2'-Deoxyadenosine monohydrate-15N5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H15N5O4 |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
(2R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5?,6-,7-;/m1./s1/i11+1,12+1,13+1,14+1,15+1; |
InChI-Schlüssel |
WZJWHIMNXWKNTO-LUKIONKWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxyadenosine monohydrate-15N5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-Deoxyadenosine (B1664071) monohydrate-15N5, a stable isotope-labeled nucleoside crucial for a variety of research applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its use in mass spectrometry and nuclear magnetic resonance, and visualizes key biological pathways and experimental workflows.
Core Data Presentation
2'-Deoxyadenosine monohydrate-15N5 is the 15N-labeled form of 2'-Deoxyadenosine monohydrate, a naturally occurring deoxyribonucleoside and a fundamental component of DNA.[1] The incorporation of five 15N isotopes into the adenine (B156593) base makes it an invaluable tool for tracer studies and as an internal standard in quantitative analyses.[2]
Physicochemical Properties
The following tables summarize the key quantitative data for both the unlabeled and the 15N5-labeled 2'-Deoxyadenosine monohydrate.
| Property | 2'-Deoxyadenosine monohydrate | This compound |
| Synonyms | 2'-dA·H2O, 9-(2-Deoxy-b-D-ribofuranosyl)adenine monohydrate | 2'-Deoxyadenosine-15N5, 9-(2-Deoxy-β-D-ribofuranosyl)adenine-15N5 monohydrate |
| CAS Number | 16373-93-6 | Not available |
| Molecular Formula | C₁₀H₁₃N₅O₃·H₂O | C₁₀H₁₃¹⁵N₅O₃·H₂O |
| Molecular Weight | 269.24 g/mol [1] | ~274.22 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] | Solid |
| Purity | ≥ 99% (HPLC)[1] | Isotopic Purity: ≥98 atom %; Chemical Purity: ≥95% (CP) |
| Solubility | Water: 50 mg/mL, clear, colorless[4] | No specific data available, expected to be similar to unlabeled |
| Storage | 0 - 8 °C[1] | -20°C |
| Melting Point | 187-189 °C[4] | No data available |
| Computed Properties | 2'-Deoxyadenosine | 2'-Deoxyadenosine-15N5 |
| Molecular Weight | 251.24 g/mol [5] | 256.21 g/mol [6] |
| Monoisotopic Mass | 251.1018 Da | 256.0870 Da |
| XLogP3 | -1.4 | -0.5[6] |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 6 | 6 |
| Rotatable Bond Count | 2 | 2 |
| Exact Mass | 251.101839 g/mol | 256.08701376 Da[6] |
| Topological Polar Surface Area | 120 Ų | 119 Ų[6] |
Biological Significance and Applications
2'-Deoxyadenosine is a critical building block for DNA synthesis and repair.[1] Its 15N5-labeled counterpart serves several key functions in research:
-
Tracer in Metabolic Studies: It can be used to trace the metabolic fate of deoxyadenosine (B7792050) in various biological systems, including studies on nucleic acid metabolism and metabolic flux analysis.[2]
-
Internal Standard for Mass Spectrometry: Due to its identical chemical behavior and distinct mass, it is an ideal internal standard for accurate quantification of unlabeled 2'-deoxyadenosine and its metabolites in complex biological matrices using isotope dilution mass spectrometry.
-
Biomolecular NMR: The 15N labels provide additional spectral resolution in nuclear magnetic resonance (NMR) studies, aiding in the structural and dynamic analysis of DNA and DNA-ligand interactions.[7]
-
Drug Development: It is utilized in the development of antiviral and anticancer drugs. The unlabeled form is known to inhibit glucose-stimulated insulin (B600854) release, activate caspase-3 to promote apoptosis, and inhibit S-adenosyl-L-homocysteine hydrolase (SAHH).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of DNA Adducts by LC-MS/MS using 15N-labeled Internal Standards
This protocol is adapted from a method for the quantification of oxidative purine (B94841) lesions in DNA and can be applied to other DNA adducts.
Objective: To accurately quantify a specific DNA adduct (e.g., an oxidative lesion) in a biological sample using this compound as part of the internal standard mixture.
Materials:
-
DNA sample (from cells or tissues)
-
This compound and other relevant 15N-labeled nucleoside standards
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and other required 15N-labeled standards.
-
Dissolve in an appropriate solvent (e.g., water) to a final concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL).
-
-
DNA Extraction and Quantification:
-
Extract DNA from the biological sample using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
-
Sample Preparation and Enzymatic Digestion:
-
To a known amount of DNA (e.g., 10 µg), add a precise volume of the 15N-labeled internal standard working solution.
-
Add the enzymatic digestion cocktail.
-
Incubate at 37°C for a specified time (e.g., 2-18 hours) to ensure complete digestion of DNA into individual nucleosides.
-
-
Sample Cleanup (Optional):
-
If the sample matrix is complex, perform solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto the LC-MS/MS system.
-
Separate the nucleosides using a suitable LC gradient.
-
Detect and quantify the target unlabeled nucleoside and the corresponding 15N-labeled internal standard using multiple reaction monitoring (MRM). The MRM transitions will be specific for the precursor and product ions of both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the 15N-labeled internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
-
Metabolic Labeling and Analysis of DNA Synthesis
Objective: To study the incorporation of deoxyadenosine into newly synthesized DNA in cultured cells.
Materials:
-
Cell culture medium
-
Cultured cells of interest
-
This compound
-
DNA extraction kit
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with a medium supplemented with a known concentration of this compound (e.g., 10 µM).
-
Incubate the cells for a specific period to allow for the incorporation of the labeled nucleoside into newly synthesized DNA. The duration will depend on the cell doubling time and the experimental question.
-
-
Cell Harvesting and DNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Extract genomic DNA using a commercial kit or a standard protocol.
-
-
DNA Digestion:
-
Digest the extracted DNA to individual nucleosides using an enzymatic digestion cocktail as described in Protocol 3.1.
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample by LC-MS/MS to determine the ratio of 15N5-labeled 2'-deoxyadenosine to unlabeled 2'-deoxyadenosine.
-
-
Data Interpretation:
-
The ratio of labeled to unlabeled 2'-deoxyadenosine provides a measure of the extent of new DNA synthesis during the labeling period.
-
Mandatory Visualizations
Signaling Pathways Influenced by Deoxyadenosine
The following diagram illustrates the key intracellular pathways affected by deoxyadenosine. In a research context, this compound can be used to trace its metabolism through these pathways.
Caption: Intracellular pathways of 2'-Deoxyadenosine-15N5.
Experimental Workflow for Metabolic Labeling and LC-MS/MS Analysis
This diagram outlines the typical workflow for a metabolic labeling experiment using this compound followed by quantitative analysis.
Caption: Workflow for 15N5-Deoxyadenosine metabolic labeling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 4. 2'-Deoxyadenosine monohydrate | 16373-93-6 [chemicalbook.com]
- 5. 2'-DEOXYADENOSINE:H2O | Eurisotop [eurisotop.com]
- 6. 2'-Deoxyadenosine-15N5 | C10H13N5O3 | CID 171038155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxyadenosine Monohydrate-¹⁵N₅: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of 2'-Deoxyadenosine (B1664071) monohydrate-¹⁵N₅. This isotopically labeled nucleoside is a critical tool in a variety of research fields, offering a stable, non-radioactive tracer for metabolic studies and a reliable internal standard for quantitative analysis.
Core Chemical Properties
2'-Deoxyadenosine monohydrate-¹⁵N₅ is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine. The five nitrogen atoms in the adenine (B156593) base have been replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃¹⁵N₅O₃ · H₂O | [1][2] |
| Molecular Weight | 274.22 g/mol | [1] |
| Exact Mass | 274.1204 g/mol | [1] |
| Isotopic Purity | Typically ≥98% | [3] |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, protect from light | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3 | -1.4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 2 | |
| Tautomer Count | 4 | |
| Polar Surface Area | 132 Ų | |
| Heavy Atom Count | 18 |
Applications in Research and Development
The unique properties of 2'-Deoxyadenosine monohydrate-¹⁵N₅ make it an invaluable tool in several key research areas:
-
Metabolic Labeling and Flux Analysis: As a stable isotope-labeled precursor, it can be introduced into cellular systems to trace the metabolic fate of deoxyadenosine (B7792050) in DNA synthesis and salvage pathways.
-
Quantitative Mass Spectrometry: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 2'-deoxyadenosine in biological samples. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, leading to highly accurate and precise measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N labels provide additional nuclei for NMR studies, aiding in the structural elucidation of nucleic acids and their complexes with proteins and other molecules.
Experimental Protocols
Protocol 1: Quantitative Analysis of 2'-Deoxyadenosine in Biological Samples using LC-MS/MS with a ¹⁵N₅-Labeled Internal Standard
This protocol outlines a general procedure for the quantification of 2'-deoxyadenosine in a biological matrix (e.g., plasma, cell lysates) using 2'-Deoxyadenosine monohydrate-¹⁵N₅ as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw biological samples on ice.
-
In a microcentrifuge tube, combine 50 µL of the sample with 150 µL of ice-cold methanol (B129727) containing a known concentration of 2'-Deoxyadenosine-¹⁵N₅ (e.g., 10 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to separate 2'-deoxyadenosine from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-Deoxyadenosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
2'-Deoxyadenosine-¹⁵N₅: Monitor the transition from the ¹⁵N₅-labeled precursor ion to its corresponding product ion. The precursor ion will have a mass shift of +5 compared to the unlabeled analyte.
-
-
Data Analysis: Quantify the unlabeled 2'-deoxyadenosine by comparing the peak area ratio of the analyte to the ¹⁵N₅-labeled internal standard against a calibration curve prepared with known concentrations of unlabeled 2'-deoxyadenosine and a constant concentration of the internal standard.
Protocol 2: General Workflow for NMR Spectroscopic Analysis
This protocol provides a general workflow for utilizing ¹⁵N-labeled 2'-deoxyadenosine in NMR studies, typically after its incorporation into a larger biomolecule like DNA or RNA.
1. Sample Preparation
-
Incorporate 2'-Deoxyadenosine-¹⁵N₅ into the desired nucleic acid sequence through chemical or enzymatic synthesis.
-
Purify the labeled biomolecule to homogeneity.
-
Dissolve the sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O. The final sample concentration should be in the range of 0.1 to 1 mM.
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Experiments: A suite of NMR experiments can be performed to probe the structure and dynamics of the labeled molecule. A common starting point for ¹⁵N-labeled samples is a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, providing a fingerprint of the labeled sites. Other experiments, such as ¹H-¹⁵N HSQC-NOESY, can provide information about through-space interactions.
3. Data Processing and Analysis
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the spectra to assign resonances and extract structural and dynamic information based on chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
Metabolic Pathways and Logical Relationships
2'-Deoxyadenosine is a key metabolite in the purine (B94841) salvage pathway. Its metabolism is crucial for the maintenance of the deoxynucleotide pool for DNA synthesis and repair. The following diagrams illustrate the central role of 2'-deoxyadenosine and a conceptual workflow for its analysis.
Synthesis Outline
The synthesis of 2'-Deoxyadenosine-¹⁵N₅ can be achieved through both chemical and enzymatic methods. A common approach involves the synthesis of the ¹⁵N₅-labeled adenine base followed by its glycosylation to the deoxyribose sugar.
1. Chemical Synthesis of ¹⁵N₅-Adenine
A plausible synthetic route starts from simple, commercially available ¹⁵N-labeled precursors. For example, a multi-step synthesis can be designed starting from ¹⁵N-labeled formamide (B127407) and other small molecules to construct the purine ring system with all five nitrogen atoms isotopically labeled.
2. Enzymatic Glycosylation
Once the ¹⁵N₅-adenine base is synthesized and purified, it can be attached to a deoxyribose sugar moiety using enzymatic methods. Nucleoside phosphorylases are enzymes that can catalyze the transfer of the deoxyribose group from a donor nucleoside (e.g., thymidine) to the ¹⁵N₅-adenine base, forming the desired 2'-Deoxyadenosine-¹⁵N₅. This enzymatic step offers high specificity and avoids the need for complex protecting group chemistry often required in purely chemical glycosylation methods.
3. Purification
The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.
Conclusion
2'-Deoxyadenosine monohydrate-¹⁵N₅ is a powerful and versatile tool for researchers in various scientific disciplines. Its use as an internal standard in quantitative mass spectrometry enables highly accurate measurements of endogenous 2'-deoxyadenosine, while its application in metabolic labeling studies provides valuable insights into nucleic acid metabolism. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the successful application of this important isotopically labeled compound in research and development.
References
In-Depth Technical Guide: 2'-Deoxyadenosine Monohydrate-15N5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2'-Deoxyadenosine monohydrate-15N5, focusing on its molecular weight. This document includes a detailed comparison of the molecular weights of related compounds, a hypothetical experimental protocol for molecular weight determination, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Molecular Weight Summary
The following table summarizes the molecular weights of 2'-Deoxyadenosine and its related forms.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24[1][2] |
| 2'-Deoxyadenosine Monohydrate | C₁₀H₁₃N₅O₃·H₂O | 269.26[3][4][5][6] |
| 2'-Deoxyadenosine-15N5 | C₁₀H₁₃¹⁵N₅O₃ | 256.21[7][8] |
| This compound | C₁₀H₁₃¹⁵N₅O₃·H₂O | 274.22 [9][10][11] |
| Water | H₂O | 18.015[12][13] |
Experimental Protocols: Molecular Weight Determination by Mass Spectrometry
The precise determination of the molecular weight of isotopically labeled compounds such as this compound is crucial for its application in research. Mass spectrometry is the gold standard for this purpose, offering high accuracy and sensitivity. Below is a detailed, representative protocol for determining the molecular weight of this compound using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.
Objective: To accurately determine the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (for mass spectrometry)
-
Calibrant solution (e.g., sodium trifluoroacetate)
-
Autosampler vials with inserts
-
Micropipettes and sterile, nuclease-free tips
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
ESI-QTOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 (v/v) mixture of HPLC-grade methanol and water to a final concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent mixture.
-
To a 100 µL aliquot of the working solution, add 0.1 µL of formic acid to aid in protonation during electrospray ionization.
-
Transfer the final solution to an autosampler vial.
-
-
Instrument Setup and Calibration:
-
Set up the HPLC system for direct infusion into the mass spectrometer.
-
Calibrate the mass spectrometer using a standard calibrant solution according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
-
Set the mass spectrometer parameters:
-
Mass Range: 100-500 m/z
-
Acquisition Rate: 1 spectrum/second
-
-
-
Data Acquisition:
-
Inject the prepared sample solution into the mass spectrometer.
-
Acquire data for a sufficient duration to obtain a stable signal and a high-resolution mass spectrum.
-
-
Data Analysis:
-
Process the acquired raw data using the instrument's software.
-
Identify the peak corresponding to the protonated molecule of 2'-Deoxyadenosine-15N5, [M+H]⁺.
-
The software will calculate the monoisotopic mass from the m/z value of this peak. The expected m/z for the anhydrous [M+H]⁺ ion would be approximately 257.1.
-
Confirm the presence of the 15N5 isotope pattern in the mass spectrum.
-
Mandatory Visualization
Signaling Pathway
2'-Deoxyadenosine, as a deoxyribonucleoside, can influence cellular processes through pathways related to adenosine (B11128) signaling. Adenosine receptors are G protein-coupled receptors that, upon activation, can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 11. Deoxyadenosine - Wikipedia [en.wikipedia.org]
- 12. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]
A Technical Guide to 2'-Deoxyadenosine Monohydrate-¹⁵N₅: Suppliers, Pricing, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxyadenosine monohydrate-¹⁵N₅, a crucial isotopically labeled nucleoside for advanced research in molecular biology, drug development, and structural biology. This document details commercially available sources, current pricing, and in-depth experimental protocols for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Commercial Availability and Pricing
The procurement of stable isotope-labeled compounds is a critical first step in experimental design. 2'-Deoxyadenosine monohydrate-¹⁵N₅ is available from a select number of specialized chemical suppliers. The primary suppliers and distributors, along with pricing information, are summarized below. Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.
| Supplier/Distributor | Product Description | Catalog Number | Package Size | Purity | List Price (USD) | List Price (EUR) |
| Cambridge Isotope Laboratories, Inc. (CIL) | 2′-Deoxyadenosine·H₂O (¹⁵N₅, 96-98%) | NLM-3895-25 | 25 mg | 96-98% | $919.00 | - |
| 2′-Deoxyadenosine monohydrate (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-3896-CA-5 | 5 mg | 95% | $408.00 | - | |
| MedChemExpress | 2'-Deoxyadenosine monohydrate-¹⁵N₅ | HY-W011683S7 | 1 mg | >98% | Request Quote | - |
| Eurisotop (a subsidiary of CIL) | 2'-DEOXYADENOSINE:H2O (¹⁵N₅, 96-98%) | NLM-3895-25 | 25 mg | 98% | - | €919.00 |
| 2'-DEOXYADENOSINE MONOHYDRATE (¹³C₁₀, 98%, ¹⁵N₅, 96-98%) | CNLM-3896-CA-5 | 5 mg | 95% | - | €408.00 | |
| CNLM-3896-CA-10 | 10 mg | 95% | - | €663.00 | ||
| CNLM-3896-CA-25 | 25 mg | 95% | - | €1,249.00 | ||
| Fisher Scientific (Distributor for CIL) | Cambridge Isotope Laboratories 2'-DEOXYADENOSINE PHOSPHORAMIDITE (B1245037) (¹⁵N₅, 98%) | 50-163-1628 | 25 mg | 95% | $2,342.75 | - |
| SmallMolecules.com (Distributor for CIL) | 2′-DEOXYADENOSINE:H2O (¹⁵N₅, 96-98%) | NLM-3895-25 | 25 mg | 98% | Price Not Available | - |
Core Applications and Experimental Methodologies
The primary utility of 2'-Deoxyadenosine monohydrate-¹⁵N₅ lies in its application as a tracer for studying DNA structure, dynamics, and interactions with other molecules. The ¹⁵N isotope is NMR-active with a spin of 1/2, providing high-resolution signals, and the mass difference is readily detectable by mass spectrometry.
Incorporation of ¹⁵N₅-Deoxyadenosine into Oligonucleotides
The first step in most applications is the incorporation of the labeled nucleoside into a DNA oligonucleotide of interest. This can be achieved through two primary methods: chemical synthesis using a phosphoramidite derivative or enzymatic synthesis.
This protocol outlines a general method for the enzymatic synthesis of uniformly ¹⁵N-labeled DNA suitable for NMR studies.
Materials:
-
2'-Deoxyadenosine monohydrate-¹⁵N₅
-
Unlabeled dCTP, dGTP, dTTP
-
DNA polymerase (e.g., Taq polymerase or Klenow fragment)
-
DNA template and primers
-
Reaction buffer (specific to the polymerase)
-
Deoxynucleoside kinase
-
ATP
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Spin column for DNA purification
Methodology:
-
Phosphorylation of ¹⁵N₅-Deoxyadenosine:
-
The monohydrate must first be converted to the triphosphate form (dATP). This is typically achieved using a deoxynucleoside kinase.
-
Combine 2'-Deoxyadenosine monohydrate-¹⁵N₅ with ATP and deoxynucleoside kinase in the appropriate reaction buffer.
-
Incubate at 37°C for 2-4 hours.
-
The resulting ¹⁵N₅-dATP can be purified using HPLC.
-
-
Polymerase Chain Reaction (PCR):
-
Set up a PCR reaction containing the DNA template, primers, unlabeled dCTP, dGTP, dTTP, and the synthesized ¹⁵N₅-dATP.
-
Add the DNA polymerase and the appropriate reaction buffer.
-
Perform the PCR using standard thermal cycling conditions, optimizing the number of cycles to maximize yield.
-
-
Purification of the Labeled DNA:
-
The PCR product can be purified using a variety of methods, including gel electrophoresis or spin column chromatography, to remove primers, unincorporated dNTPs, and the enzyme.
-
-
Verification of Incorporation:
-
The incorporation of the ¹⁵N₅-deoxyadenosine can be verified by mass spectrometry. The mass of the labeled DNA will be increased by 5 Da for each incorporated labeled adenine (B156593) base.
-
NMR Spectroscopy of ¹⁵N-Labeled DNA
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. The incorporation of ¹⁵N labels allows for the use of heteronuclear NMR experiments, which can resolve spectral overlap and provide detailed structural information.
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR studies of ¹⁵N-labeled biomolecules. It provides a correlation between the proton and the directly attached nitrogen atom, resulting in a 2D spectrum with one peak for each ¹H-¹⁵N pair.
Materials:
-
Purified ¹⁵N-labeled DNA
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
D₂O for solvent suppression (optional)
-
NMR spectrometer with a cryoprobe
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized ¹⁵N-labeled DNA in the NMR buffer to a final concentration of 0.1-1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. Typical parameters include:
-
Spectral widths optimized for the expected chemical shift ranges of adenine ¹H and ¹⁵N nuclei.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use of water suppression techniques if the sample is in H₂O.
-
-
-
Data Processing and Analysis:
-
Process the raw data using NMR processing software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting spectrum to assign the resonances to specific adenine bases in the DNA sequence. Chemical shift perturbations upon ligand binding can be used to map interaction sites.
-
Mass Spectrometry of ¹⁵N-Labeled DNA
Mass spectrometry is used to verify the incorporation of the ¹⁵N label and can also be employed in quantitative studies.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing large biomolecules like DNA.
Materials:
-
Purified ¹⁵N-labeled DNA
-
Volatile buffer (e.g., ammonium (B1175870) acetate)
-
Mass spectrometer with an ESI source
Methodology:
-
Sample Preparation:
-
Desalt the DNA sample to remove non-volatile salts.
-
Dissolve the DNA in a volatile buffer compatible with ESI-MS.
-
-
MS Data Acquisition:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in negative ion mode.
-
-
Data Analysis:
-
Deconvolute the resulting spectrum to determine the molecular weight of the DNA.
-
Compare the measured molecular weight with the theoretical molecular weight of the unlabeled and fully labeled DNA to confirm the incorporation of the ¹⁵N₅-deoxyadenosine.
-
Signaling Pathways and Logical Relationships
While 2'-Deoxyadenosine itself is a fundamental building block of DNA, its labeled form is primarily a tool for biophysical and biochemical analysis rather than a direct modulator of signaling pathways. The insights gained from using this compound, however, are critical for understanding pathways involving DNA-protein and DNA-drug interactions.
Technical Guide: Isotopic Purity of 2'-Deoxyadenosine monohydrate-15N5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methods and data related to determining the isotopic purity of 2'-Deoxyadenosine monohydrate-15N5. This isotopically labeled nucleoside is a critical tool in various research and development applications, including biomolecular NMR and its use as an internal standard in mass spectrometry-based quantification.[1][2]
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically specified by the manufacturer. The key quantitative parameters are summarized below.
| Parameter | Value | Source |
| Isotopic Enrichment | 96-98% | Cambridge Isotope Laboratories, Inc.[3] |
| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc.[3] |
| Molecular Formula | C₁₀H₁₃¹⁵N₅O₃·H₂O | Inferred |
| Molecular Weight | ~274.22 g/mol | Cambridge Isotope Laboratories, Inc.[3] |
| Unlabeled Molecular Weight | 269.26 g/mol | PubChem[2] |
Core Concepts in Isotopic Purity Determination
The determination of isotopic purity for a labeled compound like this compound involves quantifying the extent to which the heavier isotope (¹⁵N) has replaced the naturally abundant isotope (¹⁴N) at all five nitrogen positions within the molecule. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mass Spectrometry (MS): This is the most common and direct method for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecule, the relative abundance of the fully labeled species (all five nitrogens as ¹⁵N) versus the unlabeled and partially labeled species can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on the overall isotopic enrichment, NMR can confirm the specific positions of the isotopic labels and the structural integrity of the molecule.[1] For ¹⁵N-labeled compounds, ¹⁵N NMR or proton NMR with ¹⁵N decoupling can be utilized.
Experimental Protocols
The following are detailed methodologies for the two primary analytical techniques used to assess the isotopic purity of this compound.
Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer.
Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of the ¹⁵N₅-labeled species.
Materials:
-
This compound sample
-
Unlabeled 2'-Deoxyadenosine monohydrate (as a reference standard)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in LC-MS grade water at a concentration of approximately 1 mg/mL.
-
Prepare a similar stock solution of the unlabeled 2'-Deoxyadenosine monohydrate.
-
From the stock solutions, prepare working solutions at a concentration of 1 µg/mL by diluting with Mobile Phase A.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 5% B
-
8-10 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High resolution (e.g., >60,000).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Acquire the mass spectrum for both the unlabeled and the ¹⁵N₅-labeled samples.
-
For the unlabeled sample, identify the monoisotopic peak for the protonated molecule [M+H]⁺.
-
For the ¹⁵N₅-labeled sample, identify the monoisotopic peak for the fully labeled protonated molecule [M+5+H]⁺.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled species to the sum of intensities of all isotopic species (unlabeled, partially labeled, and fully labeled). A common approach is to compare the experimental isotopic distribution to theoretical distributions at different enrichment levels.[4]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for confirming the identity and structural integrity of the this compound.
Objective: To verify the chemical structure and confirm the presence of ¹⁵N at the expected positions.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer equipped with a proton and nitrogen probe.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The presence of ¹⁵N will result in splitting of the signals of protons directly bonded to or in close proximity to the nitrogen atoms (J-coupling).
-
¹⁵N NMR: Acquire a one-dimensional ¹⁵N NMR spectrum. This will directly show the chemical shifts of the five nitrogen atoms in the molecule.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached nitrogen atoms, providing definitive assignments and confirming the locations of the ¹⁵N labels.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for the characteristic splitting patterns caused by ¹⁵N coupling.
-
In the ¹⁵N NMR spectrum, identify the signals corresponding to the five nitrogen atoms of the adenosine (B11128) moiety.
-
In the ¹H-¹⁵N HSQC spectrum, confirm the correlations between specific protons and nitrogens, which validates the correct labeling pattern.
-
Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Logical flow of mass spectrometry analysis for isotopic purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 3. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Handling of ¹⁵N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential practices for the proper storage and handling of ¹⁵N labeled compounds. Adherence to these guidelines is critical for ensuring the chemical integrity, isotopic enrichment, and stability of these valuable reagents, thereby safeguarding the accuracy and reproducibility of experimental results.
Introduction to ¹⁵N Labeled Compounds
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. Compounds enriched with ¹⁵N are chemically identical to their ¹⁴N counterparts but possess a greater mass. This mass difference allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This unique property makes ¹⁵N labeled compounds indispensable tools in a wide array of scientific disciplines, including proteomics, metabolomics, drug metabolism and pharmacokinetic (DMPK) studies, and environmental science.
The primary hazard associated with ¹⁵N labeled compounds is not radiological but is determined by the chemical and toxicological properties of the molecule into which the ¹⁵N isotope is incorporated.[1] Therefore, a thorough risk assessment must be conducted based on the chemical nature of the compound itself.
General Handling and Safety Precautions
Prudent laboratory practices are paramount when working with any chemical, including ¹⁵N labeled compounds. A comprehensive Chemical Hygiene Plan should be established, outlining standard operating procedures for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
The minimum required PPE when handling ¹⁵N labeled compounds includes:
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Lab coat: To protect skin and clothing from contamination.
-
Chemically resistant gloves: The type of glove should be appropriate for the specific compound and solvent being used.
Engineering Controls
-
Fume Hood: For volatile compounds or those that may produce aerosols, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Storage and Stability of ¹⁵N Labeled Compounds
Proper storage is crucial to maintain the integrity of ¹⁵N labeled compounds. While the ¹⁵N isotope itself is stable and does not decay, the organic molecules they are part of can degrade over time due to chemical instability.[1] The stability of a labeled compound is therefore determined by the properties of the molecule itself.
General Storage Recommendations
The following table summarizes general storage recommendations for various classes of ¹⁵N labeled compounds. It is important to note that quantitative stability data, such as degradation rates under different conditions, is not widely available in the public domain. The information provided is based on general best practices for chemical storage.
| Compound Class | Form | Recommended Storage Temperature | Key Considerations |
| Amino Acids | Lyophilized Powder | -20°C or -80°C | Store desiccated to protect from moisture. Long-term stability is high in this form. |
| Solution (Stock) | -20°C or -80°C (aliquoted) | Prepare in sterile, appropriate solvents. Avoid repeated freeze-thaw cycles. | |
| Peptides | Lyophilized Powder | -20°C or -80°C | Generally stable for months to years. Protect from moisture. For peptides containing Cys, Met, or Trp, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Solution (Working) | 2-8°C (short-term, days to weeks); -20°C or -80°C (long-term) | Stability in solution is limited and sequence-dependent.[2][3] Use sterile buffers, preferably at pH 5-6.[2] Avoid pH > 8.[2] Aliquot to prevent freeze-thaw cycles.[2][3] | |
| Nucleic Acids (DNA/RNA) | Lyophilized Powder | -20°C or -80°C | Protect from moisture and nucleases. |
| Solution | -20°C or -80°C in nuclease-free buffer | RNA is particularly susceptible to degradation. Use appropriate nuclease-free handling techniques. | |
| Lipids | Varies (e.g., in solvent, thin film) | -20°C or -80°C | Prone to oxidation. Store under an inert atmosphere and protect from light. |
| Metabolites & Small Molecules | Solid/Lyophilized | -20°C or -80°C | Follow supplier recommendations. Protect from light and moisture. |
| Solution | -20°C or -80°C (aliquoted) | Stability is highly compound-specific. Use appropriate solvents. |
Factors Affecting Stability and Potential Degradation Pathways
Several factors can influence the stability of ¹⁵N labeled compounds, particularly in solution.
-
Temperature: Higher temperatures accelerate degradation. Long-term storage should always be at low temperatures.
-
pH: Extreme pH values can lead to hydrolysis and other degradation reactions. For peptides, a neutral to slightly acidic pH (5-7) is generally preferred.
-
Oxygen: Compounds with susceptible functional groups, such as thiols (cysteine) and thioethers (methionine) in peptides, are prone to oxidation.[2]
-
Light: Photosensitive compounds can degrade upon exposure to light. Storage in amber vials or in the dark is recommended.
-
Moisture: Lyophilized powders are hygroscopic and should be protected from moisture to prevent hydrolysis.
Common Degradation Pathways for Peptides:
-
Hydrolysis: Cleavage of peptide bonds, particularly at Asp (D) residues.
-
Oxidation: Methionine (M) and Cysteine (C) are susceptible to oxidation.
-
Deamidation: Asparagine (N) and Glutamine (Q) can undergo deamidation.
-
Racemization: Conversion of L-amino acids to a mixture of L- and D-isomers.
-
Diketopiperazine and Pyroglutamic Acid Formation: N-terminal modifications that can occur under certain conditions.
Common Degradation Pathways for Nucleic Acids:
-
Dephosphorylation: Removal of phosphate (B84403) groups by nucleotidases.
-
Deamination: Conversion of bases like adenosine (B11128) to inosine.
-
Hydrolysis: Cleavage of phosphodiester bonds, particularly in RNA, which is more labile than DNA.
Experimental Protocols
Detailed and consistent protocols are essential for the successful use of ¹⁵N labeled compounds.
Protocol for Preparation of Stock Solutions of ¹⁵N Labeled Amino Acids for SILAC
This protocol describes the preparation of a 100x stock solution of heavy-labeled L-Arginine and L-Lysine for use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Materials:
-
¹⁵N Labeled L-Arginine (e.g., ¹³C₆, ¹⁵N₄-Arg)
-
¹⁵N Labeled L-Lysine (e.g., ¹³C₆, ¹⁵N₂-Lys)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate Required Mass: Determine the mass of each labeled amino acid needed to achieve the desired stock concentration (e.g., 84 mg/mL for Arginine, 146 mg/mL for Lysine).
-
Dissolution: Aseptically weigh the calculated amount of each amino acid and transfer to separate sterile conical tubes. Add sterile PBS to the desired final volume.
-
Mixing: Vortex thoroughly until the amino acids are completely dissolved. Gentle warming may be required for some amino acids.
-
Sterile Filtration: Filter the stock solutions through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solutions into smaller, single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Quality Control of ¹⁵N Labeled Peptides by Mass Spectrometry
This protocol outlines a general procedure to verify the isotopic enrichment of a ¹⁵N labeled peptide, which is a critical quality control step.
Materials:
-
¹⁵N Labeled Peptide
-
Unlabeled counterpart peptide (optional, for comparison)
-
Appropriate solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid)
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the ¹⁵N labeled peptide in the analysis solvent (e.g., 1 pmol/µL).
-
Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire high-resolution MS1 spectra.
-
Data Analysis:
-
Identify the isotopic cluster for the labeled peptide.
-
Compare the observed isotopic distribution to the theoretical distribution for various enrichment levels (e.g., 95%, 98%, 99%).
-
Specialized software can be used to calculate the percentage of ¹⁵N enrichment by finding the best fit between the empirical and theoretical isotopic profiles.[4] A high degree of isotopic enrichment (typically >98%) is desirable for quantitative applications.
-
Protocol for Using a ¹⁵N Labeled Peptide as an Internal Standard in LC-MS/MS
This protocol describes the use of a stable isotope-labeled (SIL) peptide as an internal standard for the absolute quantification of a target peptide in a complex sample, such as a protein digest.
Materials:
-
Sample containing the target analyte (e.g., digested protein lysate)
-
¹⁵N Labeled peptide internal standard (SIL-IS) with a known concentration
-
LC-MS/MS system
Procedure:
-
Spiking the Internal Standard: Add a known amount of the SIL-IS to the sample at the earliest possible stage of sample preparation (e.g., before protein digestion if using a labeled protein, or after digestion if using a labeled peptide).
-
Sample Processing: Perform any necessary sample cleanup or enrichment steps (e.g., solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the sample using a targeted LC-MS/MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM). The method should include transitions for both the endogenous (light) analyte and the SIL-IS (heavy).
-
Quantification:
-
Integrate the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the SIL-IS.
-
Visualized Workflows and Logical Relationships
The following diagrams illustrate key workflows and decision-making processes in the handling and use of ¹⁵N labeled compounds.
Caption: A typical workflow for handling ¹⁵N labeled compounds.
Caption: Workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.
Caption: A quality control workflow to determine the isotopic enrichment of a ¹⁵N labeled compound.
Caption: A decision tree for assessing safety precautions for a new ¹⁵N labeled compound.
References
In-Depth Technical Guide: 2'-Deoxyadenosine Monohydrate-¹⁵N₅ Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Safety data for the ¹⁵N₅ isotopically labeled compound is limited; therefore, this guide incorporates data from the unlabeled 2'-Deoxyadenosine monohydrate. The safety and handling precautions are expected to be largely similar.
Introduction
2'-Deoxyadenosine monohydrate-¹⁵N₅ is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, a fundamental component of DNA. Its use is prevalent in metabolic research, particularly in studies involving nucleic acid metabolism, and as an internal standard in mass spectrometry-based applications.[1] A thorough understanding of its safety profile is crucial for safe handling and experimental design. This guide provides a comprehensive overview of the available safety data, presented in a clear and accessible format for laboratory personnel.
Quantitative Safety and Physical Data
The following table summarizes the key quantitative data extracted from various Safety Data Sheets. It is important to note that there is conflicting information regarding the GHS classification of this compound. Some suppliers classify it as "Toxic if swallowed"[2][3], while others state it is not a hazardous substance.[4] This discrepancy underscores the importance of consulting the specific SDS provided by the supplier before use.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃¹⁵N₅O₃ · H₂O | [4][5] |
| Molecular Weight | ~274.22 g/mol (for ¹⁵N₅) | [3] |
| 269.26 g/mol (for unlabeled) | [5][6] | |
| Appearance | White to off-white crystalline powder or solid | [5][7] |
| Solubility | Soluble in DMSO.[5] Soluble in hot water (33.3 mg/mL).[7] | [5][7] |
| Storage Temperature | 2-8°C, protect from light.[2][3][7] Recommended -20°C for long-term powder storage.[4] | [2][3][4][7] |
| GHS Hazard Classification | Conflicting Data: "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[2][3][6][8] OR "Not a hazardous substance or mixture"[4][5] | [2][3][4][5][6][8] |
| Signal Word | Conflicting Data: "Danger"[2][3] OR "Warning"[9] OR None[4] | [2][3][4][9] |
| Hazard Statement(s) | H301: Toxic if swallowed.[2][6][8] H302: Harmful if swallowed.[9] | [2][6][8][9] |
Experimental Protocols & Handling
Detailed experimental protocols for determining the toxicological properties of 2'-Deoxyadenosine monohydrate-¹⁵N₅ are not publicly available in the reviewed safety data sheets. The information provided is generally procedural for safe handling.
First Aid Measures
Standard first aid measures are recommended:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4][5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][4][5]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[2][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2][4][5]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][5]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂) and nitrogen oxides are expected.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2]
-
Skin Protection: Wear protective gloves and a lab coat.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[5]
Mandatory Visualizations
Biological Pathway
2'-Deoxyadenosine is a key intermediate in the purine (B94841) salvage pathway, a critical process for nucleotide synthesis. The diagram below illustrates its position within this metabolic pathway.
Caption: Role of 2'-Deoxyadenosine in the Purine Salvage Pathway.
Experimental Workflow: Hazard Assessment Logic
The following diagram illustrates a generalized workflow for assessing the hazards of a chemical substance, as reflected in the structure of a Safety Data Sheet.
Caption: Generalized workflow for chemical hazard assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. 2'-Deoxyadenosine monohydrate | C10H15N5O4 | CID 9549172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2’-Deoxyadenosine monohydrate, Cell Culture Tested [himedialabs.com]
- 8. store.sangon.com [store.sangon.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 2'-Deoxyadenosine Monohydrate-¹⁵N₅
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Deoxyadenosine (B1664071) monohydrate-¹⁵N₅, an isotopically labeled deoxyribonucleoside. Understanding the solubility of this compound is critical for its application in various research and development settings, including biomolecular NMR, metabolic research, and the synthesis of labeled oligonucleotides.[1][2] This document outlines solubility data in common laboratory solvents, details generalized experimental protocols for solubility determination, and illustrates a key biological pathway in which 2'-deoxyadenosine is involved.
Solubility Data
The solubility of 2'-Deoxyadenosine monohydrate-¹⁵N₅ is comparable to its unlabeled counterpart. The data compiled from various technical datasheets is summarized below. It is important to note that factors such as temperature, pH, and the hygroscopic nature of solvents like DMSO can significantly impact solubility.[3][4]
| Solvent | Reported Solubility | Conditions & Notes |
| Water | 50 mg/mL[5][6] | Solution should be clear and colorless.[5] |
| 25 mg/mL[7] | Solution may be clear to slightly hazy and colorless to faintly yellow.[7] | |
| 11 mg/mL (1.1% at 20°C)[5] | ||
| 7.14 mg/mL[3] | Requires sonication, warming, and heating to 60°C.[3] | |
| DMSO | 54 mg/mL[4] | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[4] |
| 50 mg/mL[3] | Requires sonication.[3] | |
| Slightly Soluble[8] | Qualitative assessment. | |
| Methanol | Slightly Soluble[8] | Qualitative assessment. |
| 1 M NH₄OH | 50 mg/mL |
Experimental Protocols for Solubility Determination
While specific, detailed protocols for 2'-Deoxyadenosine monohydrate-¹⁵N₅ are not publicly available, a generalized methodology can be constructed based on standard laboratory practices and information from supplier datasheets. The goal is to determine the saturation point of the solute in a given solvent.
2.1 Materials and Equipment
-
2'-Deoxyadenosine monohydrate-¹⁵N₅ powder
-
Selected solvents (e.g., high-purity water, fresh anhydrous DMSO)
-
Calibrated analytical balance
-
Vials or test tubes
-
Vortex mixer
-
Bath sonicator
-
Controllable heat source (e.g., water bath, heating block)
-
Magnetic stirrer and stir bars
-
Micro-filtration apparatus (0.22 µm filter)[9]
2.2 Generalized Procedure
-
Preparation: Accurately weigh a specific amount of 2'-Deoxyadenosine monohydrate-¹⁵N₅ and place it into a clean, dry vial.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial to achieve an initial, low concentration.
-
Dissolution:
-
Begin by vortexing the mixture at room temperature for several minutes.
-
If the solid does not fully dissolve, utilize a bath sonicator to aid dissolution through cavitation.[3]
-
For resistant solutes or to determine solubility at elevated temperatures, gently warm the solution using a water bath or heating block.[3] Some protocols specify heating up to 60°C.[3]
-
-
Incremental Addition: If the compound dissolves completely, continue to add small, pre-weighed amounts of the solute, repeating the dissolution steps after each addition.
-
Reaching Saturation: The point at which a small amount of solid material no longer dissolves, even with mechanical and thermal assistance, is the saturation point.
-
Equilibration and Observation: Allow the saturated solution to equilibrate. For some compounds, reaching equilibrium solubility can take several hours or even days.[10] Observe the solution for clarity, color, and the presence of any undissolved particulate matter.
-
Sterilization (for Cell Culture): For biological applications, stock solutions can be sterilized by passing them through a 0.22-micron sterile membrane filter.[9]
2.3 Visualization of Experimental Workflow
The following diagram outlines the logical steps for determining the solubility of the compound.
Biological Context: Signaling Pathway
2'-Deoxyadenosine is not merely a structural component of DNA; it is also an active biological molecule involved in cellular signaling, particularly in pathways leading to apoptosis (programmed cell death).[11][12][13] When 2'-deoxyadenosine enters a cell, it can be phosphorylated by intracellular kinases to form deoxyadenosine (B7792050) triphosphate (dATP).[12] An accumulation of dATP can trigger the apoptotic cascade, which involves the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3.[11][12] This process is a key mechanism of toxicity for certain cancer cells.[12]
3.1 Visualization of the 2'-Deoxyadenosine-Induced Apoptosis Pathway
The diagram below illustrates a simplified pathway of how 2'-deoxyadenosine can induce apoptosis in susceptible cells.
References
- 1. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 2. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 2'-Deoxyadenosine monohydrate | 16373-93-6 [chemicalbook.com]
- 6. mpbio.com [mpbio.com]
- 7. 2 -Deoxyadenosine = 99 16373-93-6 [sigmaaldrich.com]
- 8. 2'-Deoxyadenosine | 958-09-8 [chemicalbook.com]
- 9. 2’-Deoxyadenosine monohydrate, Cell Culture Tested [himedialabs.com]
- 10. lib.ysu.am [lib.ysu.am]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Core Principles of ¹⁵N Stable Isotope Labeling
An In-depth Technical Guide to Stable Isotope Labeling with ¹⁵N
For researchers, scientists, and drug development professionals, understanding the nuances of protein and metabolite dynamics is paramount. Stable isotope labeling with Nitrogen-15 (¹⁵N) has emerged as a powerful and versatile technique for elucidating complex biological processes. This non-radioactive, stable isotope allows for the safe and precise tracing of nitrogen atoms through metabolic pathways, providing invaluable insights into protein synthesis, degradation, and turnover, as well as the metabolic fate of nitrogen-containing drugs.[1][2] This guide provides a comprehensive overview of the core principles of ¹⁵N labeling, detailed experimental protocols, quantitative data, and visual representations of key workflows and pathways.
Nitrogen is a fundamental component of numerous biomolecules, including amino acids, proteins, and nucleic acids. The vast majority of naturally occurring nitrogen is the ¹⁴N isotope, with the heavier, stable isotope ¹⁵N accounting for only about 0.37% of the total.[3] ¹⁵N labeling involves the intentional enrichment of molecules with this heavier isotope.[1] This enrichment makes the labeled molecules distinguishable from their unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering their chemical properties.[1][4]
The key advantages of using ¹⁵N as a tracer are:
-
Safety: As a stable isotope, ¹⁵N is not radioactive, eliminating the need for specialized handling and disposal procedures associated with radioisotopes.[2]
-
Versatility: It can be incorporated into a wide range of biological systems, from cell cultures to whole organisms.[5]
-
Accuracy in Quantification: When used as an internal standard, ¹⁵N labeling allows for highly accurate and precise quantification of changes in protein or metabolite levels.[6][7]
Key Applications in Research and Drug Development
The ability to track the fate of nitrogen atoms has made ¹⁵N labeling an indispensable tool in several areas:
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to compare protein abundance between different cell populations.[8][9] Metabolic labeling with ¹⁵N-containing nutrients can be used to quantify protein expression changes on a global scale.[10]
-
Protein Turnover Analysis: By monitoring the rate of incorporation and loss of ¹⁵N in proteins, researchers can determine their synthesis and degradation rates, providing a dynamic view of the proteome.[11][12]
-
Metabolic Flux Analysis: ¹⁵N labeling enables the tracing of nitrogen pathways, allowing for the quantification of the flow of nitrogen through various metabolic networks.[13][14]
-
Drug Development: In drug development, ¹⁵N labeling is used to study the metabolism of nitrogen-containing drug candidates, identify metabolites, and understand their pharmacokinetic and pharmacodynamic properties.[1][15]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological pathways under investigation is crucial for understanding the application of ¹⁵N labeling.
General workflow for a typical ¹⁵N stable isotope labeling experiment.
A common application of ¹⁵N labeling is in the study of signaling pathways. For instance, in a typical receptor tyrosine kinase (RTK) signaling pathway, SILAC can be used to quantify changes in protein phosphorylation upon ligand binding.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Proteome Turnover Analyses of the Yeasts S. cerevisiae and S. pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determinants and regulation of protein turnover in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 15. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2'-Deoxyadenosine Monohydrate-¹⁵N₅ in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracking of molecules through complex biological pathways. Among these, 2'-Deoxyadenosine (B1664071) monohydrate-¹⁵N₅, a non-radioactive labeled nucleoside, has emerged as a critical tracer for elucidating the dynamics of DNA synthesis, nucleotide metabolism, and cellular proliferation. Its application is particularly significant in cancer research, where it aids in understanding the mechanisms of chemotherapeutic agents and the development of novel anticancer drugs. This technical guide provides an in-depth overview of the core applications of 2'-Deoxyadenosine monohydrate-¹⁵N₅, detailed experimental protocols for its use, and a summary of key quantitative data. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a comprehensive understanding of its role in metabolic research.
Introduction
2'-Deoxyadenosine is a fundamental building block of DNA.[1] The ¹⁵N₅-labeled variant, where all five nitrogen atoms in the adenine (B156593) base are replaced with the stable isotope ¹⁵N, serves as a powerful tracer in metabolic studies.[2][3] This labeling allows researchers to distinguish exogenously supplied deoxyadenosine (B7792050) from the endogenous pool, enabling the precise measurement of its incorporation into newly synthesized DNA and its flux through various metabolic pathways. The use of stable isotopes like ¹⁵N offers a safe and effective alternative to radioactive tracers, making it suitable for a wide range of in vitro and in vivo studies.[2]
The primary application of 2'-Deoxyadenosine monohydrate-¹⁵N₅ lies in its ability to quantify the rate of DNA synthesis, a direct measure of cellular proliferation. By introducing the labeled compound to cells or organisms, researchers can track its incorporation into the DNA over time using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This approach provides valuable insights into the effects of drugs, genetic modifications, and disease states on cell growth and division.
Core Applications in Metabolic Research
Tracing DNA Synthesis and Cell Proliferation
A fundamental application of 2'-Deoxyadenosine monohydrate-¹⁵N₅ is the direct measurement of DNA synthesis rates. By supplying this labeled precursor, scientists can quantify the proportion of newly synthesized DNA in a cell population. This is particularly valuable in fields like oncology, where understanding the proliferation rates of cancer cells is crucial for developing effective therapies.
Elucidating Nucleotide Metabolism
2'-Deoxyadenosine monohydrate-¹⁵N₅ is instrumental in studying the intricate pathways of nucleotide metabolism. Once it enters the cell, it is phosphorylated to 2'-deoxyadenosine monophosphate (dAMP), diphosphate (B83284) (dADP), and ultimately triphosphate (dATP), the direct precursor for DNA synthesis.[3] By tracing the ¹⁵N label, researchers can investigate the kinetics and regulation of these phosphorylation steps and the interplay between de novo nucleotide synthesis and salvage pathways.
Investigating Drug Action and Resistance
In drug development, particularly for anticancer agents, understanding how a compound affects DNA synthesis is paramount. 2'-Deoxyadenosine monohydrate-¹⁵N₅ can be used to assess the impact of chemotherapeutic drugs on the rate of DNA replication in cancer cells. This information is vital for determining drug efficacy and for investigating mechanisms of drug resistance.
Probing Apoptotic Pathways
The unlabeled form, 2'-Deoxyadenosine, is known to induce apoptosis (programmed cell death) in certain cancer cell lines.[3][4] Studies have shown that its intracellular conversion to dATP can trigger the intrinsic apoptotic pathway through the activation of caspases and the release of cytochrome c from mitochondria.[4][5] While the labeled form is primarily a tracer, understanding the metabolic fate and downstream signaling of its unlabeled counterpart provides crucial context for its application in cancer research.
Data Presentation
The following table is an illustrative example of how quantitative data from a ¹⁵N-deoxyadenosine incorporation study might be presented. The values are hypothetical and intended to demonstrate the format for clear comparison.
| Time Point (hours) | Cell Line | Treatment | ¹⁵N-dATP Enrichment (%) | ¹⁵N Incorporation into DNA (%) |
| 6 | Cancer Cell Line A | Control | 45.2 ± 3.1 | 12.5 ± 1.8 |
| 6 | Cancer Cell Line A | Drug X | 22.8 ± 2.5 | 5.7 ± 0.9 |
| 12 | Cancer Cell Line A | Control | 68.9 ± 4.5 | 28.3 ± 2.9 |
| 12 | Cancer Cell Line A | Drug X | 35.1 ± 3.8 | 11.2 ± 1.5 |
| 24 | Cancer Cell Line A | Control | 85.4 ± 5.2 | 55.1 ± 4.7 |
| 24 | Cancer Cell Line A | Drug X | 48.6 ± 4.1 | 20.4 ± 2.1 |
Table 1: Illustrative data on the enrichment of ¹⁵N-dATP and its incorporation into the DNA of a cancer cell line after treatment with a hypothetical Drug X over 24 hours.
Experimental Protocols
Protocol for Measuring ¹⁵N-Deoxyadenosine Incorporation into DNA via LC-MS/MS
This protocol outlines the key steps for tracing the incorporation of 2'-Deoxyadenosine monohydrate-¹⁵N₅ into the DNA of cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce 2'-Deoxyadenosine monohydrate-¹⁵N₅ to the culture medium at a final concentration of 10-100 µM.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to allow for the uptake and incorporation of the labeled nucleoside.
2. DNA Extraction:
-
Harvest the cells at each time point.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric assay.
3. DNA Hydrolysis:
-
Enzymatically digest the purified DNA to its constituent nucleosides. This is typically a multi-step process:
-
Treat the DNA with nuclease P1 to hydrolyze it into deoxynucleoside 5'-monophosphates.
-
Subsequently, treat with a phosphodiesterase to remove the 5'-phosphate group.
-
Finally, use alkaline phosphatase to dephosphorylate any remaining nucleotides.
-
4. Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the hydrolyzed DNA sample.
-
Perform a solid-phase extraction (SPE) to purify the nucleosides from other cellular components.
-
Dry the purified nucleoside fraction and reconstitute it in a suitable solvent for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., C18) to separate the different nucleosides.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both unlabeled (¹⁴N) and labeled (¹⁵N₅) deoxyadenosine.
-
Quantify the peak areas for both isotopes to determine the percentage of ¹⁵N incorporation into the DNA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for tracing ¹⁵N-deoxyadenosine incorporation.
Caption: Metabolic phosphorylation of 2'-Deoxyadenosine-¹⁵N₅.
Caption: 2'-Deoxyadenosine-induced intrinsic apoptosis pathway.
Conclusion
2'-Deoxyadenosine monohydrate-¹⁵N₅ is a versatile and powerful tool for researchers in the life sciences. Its ability to safely and accurately trace the pathways of DNA synthesis and nucleotide metabolism provides invaluable data for a wide range of research areas, from fundamental cell biology to the development of new therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this stable isotope tracer into their experimental designs, thereby accelerating discoveries in metabolic research.
References
- 1. Ribonucleotide incorporation in yeast genomic DNA shows preference for cytosine and guanosine preceded by deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Principle of Using ¹⁵N₅-labeled Deoxyadenosine as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Tracing Purine (B94841) Metabolism and DNA Synthesis
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes within biological systems.[1] The use of ¹⁵N₅-labeled deoxyadenosine (B7792050) ([¹⁵N₅]dA) provides a robust method to specifically investigate the purine salvage pathway and its contribution to the deoxynucleoside triphosphate (dNTP) pool for DNA synthesis. Unlike de novo purine synthesis, which builds purines from simpler molecules like amino acids and bicarbonate, the salvage pathway recycles pre-existing purine bases and nucleosides.[2]
¹⁵N₅-deoxyadenosine contains five stable heavy nitrogen isotopes in its adenine (B156593) base. When introduced into a cellular system, it is transported into the cell and metabolized. By tracking the incorporation of these heavy isotopes into downstream metabolites and macromolecules like DNA, researchers can quantitatively measure the activity of the purine salvage pathway. This is particularly valuable in fields like oncology, where cancer cells often exhibit altered metabolic dependencies, and in drug development to assess the impact of therapeutics on nucleotide metabolism.[3]
The primary analytical technique for detecting and quantifying the incorporation of ¹⁵N₅-deoxyadenosine and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of isotopic enrichment in various molecules.[4][5]
Metabolic Fate of ¹⁵N₅-Deoxyadenosine: The Purine Salvage Pathway
Once inside the cell, ¹⁵N₅-deoxyadenosine is primarily metabolized through the purine salvage pathway. The key enzymatic steps are as follows:
-
Phosphorylation: Deoxyadenosine kinase (dAK) phosphorylates ¹⁵N₅-deoxyadenosine to ¹⁵N₅-deoxyadenosine monophosphate (¹⁵N₅-dAMP).
-
Further Phosphorylation: ¹⁵N₅-dAMP is subsequently phosphorylated to ¹⁵N₅-deoxyadenosine diphosphate (B83284) (¹⁵N₅-dADP) and then to ¹⁵N₅-deoxyadenosine triphosphate (¹⁵N₅-dATP) by nucleotide kinases.
-
Incorporation into DNA: ¹⁵N₅-dATP serves as a precursor for DNA synthesis and is incorporated into the newly synthesized DNA strand by DNA polymerases.
Alternatively, deoxyadenosine can be deaminated by adenosine (B11128) deaminase (ADA) to deoxyinosine, which can then enter other metabolic pathways. However, the primary route for tracing DNA synthesis is through its phosphorylation and incorporation.[6]
Caption: Metabolic fate of ¹⁵N₅-deoxyadenosine via the purine salvage pathway.
Experimental Protocols
A typical experimental workflow for using ¹⁵N₅-deoxyadenosine as a tracer involves cell culture and labeling, followed by sample preparation and LC-MS/MS analysis.
Caption: General experimental workflow for ¹⁵N₅-deoxyadenosine tracing.
Protocol 1: Cell Culture and Labeling with ¹⁵N₅-Deoxyadenosine
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
¹⁵N₅-Deoxyadenosine solution (sterile, concentration determined empirically, typically in the µM range)
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the labeling period.
-
Cell Culture: Culture cells overnight in a 37°C, 5% CO₂ incubator.
-
Labeling: Replace the culture medium with fresh medium containing the desired concentration of ¹⁵N₅-deoxyadenosine. For time-course experiments, have separate plates for each time point.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Harvesting: At each time point, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and harvest the cells by trypsinization or cell scraping.
-
Cell Pelleting: Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with ice-cold PBS and store at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Enzymatic Hydrolysis
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Water bath or heat block
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
Enzymatic Digestion: a. In a microcentrifuge tube, add a known amount of DNA (e.g., 10 µg). b. Add ammonium acetate buffer and Nuclease P1. Incubate at 50°C for 2 hours.[1] c. Add Tris-HCl buffer and Alkaline Phosphatase. Incubate at 37°C for 2 hours.[1]
-
Sample Cleanup: The resulting solution containing deoxyribonucleosides can be further purified using solid-phase extraction (SPE) to remove enzymes and other contaminants before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of ¹⁵N₅-Deoxyadenosine Incorporation
This is a general procedure and the specific parameters should be optimized for the instrument used.
Materials:
-
Hydrolyzed DNA sample from Protocol 2
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
¹⁵N₅-deoxyadenosine standard for calibration
Procedure:
-
Sample Preparation: Reconstitute the dried, hydrolyzed DNA sample in an appropriate volume of the initial mobile phase.
-
LC Separation: Inject the sample onto the C18 column and separate the deoxyribonucleosides using a gradient of mobile phases.
-
MS/MS Detection: Monitor the mass transitions for both unlabeled deoxyadenosine (dA) and ¹⁵N₅-labeled deoxyadenosine ([¹⁵N₅]dA). The specific mass-to-charge ratios (m/z) will depend on the ionization state.
-
Example transitions for positive ion mode:
-
dA: [M+H]⁺ → adenine fragment
-
[¹⁵N₅]dA: [M+H+5]⁺ → ¹⁵N₅-adenine fragment
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled deoxyadenosine.
-
Calculate the percentage of ¹⁵N₅-deoxyadenosine incorporation using the following formula: % Incorporation = [Area([¹⁵N₅]dA) / (Area(dA) + Area([¹⁵N₅]dA))] x 100
-
Data Presentation
Quantitative data from ¹⁵N₅-deoxyadenosine tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Time-Course of ¹⁵N₅-Deoxyadenosine Incorporation into Genomic DNA of a Cancer Cell Line
| Time (hours) | % ¹⁵N₅-Deoxyadenosine Incorporation in DNA (Mean ± SD, n=3) |
| 0 | 0.0 ± 0.0 |
| 2 | 5.2 ± 0.8 |
| 4 | 10.5 ± 1.2 |
| 8 | 21.3 ± 2.5 |
| 12 | 30.1 ± 3.1 |
| 24 | 45.8 ± 4.3 |
Table 2: Effect of a Purine Salvage Pathway Inhibitor on ¹⁵N₅-Deoxyadenosine Incorporation
| Treatment (24 hours) | % ¹⁵N₅-Deoxyadenosine Incorporation in DNA (Mean ± SD, n=3) |
| Vehicle Control | 45.8 ± 4.3 |
| Inhibitor (10 µM) | 8.7 ± 1.5 |
Applications in Research and Drug Development
The use of ¹⁵N₅-deoxyadenosine as a tracer has several important applications:
-
Quantifying Purine Salvage Flux: Directly measures the contribution of the salvage pathway to the dNTP pool for DNA synthesis.
-
Studying Cancer Metabolism: Investigates the reliance of cancer cells on the purine salvage pathway, which can be a therapeutic target.
-
Drug Efficacy and Mechanism of Action: Evaluates how drugs that target nucleotide metabolism affect the salvage pathway and DNA synthesis.
-
Understanding DNA Repair: Can be adapted to study the incorporation of nucleotides during DNA repair processes.
Conclusion
¹⁵N₅-labeled deoxyadenosine is a valuable tool for researchers and drug development professionals to quantitatively probe the dynamics of the purine salvage pathway and its role in DNA synthesis. The detailed protocols and data presentation formats provided in this guide offer a framework for designing and executing robust stable isotope tracing experiments. The insights gained from such studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The rate of purine synthesis de nova in blood mononuclear cells in vitro from patients with familial hyperuricaemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 6. Purine salvage to adenine nucleotides in different skeletal muscle fiber types - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to ¹⁵N Isotope Labeling and its Transformative Role in Scientific Research
For Immediate Release
A Deep Dive into the Natural Abundance and Significance of Nitrogen-15 in Advanced Scientific Labeling
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stable isotope Nitrogen-15 (¹⁵N). It details its natural abundance, the profound significance of ¹⁵N labeling in a multitude of research applications, and provides in-depth experimental protocols for its use. This document aims to be a core resource for those employing or looking to employ ¹⁵N isotopic labeling in their work, from fundamental metabolic studies to cutting-edge drug discovery.
The Isotopic Landscape of Nitrogen: A Quantitative Overview
Nitrogen, a fundamental element of life, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The natural abundance of these isotopes is a critical baseline for all isotopic labeling studies. While ¹⁴N is by far the more common isotope, the slight yet consistent presence of ¹⁵N provides a powerful tool for tracing and quantification in complex biological systems.
| Isotope | Protons | Neutrons | Natural Abundance (%) |
| ¹⁴N | 7 | 7 | ~99.635% |
| ¹⁵N | 7 | 8 | ~0.365% |
The low natural abundance of ¹⁵N is, in fact, advantageous for labeling studies.[1][2] By enriching a biological system or a specific molecule with ¹⁵N, the labeled component can be easily distinguished from its naturally occurring, or "unlabeled," counterparts using sensitive analytical techniques. In typical labeling experiments, compounds are enriched with ¹⁵N to levels of 98-99.9%, creating a distinct mass shift that is readily detectable.
The Significance of ¹⁵N in Isotopic Labeling: A Non-Radioactive Tracer for Deeper Insights
The utility of ¹⁵N as an isotopic label stems from its unique nuclear properties and its ubiquitous presence in biological macromolecules. Unlike radioactive isotopes, ¹⁵N is a stable, non-radioactive isotope, making it safe for a wide range of applications, including studies in living organisms and clinical trials.[3]
The key advantages of using ¹⁵N labeling include:
-
Non-invasive and Safe: As a stable isotope, ¹⁵N poses no radiation risk, allowing for its use in in vivo studies in animals and humans without the safety concerns associated with radioactive tracers.[3]
-
Versatility in Analytical Techniques: ¹⁵N-labeled compounds can be readily detected and quantified by two of the most powerful analytical techniques in modern science: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Minimal Perturbation to Biological Systems: The addition of a single neutron in ¹⁵N results in a negligible change in the chemical properties of the labeled molecule. This ensures that the biological behavior of the labeled compound is virtually identical to its unlabeled counterpart, providing a true representation of its function and fate in a biological system.
-
Broad Applicability: Nitrogen is a core component of proteins, nucleic acids, and numerous metabolites. This allows for the systemic labeling of a wide array of biomolecules, enabling comprehensive studies of proteomics, metabolomics, and cellular metabolism.[2][4]
Applications of ¹⁵N Labeling: From Fundamental Biology to Drug Development
The unique properties of ¹⁵N have made it an indispensable tool across a spectrum of scientific disciplines.
Proteomics and Metabolomics
In proteomics, ¹⁵N labeling is a cornerstone of quantitative analysis.[5] By growing cells or organisms in a medium where the sole nitrogen source is ¹⁵N-enriched, all newly synthesized proteins become labeled. This allows for the direct comparison of protein abundance between different experimental conditions. Similarly, in metabolomics, ¹⁵N tracing elucidates metabolic pathways and the flux of nitrogen-containing metabolites.[2][3]
Structural Biology
NMR spectroscopy of ¹⁵N-labeled proteins is a powerful method for determining their three-dimensional structure and dynamics in solution. The ¹⁵N isotope has a nuclear spin of 1/2, which results in sharp NMR signals, a significant advantage over the more abundant ¹⁴N, which has a spin of 1 and produces broad, often undetectable, signals.
Drug Development
In the pharmaceutical industry, ¹⁵N labeling is employed throughout the drug discovery and development pipeline. It is instrumental in:
-
Target Identification and Validation: Understanding how a potential drug interacts with its protein target.
-
Mechanism of Action Studies: Elucidating the biochemical pathways affected by a drug candidate.
-
Pharmacokinetic (ADME) Studies: Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug in an organism.[1][3] By using a ¹⁵N-labeled version of a drug, researchers can track its journey through the body, identify its metabolites, and determine how it is eliminated.[3]
Environmental and Agricultural Science
¹⁵N tracers are used to study the nitrogen cycle in ecosystems, track the fate of fertilizers, and understand nitrogen uptake and utilization in plants.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing ¹⁵N labeling.
Protocol for ¹⁵N Labeling of Proteins in E. coli for NMR Analysis
This protocol is designed for the high-level expression and uniform ¹⁵N labeling of a target protein in E. coli for subsequent analysis by NMR spectroscopy.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
Minimal media (e.g., M9) components.
-
¹⁵NH₄Cl (Ammonium Chloride, ¹⁵N, 99%).
-
Glucose (or other carbon source).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Appropriate antibiotic.
-
Shaking incubator.
-
Centrifuge.
-
Protein purification system (e.g., FPLC).
Methodology:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with vigorous shaking.
-
Pre-culture in Minimal Media: The next day, inoculate 100 mL of M9 minimal medium containing the antibiotic and unlabeled NH₄Cl with the overnight starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of fresh M9 minimal medium containing the antibiotic, glucose, and 1 g of ¹⁵NH₄Cl as the sole nitrogen source.
-
Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours to allow for protein expression and proper folding.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH, containing 5-10% D₂O). Concentrate the protein to the desired concentration for NMR analysis.
Protocol for ¹⁵N Metabolic Labeling of Arabidopsis thaliana for Quantitative Proteomics by Mass Spectrometry
This protocol describes the uniform labeling of the model plant Arabidopsis thaliana with ¹⁵N for comparative proteomic studies.
Materials:
-
Arabidopsis thaliana seeds.
-
Murashige and Skoog (MS) medium components.
-
¹⁵N-labeled potassium nitrate (B79036) (K¹⁵NO₃) or ammonium (B1175870) nitrate (¹⁵NH₄¹⁵NO₃) as the sole nitrogen source.
-
Unlabeled potassium nitrate (K¹⁴NO₃) or ammonium nitrate (¹⁴NH₄¹⁴NO₃) for the control.
-
Sterile petri plates or liquid culture flasks.
-
Growth chamber with controlled light and temperature.
-
Liquid nitrogen.
-
Protein extraction buffers.
-
Mass spectrometer.
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using a solution of bleach and Triton X-100, followed by several washes with sterile water.
-
Germination and Growth: Plate the sterilized seeds on MS agar (B569324) plates containing either the ¹⁴N (control) or ¹⁵N (labeled) nitrogen source. Grow the seedlings in a controlled environment growth chamber (e.g., 16-hour light/8-hour dark cycle at 22°C) for 2-3 weeks.
-
Harvesting: Harvest the plant tissue (e.g., whole seedlings, leaves, or roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Protein Extraction: Grind the frozen tissue to a fine powder under liquid nitrogen. Extract the total protein using a suitable extraction buffer.
-
Protein Quantification: Determine the protein concentration of both the ¹⁴N and ¹⁵N-labeled samples.
-
Sample Mixing and Digestion: For relative quantification, mix equal amounts of protein from the ¹⁴N and ¹⁵N samples. Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the ¹⁴N and ¹⁵N-labeled peptide pairs. This allows for the determination of changes in protein expression between the two conditions.[7]
General Workflow for ¹⁵N Labeling in Drug Metabolism and Pharmacokinetic (ADME) Studies
This workflow outlines the general steps for using a ¹⁵N-labeled drug candidate to study its metabolic fate in an animal model.
Methodology:
-
Synthesis of ¹⁵N-labeled Drug: Synthesize the drug candidate with one or more nitrogen atoms replaced with ¹⁵N. The position of the label is crucial and should be in a part of the molecule that is not expected to be cleaved off during metabolism.
-
Dosing: Administer the ¹⁵N-labeled drug to the animal model (e.g., rat or mouse) via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: Collect biological samples (e.g., blood, urine, feces, and tissues) at various time points after dosing.
-
Sample Preparation: Process the collected samples to extract the drug and its potential metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS. The mass spectrometer is set to detect the ¹⁵N-labeled drug and its metabolites, which will have a characteristic mass shift compared to any endogenous compounds.
-
Metabolite Identification and Quantification: Identify the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns. Quantify the concentration of the parent drug and its metabolites in each sample over time.
-
Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters, such as absorption rate, bioavailability, half-life, and clearance.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in ¹⁵N labeling and its applications. The following diagrams are generated using the DOT language for Graphviz.
Conclusion
The stable isotope ¹⁵N is a powerful and versatile tool that has revolutionized our ability to study the intricate workings of biological systems. Its non-radioactive nature, coupled with its compatibility with highly sensitive analytical techniques, has made it an indispensable asset in fields ranging from fundamental biology to pharmaceutical development. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of ¹⁵N labeling are poised to expand even further, promising deeper insights into the complex molecular processes that underpin life and disease. This guide serves as a foundational resource for researchers looking to harness the power of ¹⁵N in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Manufacturing of 2'-Deoxyadenosine Monohydrate-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, manufacturing, and quality control of 2'-Deoxyadenosine monohydrate-¹⁵N₅, a critical isotopically labeled compound for advanced research and drug development. This document details both chemical and chemo-enzymatic synthetic routes, presents key quantitative data in a structured format, and outlines the broader manufacturing and quality assurance considerations for producing this high-purity active pharmaceutical ingredient (API).
Introduction
2'-Deoxyadenosine monohydrate is a fundamental building block of DNA. The isotopically labeled version, 2'-Deoxyadenosine monohydrate-¹⁵N₅, in which all five nitrogen atoms in the adenine (B156593) base are replaced with the stable isotope ¹⁵N, is an invaluable tool in a range of scientific disciplines. Its applications include metabolic research, elucidation of cellular pathways, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] In pharmaceutical development, stable isotope-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, enhancing the precision of pharmacokinetic and metabolic profiling.[][3]
Physicochemical Properties and Specifications
The key physicochemical properties of unlabeled and ¹⁵N₅-labeled 2'-Deoxyadenosine are summarized below. Commercial suppliers typically provide the labeled compound with high chemical and isotopic purity.
| Property | 2'-Deoxyadenosine | 2'-Deoxyadenosine-¹⁵N₅ | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃(¹⁵N)₅O₃ | [4] |
| Molecular Weight | 251.24 g/mol | 256.21 g/mol | [4][5] |
| Appearance | White crystalline powder | White crystalline powder | N/A |
| Chemical Purity | ≥99% (HPLC) | 96-98% (HPLC) | [6] |
| Isotopic Purity | N/A | 96-98% | [6] |
| Storage Conditions | Room Temperature | +2°C to +8°C, protect from light | [6] |
Synthesis of 2'-Deoxyadenosine Monohydrate-¹⁵N₅
The synthesis of 2'-Deoxyadenosine monohydrate-¹⁵N₅ can be approached through two primary strategies: a multi-step chemical synthesis or a chemo-enzymatic pathway. Both methods aim to construct the fully ¹⁵N-labeled purine (B94841) ring and attach it to the 2'-deoxyribose sugar moiety.
Proposed Multi-Step Chemical Synthesis
A plausible chemical synthesis route involves the de novo construction of the ¹⁵N₅-labeled adenine ring followed by its glycosylation. The de novo biosynthesis of purines provides a roadmap for the sources of the nitrogen atoms in the purine ring: N1 from aspartate, N3 and N9 from the amide side chain of glutamine, and N7 and the exocyclic N6 from glycine.[7][8][9] A chemical synthesis would utilize ¹⁵N-labeled precursors to build the purine core.
Experimental Protocol: Proposed Chemical Synthesis
-
Synthesis of a ¹⁵N-labeled Imidazole Intermediate:
-
React ¹⁵N-glycine with a suitable formylating agent to introduce the C5, C4, and N7 atoms.
-
Introduce N9 and N3 through reactions with ¹⁵N-glutamine derivatives.
-
Incorporate C8 via a ¹⁵N-formyl source.
-
-
Pyrimidine (B1678525) Ring Closure:
-
React the ¹⁵N-imidazole intermediate with a ¹⁵N-labeled source for N1 (e.g., from ¹⁵N-aspartate) and a carbon source for C2 and C6 to form the bicyclic purine ring system. A potential starting point could be the synthesis from a pyrimidine precursor like 4-amino-6-hydroxy-2-mercaptopyrimidine, introducing the ¹⁵N labels through nitrosation/reduction and subsequent ring closure.[10]
-
-
Introduction of the Amino Group (N6):
-
If not already present, convert a precursor (e.g., a 6-chloropurine (B14466) derivative) to the 6-amino group using ¹⁵NH₃ generated in situ from a salt like [¹⁵N]NH₄Cl.[10]
-
-
Glycosylation:
-
Couple the fully labeled ¹⁵N₅-adenine base with a protected 2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose. This is a critical step that forms the N-glycosidic bond. Vorbrüggen glycosylation is a commonly used method.[11]
-
-
Deprotection and Purification:
-
Remove the protecting groups from the deoxyribose moiety using standard deprotection protocols (e.g., treatment with sodium methoxide (B1231860) in methanol).
-
Purify the resulting 2'-Deoxyadenosine-¹⁵N₅ using column chromatography (e.g., silica (B1680970) gel) followed by recrystallization to obtain the monohydrate form.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N NMR).
-
Assess chemical purity using High-Performance Liquid Chromatography (HPLC).
-
Chemo-Enzymatic Synthesis
Chemo-enzymatic methods offer a powerful alternative, often providing high regio- and stereoselectivity under mild reaction conditions.[12] This approach can involve the chemical synthesis of a labeled precursor followed by an enzymatic transformation.
Experimental Protocol: Chemo-Enzymatic Synthesis
-
Chemical Synthesis of ¹⁵N₅-Adenine:
-
Synthesize the fully ¹⁵N-labeled adenine base as described in the chemical synthesis section (steps 1-3).
-
-
Enzymatic Glycosylation:
-
Utilize a nucleoside phosphorylase (NP) or a nucleoside 2'-deoxyribosyltransferase (NDT) to catalyze the transfer of a 2'-deoxyribose moiety from a donor substrate to the ¹⁵N₅-adenine.[10][11]
-
Reaction Mixture:
-
¹⁵N₅-Adenine
-
A suitable 2'-deoxyribose donor (e.g., 2'-deoxyuridine (B118206) or 2'-deoxythymidine)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Purified NP or NDT enzyme
-
-
Reaction Conditions: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-60°C) and monitor the reaction progress by HPLC.
-
-
Purification:
-
Terminate the enzymatic reaction (e.g., by heat inactivation or addition of a solvent).
-
Purify the resulting 2'-Deoxyadenosine-¹⁵N₅ from the reaction mixture using chromatographic techniques such as reversed-phase HPLC.
-
-
Lyophilization and Hydration:
-
Lyophilize the purified product to obtain a stable powder.
-
Controlled hydration can be used to form the monohydrate.
-
-
Characterization:
-
Perform structural and purity analysis as described in the chemical synthesis protocol.
-
Manufacturing, Quality Control, and Regulatory Considerations
The transition from laboratory-scale synthesis to industrial-scale manufacturing of an isotopically labeled API requires rigorous process control and adherence to regulatory guidelines, such as Good Manufacturing Practices (GMP).
Scale-Up and Manufacturing
-
Process Optimization: Reaction conditions, solvent usage, and purification methods must be optimized for safety, efficiency, and cost-effectiveness at a larger scale.[13]
-
Raw Material Sourcing: A reliable supply chain for high-purity ¹⁵N-labeled starting materials is essential.
-
Dedicated Facilities: Manufacturing of isotopically labeled compounds, especially for pharmaceutical use, is often performed in dedicated facilities to prevent cross-contamination.
Quality Control and Analytical Methods
A comprehensive suite of analytical tests is required to ensure the identity, purity, strength, and quality of the final product.[14]
| Analytical Method | Purpose | Typical Specifications | Reference |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity and quantification of impurities. | ≥98% | |
| Mass Spectrometry (MS) | Confirmation of molecular weight and determination of isotopic enrichment. | Conforms to theoretical mass ± tolerance; Isotopic purity ≥98% | [14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of labeling positions. | Spectrum conforms to reference standard. | |
| Karl Fischer Titration | Determination of water content (for the monohydrate form). | Conforms to theoretical water content. | N/A |
| Elemental Analysis | Confirmation of elemental composition. | Conforms to theoretical values for C, H, N. | N/A |
Logical Workflow for Manufacturing and Quality Control
Conclusion
The synthesis and manufacturing of 2'-Deoxyadenosine monohydrate-¹⁵N₅ is a complex process that requires expertise in isotopic labeling, organic chemistry, and, potentially, enzymology. The choice between a purely chemical and a chemo-enzymatic route depends on factors such as cost, scalability, and desired purity. For drug development applications, a robust manufacturing process with stringent quality control is paramount to ensure the reliability and reproducibility of the data generated using this essential research tool. This guide provides a foundational understanding of the core principles and methodologies involved in producing this high-value compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. contractpharma.com [contractpharma.com]
- 4. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
- 14. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Notes and Protocols for Incorporating ¹⁵N-Labeled Deoxyadenosine into DNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the incorporation of ¹⁵N-labeled deoxyadenosine (B7792050) into DNA for a variety of research applications, including structural biology studies by Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic tracing by Mass Spectrometry (MS). Two primary methodologies are presented: in vivo incorporation into bacterial DNA and chemical synthesis of oligonucleotides with site-specific labeling.
Section 1: In Vivo Incorporation of ¹⁵N-Deoxyadenosine into Bacterial DNA
This method is suitable for studying bacterial DNA synthesis, microbial ecology, and for producing uniformly ¹⁵N-labeled DNA for structural or analytical purposes. The protocol involves feeding ¹⁵N-labeled deoxyadenosine to a bacterial culture and subsequently isolating the labeled genomic DNA.
Experimental Protocol: In Vivo Labeling
1. Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth or minimal medium)
-
¹⁵N₅-deoxyadenosine (Cambridge Isotope Laboratories, NLM-3895 or equivalent)
-
Sterile culture flasks and incubator
-
DNA extraction kit (e.g., Qiagen DNeasy UltraClean Microbial Kit or equivalent)
-
Enzymatic DNA hydrolysis kit or reagents (see Section 3)
-
LC-MS system for analysis
2. Procedure:
-
Culture Preparation: Inoculate a sterile flask containing the appropriate growth medium with a single colony of the desired bacterial strain. Grow the culture overnight at the optimal temperature with shaking.
-
Labeling:
-
Dilute the overnight culture into a fresh, larger volume of pre-warmed medium.
-
Add ¹⁵N₅-deoxyadenosine to the culture to a final concentration of 50 nM.[1] This concentration can be optimized depending on the bacterial strain and experimental goals.
-
Incubate the culture under optimal growth conditions for a period sufficient to allow for DNA replication and incorporation of the labeled nucleoside. This may range from a few hours to several days depending on the bacterial growth rate.
-
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a suitable microbial DNA extraction kit, following the manufacturer's instructions.
-
DNA Hydrolysis: Hydrolyze the extracted DNA to individual nucleosides for analysis (see Section 3 for detailed protocols).
-
Analysis: Analyze the resulting nucleoside mixture by LC-MS to quantify the incorporation of ¹⁵N-deoxyadenosine.
Data Presentation: Incorporation Rates
The incorporation rates of different ¹⁵N-labeled deoxynucleosides can vary between bacterial species. The following table summarizes the relative incorporation rates of ¹⁵N-deoxyadenosine (¹⁵N-dA), ¹⁵N-deoxyguanosine (¹⁵N-dG), and ¹⁵N-deoxycytidine (¹⁵N-dC) compared to ¹⁵N-thymidine (¹⁵N-dT) in natural bacterial communities.
| Deoxynucleoside | Relative Incorporation Rate (vs. ¹⁵N-dT) |
| ¹⁵N-deoxyadenosine (¹⁵N-dA) | 0.9 |
| ¹⁵N-deoxyguanosine (¹⁵N-dG) | 2.5 |
| ¹⁵N-deoxycytidine (¹⁵N-dC) | 0.2 |
Table 1: Relative incorporation rates of ¹⁵N-labeled deoxynucleosides in natural bacterial communities.[1]
Workflow for In Vivo Labeling and Analysis
Section 2: Chemical Synthesis of Oligonucleotides with Site-Specific ¹⁵N-Deoxyadenosine Incorporation
For applications requiring precise placement of a ¹⁵N label within a specific DNA sequence, such as NMR-based structural studies of DNA-ligand interactions, chemical synthesis using phosphoramidite (B1245037) chemistry is the method of choice.[2] This involves using a chemically synthesized ¹⁵N-labeled deoxyadenosine phosphoramidite during solid-phase oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Synthesis
1. Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
¹⁵N-labeled deoxyadenosine phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC system for purification
2. Procedure:
The synthesis follows the standard automated solid-phase oligonucleotide synthesis cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: The ¹⁵N-labeled deoxyadenosine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
These four steps are repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange HPLC.
Workflow for Chemical Synthesis
Section 3: Downstream Sample Processing and Analysis
Protocol: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
This protocol is suitable for preparing DNA samples for LC-MS analysis.
1. Materials:
-
Purified DNA sample
-
DNA digestion buffer
-
Enzyme mix (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)
-
Incubator or water bath
2. Procedure:
-
To the purified DNA sample (up to 1 µg in water), add the DNA digestion buffer and the enzyme mixture.
-
Mix the components thoroughly.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by heating at 95°C for 10 minutes.
-
The digested sample containing individual deoxyribonucleosides is now ready for LC-MS analysis. The completeness of the hydrolysis can be checked by running a small aliquot on an agarose (B213101) gel.
Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of ¹⁵N incorporation.
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatography: A C18 reversed-phase column is typically used to separate the deoxyribonucleosides.
-
Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode for targeted quantification of unlabeled and ¹⁵N-labeled deoxyadenosine. The mass shift due to the five ¹⁵N atoms in ¹⁵N₅-deoxyadenosine allows for its specific detection and quantification relative to the unlabeled form.
Analysis by NMR Spectroscopy
For site-specifically labeled oligonucleotides, 1D and 2D NMR experiments are used to probe the structure and dynamics of the DNA.
-
Sample Preparation: The purified ¹⁵N-labeled oligonucleotide is dissolved in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O).
-
Spectroscopy: ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) or other heteronuclear correlation experiments are performed to observe the signals from the ¹⁵N-labeled positions.[2] Chemical shift perturbations upon ligand binding can provide information on the binding site and conformational changes.[2]
General Workflow for Mass Spectrometry Analysis
References
Application Notes and Protocols for 2'-Deoxyadenosine monohydrate-15N5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyadenosine (B1664071) monohydrate-15N5 is a stable isotope-labeled nucleoside that serves as a powerful tool in cell culture-based research. By incorporating five heavy nitrogen isotopes (¹⁵N) into the adenine (B156593) base, this compound allows for the precise tracking and quantification of DNA synthesis, nucleotide metabolism, and related cellular processes. Its non-radioactive nature makes it a safer alternative to traditional methods using radiolabeled nucleosides. These application notes provide detailed protocols for utilizing 2'-Deoxyadenosine monohydrate-15N5 in metabolic labeling experiments to investigate DNA replication and purine (B94841) salvage pathway activity, followed by analysis using liquid chromatography-mass spectrometry (LC-MS/MS).
Key Applications
-
Metabolic Labeling and Quantification of DNA Synthesis: Tracking the incorporation of ¹⁵N₅-deoxyadenosine into newly synthesized DNA to measure rates of cell proliferation.
-
Metabolic Flux Analysis: Elucidating the dynamics of the purine salvage pathway by tracing the metabolic fate of the labeled deoxyadenosine (B7792050).
-
Internal Standard for Quantitative Mass Spectrometry: Serving as a robust internal standard for the accurate quantification of unlabeled 2'-deoxyadenosine and its metabolites in complex biological samples.[1][2]
Data Presentation
| Cell Line | Treatment | Incubation Time (hours) | ¹⁵N₅-dAdo Concentration (µM) | % ¹⁵N Enrichment in Genomic DNA (Mean ± SD) |
| HeLa | Control | 24 | 10 | 15.2 ± 1.8 |
| HeLa | Drug X | 24 | 10 | 8.5 ± 1.1 |
| MCF-7 | Control | 24 | 10 | 12.7 ± 1.5 |
| MCF-7 | Drug Y | 24 | 10 | 18.9 ± 2.2 |
| Jurkat | Control | 48 | 20 | 25.4 ± 3.1 |
| Jurkat | Drug Z | 48 | 20 | 12.1 ± 1.6 |
Caption: Illustrative data on the percent enrichment of ¹⁵N in genomic DNA of various cancer cell lines after incubation with this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells for DNA Synthesis Analysis
This protocol describes the metabolic labeling of adherent mammalian cells with this compound to quantify the rate of DNA synthesis.
Materials:
-
Adherent mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (¹⁵N₅-dAdo)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell scrapers
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the labeling period. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of ¹⁵N₅-dAdo. A typical starting concentration is 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed ¹⁵N₅-dAdo-containing medium to each well.
-
Incubation: Incubate the cells for a specific period (e.g., 6, 12, 24, or 48 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized DNA. The incubation time will depend on the cell doubling time and the experimental goals.
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Collect the cell suspension and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial genomic DNA extraction kit according to the manufacturer's instructions.
-
DNA Digestion to Nucleosides:
-
Quantify the extracted DNA using a spectrophotometer.
-
To 20 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours to digest the DNA into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the digestion by adding a solvent like methanol (B129727) and centrifuge to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system to quantify the ratio of ¹⁵N₅-deoxyadenosine to unlabeled deoxyadenosine.
Protocol 2: Metabolic Flux Analysis of the Purine Salvage Pathway
This protocol outlines a method to trace the metabolic fate of this compound through the purine salvage pathway.
Materials:
-
Suspension or adherent mammalian cell line
-
Culture medium and supplements
-
This compound (¹⁵N₅-dAdo)
-
Ice-cold PBS
-
Methanol-based extraction buffer (e.g., 80% methanol) pre-chilled to -80°C
-
Cell scrapers (for adherent cells)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to a sufficient density for metabolite extraction (typically 1-5 million cells per sample).
-
Labeling: Introduce ¹⁵N₅-dAdo to the culture medium at a final concentration of 10-50 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.
-
Suspension cells: Quickly transfer a known volume of cell suspension into a tube and centrifuge at 4°C.
-
Adherent cells: Aspirate the medium, wash rapidly with ice-cold PBS, and then add the pre-chilled extraction buffer directly to the plate. Scrape the cells and collect the lysate.
-
-
Metabolite Extraction:
-
For suspension cell pellets, resuspend in the ice-cold extraction buffer.
-
Vortex the cell lysates vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the samples under a vacuum or a stream of nitrogen.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS/MS method.
-
-
LC-MS/MS Analysis: Analyze the samples to identify and quantify the isotopologues of downstream metabolites of deoxyadenosine, such as ¹⁵N-labeled deoxyinosine, deoxyadenosine monophosphate (dAMP), deoxyadenosine diphosphate (B83284) (dADP), and deoxyadenosine triphosphate (dATP).
Visualizations
Signaling Pathway: Purine Salvage Pathway
The following diagram illustrates the entry of 2'-Deoxyadenosine-15N5 into the purine salvage pathway, where it is phosphorylated to form various nucleotides that can then be incorporated into DNA.
Caption: Purine Salvage Pathway for 2'-Deoxyadenosine-15N5.
Experimental Workflow: DNA Synthesis Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing DNA synthesis using this compound.
Caption: Workflow for DNA Synthesis Analysis.
Conclusion
This compound is a versatile and valuable tool for researchers in cell biology and drug development. The protocols and information provided in these application notes offer a framework for designing and executing experiments to probe DNA synthesis and purine metabolism with high precision and safety. The ability to trace the metabolic fate of this stable isotope-labeled nucleoside provides a dynamic view of cellular processes that are fundamental to cell growth, proliferation, and response to therapeutic interventions.
References
- 1. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA | PLOS One [journals.plos.org]
Application Notes and Protocols for NMR Spectroscopy of DNA with 15N Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biological macromolecules at atomic resolution.[1] For DNA, NMR studies provide invaluable insights into its structure, conformational changes, and interactions with other molecules such as proteins and small molecule drugs. However, the low natural abundance (0.37%) and unfavorable nuclear properties of the common nitrogen isotope, ¹⁴N, which leads to broad signals, make it challenging to obtain high-resolution NMR data.[2][3] Isotopic labeling with ¹⁵N, a stable isotope with a nuclear spin of 1/2, overcomes these limitations by providing sharp, well-resolved peaks, thereby enhancing the resolution and sensitivity of NMR experiments.[2][4] This application note provides detailed protocols for the ¹⁵N labeling of DNA nucleosides and their subsequent analysis using NMR spectroscopy, with a focus on applications in structural biology and drug development.
Applications of ¹⁵N Labeled DNA in NMR Spectroscopy
The strategic incorporation of ¹⁵N labels into DNA oligonucleotides opens up a wide range of applications:
-
High-Resolution Structure Determination: ¹⁵N labeling is crucial for resolving spectral overlap in larger DNA molecules, enabling the determination of high-resolution three-dimensional structures.
-
Studying DNA-Ligand Interactions: By monitoring changes in the chemical shifts of ¹⁵N-labeled nucleotides upon the addition of a ligand (e.g., a protein or a small molecule drug), the binding interface and conformational changes can be accurately mapped.[4][5][6] The amino protons of ¹⁵N-labeled DNA are particularly useful probes for these interactions as they are often located in the major or minor grooves of the DNA, which are common binding sites.[5][7]
-
Investigating DNA Dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA can provide information on the internal motions and flexibility of the DNA molecule, which are often critical for its biological function.
-
Probing Hydrogen Bonding: The chemical shifts of nitrogen atoms involved in hydrogen bonds are sensitive to the strength and geometry of these bonds, providing a powerful tool to study base pairing and DNA stability.
Methodologies for ¹⁵N Labeling of DNA Nucleosides
There are two primary strategies for producing ¹⁵N-labeled DNA for NMR studies: chemical synthesis for site-specific labeling and enzymatic or in-vivo methods for uniform labeling.
Chemical Synthesis of Site-Specifically ¹⁵N-Labeled Nucleosides
This approach allows for the incorporation of a ¹⁵N label at a specific position within a nucleoside, which is then incorporated into a DNA oligonucleotide via standard phosphoramidite (B1245037) chemistry.[5] This method is particularly useful for probing specific interactions at a defined site. For example, 4-¹⁵NH₂-2'-deoxycytidine and 6-¹⁵NH₂-2'-deoxyadenosine can be chemically synthesized and introduced at distinct positions in an oligonucleotide.[5][7]
Enzymatic and In-Vivo Synthesis of Uniformly ¹⁵N-Labeled DNA
For uniform labeling of all nitrogen atoms in a DNA molecule, enzymatic or in-vivo methods are employed. These methods are generally more cost-effective for producing larger quantities of labeled DNA.
-
Enzymatic Synthesis (PCR-based): This method involves the use of Polymerase Chain Reaction (PCR) to amplify a specific DNA sequence using ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs). The labeled dNTPs can be produced by growing bacteria in a minimal medium containing ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄) as the sole nitrogen source.[8]
-
In-Vivo Synthesis: This approach involves cloning the target DNA sequence into a plasmid and expressing it in an E. coli strain grown in a minimal medium containing ¹⁵N-labeled nutrients.[8][9] The plasmid DNA is then isolated and the target DNA fragment is excised and purified.
Experimental Protocols
Protocol 1: Uniform ¹⁵N Labeling of DNA using E. coli
This protocol describes a general method for producing uniformly ¹⁵N-labeled DNA by growing E. coli in a minimal medium.
Materials:
-
E. coli strain capable of high plasmid yield (e.g., DH5α or similar).
-
Expression plasmid containing the target DNA sequence.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Glucose (or ¹³C-glucose for double labeling).
-
Appropriate antibiotics.
-
Standard molecular biology reagents and equipment for plasmid purification and DNA fragment isolation.
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. For example, for 1 liter of M9 medium, use 1 g of ¹⁵NH₄Cl.[10]
-
Pre-culture: Inoculate a small volume (5-10 mL) of LB medium with a single colony of E. coli harboring the plasmid of interest and grow overnight at 37°C.
-
Inoculation: The next day, inoculate the 1 liter of ¹⁵N-M9 minimal medium with the overnight pre-culture.
-
Growth and Harvest: Grow the culture at 37°C with vigorous shaking until it reaches the desired optical density (OD₆₀₀). Harvest the cells by centrifugation.
-
Plasmid Purification: Purify the plasmid DNA from the cell pellet using a standard maxi-prep kit.
-
DNA Fragment Isolation: Digest the purified plasmid with appropriate restriction enzymes to release the target DNA fragment.
-
Purification of Labeled DNA: Purify the ¹⁵N-labeled DNA fragment using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Preparation for NMR: Desalt and dissolve the purified ¹⁵N-labeled DNA in the appropriate NMR buffer.
Protocol 2: NMR Sample Preparation for ¹⁵N-Labeled DNA
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Purified ¹⁵N-labeled DNA.
-
NMR Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0).
-
Deuterium oxide (D₂O).
-
Standard NMR tubes (e.g., Shigemi tubes for low volume samples).
Procedure:
-
Buffer Exchange: Ensure the DNA is in the desired NMR buffer. This can be achieved by dialysis or repeated dilution and concentration using a centrifugal filter device.
-
Concentration: Concentrate the DNA sample to the desired concentration for NMR, typically in the range of 0.1 to 1.0 mM.[2]
-
Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10%. The D₂O provides a lock signal for the NMR spectrometer.[10]
-
Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.
-
Annealing (for duplex DNA): If the DNA is a duplex, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
Protocol 3: 2D ¹H-¹⁵N HSQC Experiment for ¹⁵N-Labeled DNA
The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common experiment for observing ¹H-¹⁵N correlations.[11] It provides a fingerprint of the DNA, with each peak corresponding to a nitrogen atom directly bonded to a proton.
General Spectrometer Setup:
The following are general guidelines. Specific parameters will need to be optimized for the sample and the spectrometer being used.
-
Insert Sample and Lock: Insert the sample into the spectrometer, lock on the D₂O signal, and tune the probe.[12]
-
Shimming: Shim the magnetic field to obtain a narrow and symmetrical water signal.[12]
-
Pulse Program: Select a standard ¹H-¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi on Bruker spectrometers).[12]
-
Set Spectral Widths:
-
¹H dimension (F2): Typically 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).
-
¹⁵N dimension (F1): A wider spectral width is often needed for DNA compared to proteins. A range of 100-250 ppm, centered around 150-170 ppm, is a good starting point.
-
-
Set Carrier Frequencies:
-
¹H: Set to the water resonance frequency.
-
¹⁵N: Set to the center of the expected ¹⁵N chemical shift range.
-
-
Acquisition Parameters:
-
Number of Scans (ns): This will depend on the sample concentration. Start with 8 or 16 scans and adjust as needed to achieve good signal-to-noise.[12]
-
Number of Increments in ¹⁵N dimension (td1): Typically 128-256 increments.
-
Recycle Delay (d1): A delay of 1.0-1.5 seconds is usually sufficient.
-
-
Data Acquisition and Processing: Acquire the 2D data. After acquisition, process the data with appropriate window functions (e.g., squared sine bell) and perform Fourier transformation and phase correction.
Data Presentation
The following table provides representative ¹H and ¹⁵N chemical shifts for the amino groups of cytidine (B196190) and adenosine (B11128) in an 18 base pair lac operator sequence, as an example of the type of quantitative data obtained from these experiments.[5]
| Nucleotide | Position | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Cytidine | C4-NH₂ | 8.25 / 7.15 | 146.5 |
| Adenosine | A6-NH₂ | 8.50 / 7.60 | 140.0 |
Note: Chemical shifts are highly sensitive to the local environment, including sequence context, temperature, pH, and buffer conditions. The values presented here are for illustrative purposes.
Visualizations
Experimental Workflow for DNA-Protein Interaction Studies using ¹⁵N-Labeled DNA
Caption: Workflow for studying DNA-protein interactions using ¹⁵N-labeled DNA.
Logical Relationship of Key NMR Experiments
Caption: Logical flow of key NMR experiments for DNA structure determination.
Conclusion
The use of ¹⁵N-labeled nucleosides is an indispensable tool for the detailed NMR spectroscopic analysis of DNA. It enables the study of DNA structure, dynamics, and interactions with a level of detail that is often unattainable with unlabeled samples. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful technique in their research endeavors. The ability to pinpoint interactions at the atomic level makes ¹⁵N NMR spectroscopy a critical component in modern structural biology and rational drug design.
References
- 1. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Nitrogen NMR [chem.ch.huji.ac.il]
- 4. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX [worldwide.promega.com]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
Application Note and Protocol for the Mass Spectrometric Detection of ¹⁵N₅-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analyses, minimizing variations from sample preparation and instrument response.[1] ¹⁵N₅-Deoxyadenosine, a non-radioactive isotopologue of the endogenous nucleoside deoxyadenosine, serves as an ideal internal standard for the precise measurement of DNA adducts and lesions, which are biomarkers for oxidative stress and DNA damage.[2] This application note provides a detailed protocol for the detection and quantification of DNA modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ¹⁵N₅-deoxyadenosine as an internal standard. The methodologies described are applicable to studies in toxicology, drug development, and clinical research where accurate assessment of DNA damage is critical.
Experimental Protocols
Materials and Reagents
-
¹⁵N₅-2'-deoxyadenosine (Cambridge Isotope Laboratories, Inc.)[3]
-
Calf thymus DNA (for method development and quality control)
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Tris-HCl buffer
-
Sodium acetate (B1210297) buffer
-
Zinc chloride
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Microspin filters (3 kDa cutoff)[2]
Sample Preparation: Enzymatic Hydrolysis of DNA
This protocol outlines the enzymatic digestion of DNA to its constituent deoxynucleosides, a critical step for subsequent LC-MS/MS analysis.
-
DNA Isolation: Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol. Ensure high purity and concentration of the extracted DNA.
-
Internal Standard Spiking: Add a known amount of ¹⁵N₅-deoxyadenosine internal standard to the purified DNA sample. This is crucial for accurate quantification.
-
Initial Digestion:
-
To the DNA sample, add DNase I, Tris-HCl buffer (pH 7.4), and MgCl₂.
-
Incubate at 37°C for 2 hours.
-
-
Secondary Digestion:
-
Add nuclease P1, sodium acetate buffer (pH 5.3), and zinc chloride.
-
Incubate at 37°C for 2 hours.
-
-
Final Digestion:
-
Add alkaline phosphatase and phosphodiesterase I and II in a Tris-HCl buffer (pH 8.5).
-
Incubate the mixture overnight at 37°C.[2]
-
-
Enzyme Removal:
-
Terminate the digestion by adding 1% formic acid.
-
Filter the digest through a 3 kDa microspin filter by centrifugation at 14,000 x g for 20 minutes at 4°C to remove the enzymes.[2]
-
-
Lyophilization and Reconstitution:
LC-MS/MS Analysis
The following is a general method for the separation and detection of deoxynucleosides. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase should be developed to achieve optimal separation of the target analytes from other nucleosides.
-
Flow Rate: A typical flow rate is 200-400 µL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[2]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Transitions: The specific precursor-to-product ion transitions for the analyte of interest and the ¹⁵N₅-deoxyadenosine internal standard must be determined. For ¹⁵N₅-deoxyadenosine, the precursor ion ([M+H]⁺) will be m/z 257.2, reflecting the five ¹⁵N atoms. The product ion typically results from the loss of the deoxyribose sugar, which for the labeled standard would be the ¹⁵N₅-adenine fragment at m/z 141.1.
-
Data Presentation
Table 1: Illustrative LC-MS/MS Parameters for Deoxynucleoside Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Atlantis dC18, 100 Å, 3 µm, 2.1 mm x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| SRM Transitions (Example) | |
| Deoxyadenosine (Analyte) | m/z 252.1 → 136.1 |
| ¹⁵N₅-Deoxyadenosine (IS) | m/z 257.2 → 141.1 |
Visualizations
Caption: Experimental workflow for ¹⁵N₅-deoxyadenosine detection.
Caption: Role of ¹⁵N₅-dA in DNA damage quantification.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sample Preparation of ¹⁵N Labeled DNA for Mass Spectrometry and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with ¹⁵N is a powerful technique for the quantitative analysis of DNA modifications, DNA-protein interactions, and nucleic acid metabolism. The incorporation of the heavy isotope ¹⁵N into the DNA structure allows for its differentiation from unlabeled (¹⁴N) DNA by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables highly accurate quantification and structural analysis. This document provides detailed protocols for the preparation of ¹⁵N labeled DNA samples from cell culture for subsequent analysis by LC-MS/MS and NMR.
Experimental Workflow Overview
The overall workflow for preparing ¹⁵N labeled DNA involves several key stages: metabolic labeling of cells in culture, harvesting the cells, extracting and purifying the genomic DNA, and finally, preparing the DNA for specific downstream analysis.
Application Notes and Protocols for 15N Metabolic Labeling in Proteomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. Among these methods, 15N metabolic labeling offers a robust and cost-effective approach for the comprehensive analysis of proteomes in a wide range of organisms, from microorganisms to mammals. This in vivo labeling strategy involves the incorporation of a heavy nitrogen isotope (15N) into all proteins within a cell or organism, providing a complete, internally standardized sample for mass spectrometry (MS)-based analysis.
The fundamental principle of 15N metabolic labeling lies in growing cells or feeding an organism a diet where the natural abundance nitrogen (predominantly 14N) has been replaced with 15N. This results in a "heavy" proteome where every protein is labeled. To perform a quantitative comparison, the "heavy" labeled proteome is mixed with a "light" (natural 14N) proteome from a control or different experimental condition. The samples are then processed and analyzed together by mass spectrometry. Since chemically identical peptides from the heavy and light samples co-elute and are analyzed simultaneously, variations from sample preparation and MS analysis are minimized, leading to highly accurate relative quantification.
Key Advantages of 15N Metabolic Labeling:
-
Comprehensive Labeling: All proteins are labeled, providing a truly global internal standard.[1][2]
-
High Accuracy: Mixing samples at the earliest stage minimizes experimental variability.[3][4]
-
Versatility: Applicable to a wide range of organisms, including those where SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is challenging, such as plants, fungi, and whole animals like C. elegans, Drosophila, and rodents.[4]
-
Cost-Effective: For labeling whole organisms, using 15N-labeled salts or food sources can be more economical than using expensive labeled amino acids required for SILAC.[3]
Applications in Research and Drug Development
15N metabolic labeling is a valuable tool for:
-
Global Protein Expression Profiling: Quantifying changes in protein abundance in response to drug treatment, disease states, or genetic modifications.[4][5]
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by monitoring the incorporation of 15N over time.[6][7]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs, such as phosphorylation, by comparing the relative abundance of modified peptides.[2][8]
-
Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[8]
Quantitative Data Summary
The efficiency of 15N metabolic labeling is crucial for accurate quantification. High enrichment of the 15N isotope in the labeled proteome is necessary to ensure clear separation of labeled and unlabeled peptide signals in the mass spectrometer.[1][9][10] Below are tables summarizing typical 15N enrichment levels achieved in different model systems and tissues.
Table 1: 15N Enrichment in Rat Tissues Following Different Labeling Protocols [1]
| Protocol | Tissue | p20 Pups 15N Enrichment (%) | p45 Pups 15N Enrichment (%) |
| Protocol 1 (Labeling of one generation) | Brain | Not Reported | 87.0 ± 8.95 |
| Skeletal Muscle | 76.1 ± 4.7 | 93.6 ± 2.37 | |
| Liver | ~91 | Not Significantly Different | |
| Protocol 2 (Labeling for two generations) | Brain | Not Reported | 95.0 ± 2.25 |
| Skeletal Muscle | 86.7 ± 2.59 | 95.9 ± 2.62 | |
| Liver | Not Reported | Not Significantly Different |
Table 2: 15N Labeling Efficiency in Various Model Organisms
| Organism | Labeling Method | Typical Enrichment (%) | Reference |
| Arabidopsis thaliana | 15N nitrogen-containing salts in liquid culture (14 days) | 93-99 | [3][11] |
| Chlamydomonas reinhardtii | Full 15N metabolic labeling | >98 | [12] |
| Saccharomyces cerevisiae | 15N-labeled ammonium (B1175870) sulfate | Uniformly labeled | [2] |
| Rat | Two-generation 15N labeled protein diet | >94 in all tissues | [1][9][10] |
Experimental Workflows and Protocols
General Experimental Workflow
The overall workflow for a quantitative proteomics experiment using 15N metabolic labeling involves several key stages, from sample labeling to data analysis.
General workflow for 15N metabolic labeling in proteomics.
Detailed Protocol: 15N Metabolic Labeling of Mammalian Cells in Culture
This protocol provides a general guideline for 15N labeling of adherent mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
15N-labeling medium: DMEM or RPMI-1640 lacking all amino acids.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
14N and 15N-labeled essential amino acids.
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Trypsin (proteomics grade).
-
Desalting columns.
Procedure:
-
Adaptation to Labeling Medium:
-
Gradually adapt cells to the "light" (14N) labeling medium containing dialyzed FBS over several passages. This ensures that the cells are not stressed by the change in medium composition.
-
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
"Light" population: Grow in the light labeling medium.
-
"Heavy" population: Grow in the "heavy" labeling medium, where all essential amino acids are 15N-labeled.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the 15N-labeled amino acids.[13] The labeling efficiency should be monitored and ideally be >95%.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells, while the "light" cells serve as the control.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the "light" and "heavy" cell pellets separately in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).[14]
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a desalting column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Detailed Protocol: 15N Metabolic Labeling in Rodents
This protocol is based on strategies for achieving high 15N enrichment in rats and can be adapted for mice.[1][9][14]
Materials:
-
15N-labeled rodent diet (e.g., spirulina-based).
-
Standard 14N rodent diet.
-
Metabolic cages (optional, for monitoring food intake).
Procedure:
-
Breeding and Labeling Strategy:
-
For tissues with slow protein turnover, a two-generation labeling strategy is recommended to achieve high enrichment.[1]
-
Generation 1: Place breeding pairs of rodents on the 15N-labeled diet.
-
Generation 2: Wean the pups from the first generation and continue to feed them the 15N-labeled diet. These pups will have high 15N incorporation across all tissues.
-
-
Experimental Design:
-
The 15N-labeled animals serve as the internal standard.
-
Control (14N) animals are subjected to the experimental conditions.
-
-
Tissue Harvesting and Homogenization:
-
At the end of the experiment, harvest the tissues of interest from both 15N-labeled and 14N control animals.
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissues in an appropriate lysis buffer.
-
-
Protein Extraction, Mixing, and Analysis:
-
Follow steps 4-6 from the mammalian cell culture protocol for protein extraction, mixing, digestion, and LC-MS/MS analysis.
-
Data Analysis Workflow
The analysis of data from 15N metabolic labeling experiments requires specialized software that can identify and quantify the "light" and "heavy" peptide pairs.
Data analysis workflow for 15N metabolic labeling.
Key Steps in Data Analysis:
-
Database Searching: The raw MS/MS data is searched against a protein database to identify peptides. The search parameters must be set to account for the mass shift introduced by the 15N label on all nitrogen-containing amino acids.
-
Peptide Pairing and Ratio Calculation: The software identifies the corresponding "light" and "heavy" peptide pairs and calculates the ratio of their intensities.
-
Correction for Labeling Efficiency: The calculated peptide ratios are adjusted based on the predetermined 15N labeling efficiency to improve accuracy.[3][11][15]
-
Protein Quantification: The ratios of multiple peptides from the same protein are combined (typically by taking the median) to determine the relative abundance of that protein.[3][11]
-
Statistical Analysis: Appropriate statistical tests are applied to identify proteins that show significant changes in abundance between the experimental and control groups.
Conclusion
15N metabolic labeling is a powerful and versatile technique for accurate and comprehensive quantitative proteomic analysis. Its applicability to a wide range of biological systems makes it an invaluable tool for basic research and drug development. By providing detailed protocols and a clear understanding of the experimental and data analysis workflows, researchers can effectively implement this method to gain novel insights into complex biological processes.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Pulse-Chase Labeling with 15N-Deoxyadenosine for DNA Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for pulse-chase labeling of cellular DNA using 15N-deoxyadenosine. This stable isotope labeling technique is a powerful tool for investigating various aspects of DNA metabolism, including DNA replication, repair, and degradation, without the use of radioactive materials. The subsequent analysis is typically performed using mass spectrometry to quantify the incorporation and turnover of the 15N label.
Introduction
Pulse-chase analysis is a classic technique used to follow the fate of a molecule over time within a biological system. The "pulse" phase involves introducing a labeled precursor, in this case, 15N-deoxyadenosine, which is incorporated into newly synthesized DNA. The "chase" phase follows, where an excess of the corresponding unlabeled precursor (unlabeled deoxyadenosine) is added to the system. This effectively prevents further incorporation of the labeled precursor, allowing for the tracking of the labeled DNA through subsequent cellular processes. This method can be applied to study the life cycles of various biological molecules, including proteins and nucleic acids.[1][2]
The use of stable isotopes like 15N offers a safe and robust alternative to radioactive labeling.[3] The labeled DNA can be distinguished from unlabeled DNA by its increased mass, which is readily detectable by mass spectrometry. This allows for precise quantification of DNA synthesis and turnover rates.
Applications
-
DNA Replication and Cell Cycle Analysis: Quantifying the rate of new DNA synthesis during different phases of the cell cycle or in response to various stimuli.
-
DNA Repair Studies: Assessing the incorporation of 15N-deoxyadenosine during nucleotide excision repair or other DNA repair pathways.
-
DNA Degradation and Turnover: Measuring the rate of DNA degradation in various physiological and pathological conditions.
-
Drug Development: Evaluating the effects of novel therapeutic agents on DNA synthesis, repair, or degradation pathways in cancer cells or other disease models.
Experimental Protocol: Pulse-Chase Labeling of Cultured Cells with 15N-Deoxyadenosine
This protocol provides a general framework for pulse-chase labeling of adherent mammalian cells. Optimization of cell type, 15N-deoxyadenosine concentration, and pulse-chase timing may be required for specific experimental goals.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
15N-deoxyadenosine (ensure high isotopic purity)
-
Unlabeled deoxyadenosine (B7792050)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system for DNA analysis
Procedure:
1. Cell Culture and Preparation: a. Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of the experiment. b. Allow cells to adhere and grow for 24-48 hours.
2. Pulse Phase: a. Prepare the "pulse" medium by supplementing the complete cell culture medium with 15N-deoxyadenosine. The final concentration will need to be optimized, but a starting point of 10-50 µM is recommended. b. Aspirate the existing medium from the cells and wash once with sterile PBS. c. Add the "pulse" medium to the cells. d. Incubate the cells for a defined period (the "pulse" time). This can range from minutes to hours, depending on the process being studied. For DNA replication, a pulse of 30-60 minutes is a common starting point.
3. Chase Phase: a. Prepare the "chase" medium by supplementing the complete cell culture medium with a high concentration of unlabeled deoxyadenosine. A 100 to 1000-fold excess over the 15N-deoxyadenosine concentration is recommended (e.g., 1-10 mM). b. At the end of the pulse period, aspirate the "pulse" medium. c. Wash the cells twice with warm sterile PBS to remove any remaining labeled precursor. d. Add the "chase" medium to the cells. e. Collect samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0" time point represents the end of the pulse.
4. Sample Collection and DNA Extraction: a. At each chase time point, wash the cells with ice-cold PBS. b. Lyse the cells directly in the culture vessel using an appropriate lysis buffer. c. Scrape the cells and collect the lysate. d. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. e. Quantify the extracted DNA and assess its purity.
5. DNA Digestion and Preparation for Mass Spectrometry: a. Digest the purified DNA to individual nucleosides. This is typically a multi-step enzymatic process. b. A common method involves sequential digestion with DNase I, nuclease P1, and alkaline phosphatase. c. After digestion, the resulting nucleoside mixture can be analyzed by LC-MS/MS.
6. LC-MS/MS Analysis: a. Separate the nucleosides using liquid chromatography. b. Detect and quantify the amounts of labeled (15N) and unlabeled (14N) deoxyadenosine using tandem mass spectrometry. c. The ratio of 15N-deoxyadenosine to total deoxyadenosine provides a measure of new DNA synthesis and its subsequent turnover.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of 15N-Deoxyadenosine Incorporation and Turnover
| Chase Time (hours) | % 15N-Deoxyadenosine (Control) | % 15N-Deoxyadenosine (Treatment A) | % 15N-Deoxyadenosine (Treatment B) |
| 0 | 15.2 ± 1.8 | 14.9 ± 2.1 | 8.5 ± 1.1 |
| 2 | 14.8 ± 1.5 | 12.1 ± 1.9 | 8.3 ± 0.9 |
| 6 | 13.5 ± 1.3 | 8.7 ± 1.4 | 8.1 ± 1.0 |
| 12 | 10.1 ± 1.1 | 4.2 ± 0.8 | 7.9 ± 0.8 |
| 24 | 5.3 ± 0.7 | 1.5 ± 0.3 | 7.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data and will vary based on the experiment.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for 15N-deoxyadenosine pulse-chase labeling and analysis.
Conceptual Diagram of DNA Labeling and Turnover
Caption: Conceptual overview of 15N-deoxyadenosine incorporation and turnover.
References
Analyzing ¹⁵N Enrichment in Genomic DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with ¹⁵N has become a important tool in molecular biology and drug development for tracing the metabolic fate of nitrogen-containing compounds. In the context of genomic DNA, ¹⁵N enrichment analysis provides a powerful method to investigate nucleotide metabolism, DNA replication and repair, and the mechanism of action of drugs that target these pathways. This document provides detailed application notes and experimental protocols for the analysis of ¹⁵N enrichment in genomic DNA, catering to researchers and scientists in both academic and industrial settings.
The methodologies described herein cover the entire workflow, from the labeling of cells with a ¹⁵N source to the final analysis of isotopic enrichment by mass spectrometry. These protocols are designed to be comprehensive and adaptable to various research questions, from fundamental studies of DNA dynamics to preclinical drug development.
Core Applications
-
DNA Replication and Cell Proliferation Assays: Quantifying the rate of ¹⁵N incorporation into newly synthesized DNA provides a direct measure of DNA replication and, by extension, cell proliferation. This is particularly valuable for assessing the efficacy of anti-proliferative drugs.
-
Nucleotide Metabolism Studies: Tracing the flow of ¹⁵N from labeled precursors (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled amino acids) into the purine (B94841) and pyrimidine (B1678525) bases of DNA can elucidate the activity of de novo and salvage nucleotide synthesis pathways.[1][2] This is critical for understanding the metabolic reprogramming in cancer cells and for the development of drugs targeting nucleotide metabolism.
-
DNA Repair Analysis: In conjunction with DNA-damaging agents, ¹⁵N labeling can be used to study DNA repair mechanisms. By monitoring the removal and re-synthesis of DNA segments, researchers can gain insights into the efficiency of various DNA repair pathways.
-
Stable Isotope Probing (SIP) in Microbial Ecology: Identifying active microorganisms in a complex community by tracking the incorporation of ¹⁵N-labeled substrates into their DNA.[3][4]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data relevant to the analysis of ¹⁵N enrichment in genomic DNA.
Table 1: Mass Shifts of ¹⁵N-Labeled Deoxynucleosides
This table provides the monoisotopic masses of unlabeled (¹⁴N) deoxynucleosides and their fully ¹⁵N-labeled counterparts, which is essential for mass spectrometry data analysis.
| Deoxynucleoside | Chemical Formula (¹⁴N) | Monoisotopic Mass (¹⁴N) (Da) | Number of Nitrogen Atoms | Chemical Formula (¹⁵N) | Monoisotopic Mass (¹⁵N) (Da) | Mass Shift (Da) |
| 2'-deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.1018 | 5 | C₁₀H₁₃¹⁵N₅O₃ | 256.0870 | 4.9852 |
| 2'-deoxyguanosine | C₁₀H₁₃N₅O₄ | 267.0968 | 5 | C₁₀H₁₃¹⁵N₅O₄ | 272.0819 | 4.9851 |
| 2'-deoxycytidine | C₉H₁₃N₃O₄ | 227.0906 | 3 | C₉H₁₃¹⁵N₃O₄ | 230.0817 | 2.9911 |
| Thymidine | C₁₀H₁₄N₂O₅ | 242.0903 | 2 | C₁₀H₁₄¹⁵N₂O₅ | 244.0843 | 1.9940 |
Table 2: Buoyant Density of Unlabeled vs. Fully ¹⁵N-Labeled DNA
This table illustrates the change in buoyant density of DNA upon complete replacement of ¹⁴N with ¹⁵N, a principle utilized in DNA Stable Isotope Probing (SIP).[3][5][6]
| DNA Source | G+C Content (%) | Buoyant Density of Unlabeled DNA (g/mL) | Buoyant Density of 100% ¹⁵N-Labeled DNA (g/mL) | Buoyant Density Shift (g/mL) |
| E. coli | ~51 | ~1.710 | ~1.726 | ~0.016 |
| M. luteus | ~72 | ~1.731 | ~1.744 | ~0.013 |
Mandatory Visualizations
Signaling and Metabolic Pathways
// Connections N15_NH4Cl -> N15_Glutamine [label="Amide N"]; N15_Glutamine -> IMP [label="N3, N9"]; N15_Aspartate -> IMP [label="N1"]; N15_Glycine -> IMP [label="C4, C5, N7"]; PRPP -> IMP; IMP -> AMP; IMP -> GMP; N15_Aspartate -> UMP [label="N, C atoms"]; N15_Glutamine -> CTP [label="Amide N"]; UMP -> CTP;
FreeBases -> Nucleosides; Nucleosides -> {AMP, GMP, UMP, CTP} [label="Phosphorylation"];
{AMP, GMP} -> {dATP, dGTP} [label="Reduction"]; {UMP, CTP} -> {dCTP, dTTP} [label="Reduction"];
{dATP, dGTP, dCTP, dTTP} -> gDNA [label="DNA Polymerase"]; } Caption: De Novo and Salvage Pathways for ¹⁵N Incorporation into Genomic DNA.
Experimental Workflows
// Connections between stages Incubation -> Harvest; Hydrolysis -> LCMS; Hydrolysis -> IRMS; Data -> Quantify;
} Caption: General Experimental Workflow for Analyzing ¹⁵N Enrichment in Genomic DNA.
Experimental Protocols
Protocol 1: ¹⁵N Labeling of E. coli and Genomic DNA Extraction
This protocol is adapted for efficient ¹⁵N labeling of E. coli for subsequent genomic DNA analysis.[7][8][9]
Materials:
-
E. coli strain of interest
-
M9 minimal medium components
-
¹⁵NH₄Cl (Isotope-labeled ammonium (B1175870) chloride)
-
Glucose (or other carbon source)
-
Appropriate antibiotics
-
Genomic DNA extraction kit (commercial kit recommended for purity)
-
Sterile culture flasks and tubes
Procedure:
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols, but substitute standard (¹⁴N) NH₄Cl with ¹⁵NH₄Cl as the sole nitrogen source. A typical concentration is 1 g/L.
-
Starter Culture: Inoculate a small volume (5-10 mL) of M9-¹⁵N medium with a single colony of E. coli. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of M9-¹⁵N medium with the starter culture (e.g., a 1:100 dilution).
-
Growth and Harvest: Grow the main culture at 37°C with shaking to the desired cell density (e.g., mid-log phase, OD₆₀₀ ≈ 0.6-0.8). Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial genomic DNA purification kit, following the manufacturer's instructions. This will yield high-purity DNA suitable for subsequent enzymatic hydrolysis and mass spectrometry.
-
Quantify and Assess Purity: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop). Assess the purity by measuring the A₂₆₀/A₂₈₀ ratio (should be ~1.8) and the A₂₆₀/A₂₃₀ ratio (should be > 2.0).
Protocol 2: Enzymatic Hydrolysis of Genomic DNA to Deoxynucleosides
This protocol describes the efficient enzymatic digestion of DNA into its constituent deoxynucleosides for analysis by mass spectrometry.[10][11][12][13]
Materials:
-
Purified genomic DNA (from Protocol 1 or other sources)
-
Nuclease P1
-
Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase)
-
Ammonium acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
DNA Denaturation: In a microcentrifuge tube, resuspend 1-5 µg of genomic DNA in water. Heat the sample at 100°C for 5 minutes to denature the DNA, then immediately place it on ice for 5 minutes to prevent re-annealing.
-
Nuclease P1 Digestion: Add ammonium acetate buffer (pH 5.3) to a final concentration of 20 mM. Add 1-2 units of Nuclease P1. Incubate at 50°C for 2 hours.
-
Alkaline Phosphatase Digestion: Adjust the pH of the reaction mixture to ~8.0 by adding Tris-HCl buffer. Add 5-10 units of Alkaline Phosphatase. Incubate at 37°C for 2 hours or overnight for complete digestion.
-
Sample Preparation for MS: The resulting mixture of deoxynucleosides can be directly analyzed by LC-MS/MS after appropriate dilution and filtration. For GC-MS, a derivatization step is required.
Protocol 3: Analysis of ¹⁵N Enrichment by LC-MS/MS
This protocol provides a general procedure for the quantification of ¹⁵N-labeled deoxynucleosides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Hydrolyzed DNA sample (from Protocol 2)
-
Deoxynucleoside standards (¹⁴N and, if available, ¹⁵N-labeled)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid
Procedure:
-
Sample Preparation: Dilute the hydrolyzed DNA sample in mobile phase A. If available, spike the sample with known amounts of ¹⁵N-labeled deoxynucleoside internal standards for accurate quantification.
-
LC Separation: Inject the sample onto the LC-MS/MS system. Separate the deoxynucleosides using a gradient elution with mobile phases A and B. A typical gradient might be a linear increase in mobile phase B over 10-15 minutes.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each deoxynucleoside and its ¹⁵N-labeled counterpart (see Table 1 for precursor masses).
-
Data Analysis: Integrate the peak areas for the ¹⁴N and ¹⁵N isotopologues of each deoxynucleoside.
-
Calculation of ¹⁵N Enrichment: Calculate the atom percent excess (APE) of ¹⁵N for each deoxynucleoside using the following formula:
APE = [ (Area of ¹⁵N peak) / (Area of ¹⁴N peak + Area of ¹⁵N peak) ] x 100
This value represents the percentage of ¹⁵N enrichment in the DNA.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers interested in analyzing ¹⁵N enrichment in genomic DNA. These methods are robust and can be adapted to a wide range of biological questions. The use of stable isotopes, coupled with the sensitivity and specificity of mass spectrometry, offers a powerful approach to unravel the complexities of DNA metabolism, replication, and repair. Careful experimental design and adherence to these protocols will enable the generation of high-quality, quantitative data to advance research in molecular biology and drug development.
References
- 1. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davuniversity.org [davuniversity.org]
- 3. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA buoyant density shifts during 15N-DNA stable isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodies.cancer.gov [antibodies.cancer.gov]
- 8. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo 15N Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design, execution, and data analysis of in vivo 15N tracer studies. The protocols outlined are essential for accurately assessing nitrogen metabolism, protein turnover, and metabolic flux in preclinical and clinical research.
Introduction to 15N Tracer Studies
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that can be used to trace the metabolic fate of nitrogen-containing compounds within a living organism.[1][2] By introducing ¹⁵N-labeled molecules (tracers) into an in vivo system, researchers can track the incorporation and conversion of these tracers into various biomolecules such as proteins and metabolites.[1][3] This technique is a powerful tool in quantitative proteomics and metabolomics, providing insights into metabolic pathways, nutrient utilization, and the impact of disease or therapeutic interventions on these processes.[1][4]
In vivo ¹⁵N labeling involves administering a diet or infusion containing a ¹⁵N-enriched source, such as ¹⁵N-labeled amino acids or ammonium (B1175870) salts, to the organism of interest.[5][6] Over time, the ¹⁵N is incorporated into the body's nitrogen pools. By analyzing tissue and fluid samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the abundance of ¹⁵N in specific molecules can be quantified.[1][7][8]
Experimental Design Considerations
A well-designed in vivo ¹⁵N tracer study is critical for obtaining accurate and reproducible data. Key considerations include the choice of tracer, the labeling strategy, the duration of the study, and the selection of appropriate biological samples.
2.1. Tracer Selection: The choice of the ¹⁵N tracer depends on the specific metabolic pathway being investigated. Common tracers include:
-
¹⁵N-labeled amino acids: Used to study protein synthesis and turnover.
-
¹⁵N-ammonium chloride (¹⁵NH₄Cl): Used to investigate nitrogen assimilation and urea (B33335) cycle function.[9]
-
¹⁵N-labeled fertilizers: Employed in agricultural and environmental studies to track nitrogen uptake in plants.[1]
2.2. Labeling Strategy: The method of tracer administration can significantly influence the labeling efficiency and the physiological response of the organism.[10]
-
Metabolic Labeling via Diet: Providing a diet enriched with a ¹⁵N source is a common method for long-term studies in animal models.[5] This approach allows for systemic labeling of tissues.
-
Intravenous Infusion: For shorter-term studies or when precise control over tracer delivery is required, intravenous infusion is the preferred method.[11][12][13] This is often used in clinical research.
-
Bolus Administration: A single dose of the tracer can be administered to study acute metabolic changes.[12]
2.3. Study Duration: The length of the labeling period is determined by the turnover rate of the molecules and tissues of interest. Tissues with high protein turnover, such as the liver, will show ¹⁵N enrichment more rapidly than tissues with slow turnover, like the brain.[5]
2.4. Sample Collection and Handling: Proper collection and storage of biological samples are crucial to preserve the integrity of the labeled molecules. Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[14]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo ¹⁵N tracer studies. Specific parameters may need to be optimized based on the animal model, tracer, and research question.
3.1. Protocol for Metabolic Labeling of Rodents
This protocol describes the metabolic labeling of rats or mice using a ¹⁵N-enriched diet.
Materials:
-
¹⁵N-labeled feed (e.g., spirulina grown in ¹⁵N-enriched medium)
-
Metabolic cages for individual housing and monitoring of food and water intake
-
Tools for tissue harvesting
-
Liquid nitrogen for snap-freezing samples
-
-80°C freezer for sample storage
Procedure:
-
Acclimate animals to the experimental conditions and diet.
-
Switch to the ¹⁵N-enriched diet and monitor the health and weight of the animals regularly.
-
Continue the labeled diet for a predetermined period to achieve the desired level of ¹⁵N incorporation. This can range from days to weeks depending on the tissue of interest.[5]
-
At the end of the labeling period, euthanize the animals according to approved protocols.
-
Rapidly dissect and collect tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Collect blood and other biofluids as required.
3.2. Protocol for Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing tissue samples for protein and metabolite analysis by mass spectrometry.
Materials:
-
Homogenizer
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
-
Centrifuge
Procedure for Proteomics:
-
Homogenize frozen tissue samples in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Quantify the protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Clean up the peptide mixture using SPE cartridges.
-
Dry the peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.
Procedure for Metabolomics:
-
Homogenize frozen tissue samples in a cold extraction solvent mixture (e.g., methanol:water:chloroform).
-
Centrifuge to separate the polar (metabolite-containing) and non-polar phases.
-
Collect the polar phase and dry it under vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.[6]
Data Presentation and Analysis
Quantitative data from ¹⁵N tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative ¹⁵N Enrichment in Various Rat Tissues After a 44-Day ¹⁵N-Enriched Diet
| Tissue | Average ¹⁵N Enrichment (%) |
| Liver | 91 |
| Brain | 74 |
Data synthesized from published studies.[5]
Table 2: Comparison of ¹⁵N Brain Enrichment in Rats Using Two Different Labeling Protocols
| Protocol | ¹⁵N Enrichment at P45 (%) |
| Protocol 1 | 87.0 ± 8.95 |
| Protocol 2 | 95.0 ± 2.25 |
Data synthesized from published studies.[5]
Data Analysis: Mass spectrometry data is processed to determine the isotopic enrichment of specific peptides or metabolites. This involves identifying the mass shift corresponding to the incorporation of ¹⁵N and calculating the ratio of the labeled to unlabeled species.[15] Software tools are used to automate this process and perform statistical analysis.
Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Application of 15N tracer studies in the investigation of higher plant inorganic nitrogen metabolism [inis.iaea.org]
- 9. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 13. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 15. ckisotopes.com [ckisotopes.com]
Revolutionizing Proteomics: A Guide to Analyzing 15N Isotope Labeling Data
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biomedical research and drug development, understanding the intricate symphony of cellular processes is paramount. Stable Isotope Labeling with 15N has emerged as a powerful technique for the precise quantification of proteins, offering a window into the cellular proteome's response to various stimuli, disease states, or therapeutic interventions. This document provides detailed application notes and experimental protocols for the analysis of 15N isotope labeling data, designed to empower researchers to harness the full potential of this quantitative proteomics workflow.
Introduction to 15N Metabolic Labeling
15N metabolic labeling is a robust method where cells or organisms are cultured in a medium containing a heavy isotope of nitrogen (15N) as the sole nitrogen source.[1] This results in the incorporation of 15N into all nitrogen-containing biomolecules, including amino acids and, consequently, all newly synthesized proteins. By comparing the mass spectra of proteins from a "heavy" 15N-labeled state with those from a "light" 14N natural abundance state, researchers can accurately determine the relative abundance of thousands of proteins simultaneously. A key advantage of this method is the ability to mix the labeled and unlabeled samples at an early stage, minimizing experimental variability.[1]
Featured Software for 15N Data Analysis: Protein Prospector
Several software packages are available for the analysis of 15N labeling data, including Census/IP2 and ISODIST. In these application notes, we will focus on Protein Prospector , a powerful, open-access, web-based software suite that offers a comprehensive workflow for the identification and quantification of 15N-labeled proteins.[2]
Application Note: Quantitative Proteomic Analysis using Protein Prospector
Protein Prospector provides a step-by-step workflow for analyzing 15N metabolic labeling data. The process involves two main stages: protein identification and protein/peptide quantification. A crucial aspect of this workflow is the determination and application of the 15N labeling efficiency to correct the calculated peptide ratios, ensuring accurate quantification.[3]
Key Features of Protein Prospector for 15N Analysis:
-
Separate 14N and 15N Database Searching: Allows for the identification of both light and heavy labeled peptides.
-
Labeling Efficiency Correction: A dedicated module (MS-Isotope) to determine the 15N incorporation rate and adjust quantification ratios accordingly.[3]
-
Flexible Quantification Parameters: Users can specify various parameters for ratio calculation, including the use of peak intensities and/or areas.
-
Quality Control Metrics: Provides a Cosine Similarity (CS) score to assess the quality of the match between experimental and theoretical isotope distributions.[2]
Data Presentation: Quantitative Proteomic Data
The primary output of a 15N labeling experiment is a list of identified proteins with their corresponding quantitative ratios. This data is typically presented in a tabular format, allowing for easy comparison between different experimental conditions.
Table 1: Example of Quantitative Proteomic Data from a 15N Labeling Experiment
The following table is a representative example of quantitative proteomics data, showcasing proteins with altered abundance in a study on heat stress response in Chlamydomonas reinhardtii. The data is adapted from the supplementary materials of a study that utilized a uniform 15N-labeled standard.[4]
| Protein Accession | Gene Symbol | Protein Description | Log2 Fold Change (Heat Stress / Control) | p-value |
| Cre01.g000250 | HSP90A | Heat shock protein 90A | 1.85 | < 0.01 |
| Cre02.g084850 | HSP70B | Heat shock protein 70B | 2.32 | < 0.01 |
| Cre12.g548850 | RBCL | Ribulose-bisphosphate carboxylase large chain | -1.58 | < 0.01 |
| Cre06.g278250 | PSBA | Photosystem II protein D1 | -1.21 | < 0.05 |
| Cre17.g705400 | RPL3 | 60S ribosomal protein L3 | -0.95 | < 0.05 |
Table 2: Quantitative Analysis of mTOR Pathway Proteins in Response to Trastuzumab Resistance
This table presents a focused view on the differential expression of key proteins in the mTOR signaling pathway, as identified in a study on Trastuzumab resistance in gastric cancer cells. This data highlights how 15N labeling can be used to investigate specific signaling pathways. Data is illustrative and based on findings from a label-free quantitative proteomics study.[5]
| Protein | Function in mTOR Pathway | Expression Change in Resistant Cells |
| mTOR | Central kinase of the pathway | Upregulated |
| AKT | Upstream activator of mTOR | Upregulated |
| RPS6KB1 (S6K1) | Downstream effector, promotes protein synthesis | Upregulated |
| AKT1S1 (PRAS40) | Negative regulator of mTORC1 | Downregulated |
| MLST8 (GβL) | Component of mTORC1 and mTORC2 | Upregulated |
Mandatory Visualization
mTOR Signaling Pathway and Protein Abundance Changes
The following diagram illustrates the core components of the mTOR signaling pathway and highlights the changes in protein abundance observed in Trastuzumab-resistant cells, as detailed in Table 2. This visualization provides a clear connection between the quantitative proteomics data and its biological context.
Experimental and Data Analysis Workflow
The following diagram outlines the complete workflow from experimental design to data analysis for a typical 15N metabolic labeling experiment.
Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Mammalian Cells in Culture
This protocol outlines the general steps for labeling mammalian cells with 15N-enriched amino acids.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
15N-labeled amino acids (e.g., 15N-Arginine, 15N-Lysine)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation: Prepare "light" and "heavy" cell culture media. The light medium is the standard formulation. For the heavy medium, use a formulation lacking the amino acids to be labeled and supplement with the corresponding 15N-labeled amino acids. Both media should be supplemented with dialyzed FBS to minimize the introduction of unlabeled amino acids.
-
Cell Culture: Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.
-
Label Incorporation: To ensure near-complete incorporation of the 15N label, cells should be cultured in the heavy medium for at least five to six cell doublings.
-
Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
-
Cell Harvest: Harvest both the light and heavy cell populations. Wash the cells with ice-cold PBS to remove any residual media.
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of both the light and heavy cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the light and heavy lysates. This is a critical step for accurate relative quantification.
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Mixed protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate the reduced cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Protocol 3: Data Analysis using Protein Prospector
This protocol provides a streamlined workflow for analyzing the acquired mass spectrometry data using Protein Prospector.
-
Data Upload and Conversion:
-
Convert the raw mass spectrometry files into a compatible peak list format (e.g., .mgf or .mzML).
-
Upload the peak list files to the Protein Prospector server.
-
-
Database Search (Batch-Tag):
-
Perform two separate database searches using the "Batch-Tag" tool.
-
Search 1 (14N): Search the data against a relevant protein database with standard modifications.
-
Search 2 (15N): Search the same data again, but this time specify the 15N label in the "Mass Modifications" section.
-
-
Determine Labeling Efficiency (MS-Isotope):
-
Use the "MS-Isotope" tool to calculate the 15N incorporation efficiency. This is done by comparing the experimental isotopic distribution of several identified peptides to the theoretical distributions at varying levels of enrichment.
-
-
Quantification (Search Compare):
-
Go to the "Search Compare" tool to perform the quantification.
-
Select the results from both the 14N and 15N searches.
-
In the "Quantitation" tab, select "15N" as the quantitation method.
-
Enter the previously determined labeling efficiency to enable ratio correction.
-
Set other parameters such as the mass tolerance and whether to use peak areas or intensities.
-
Submit the search.
-
-
Data Interpretation:
-
The results will be displayed in a table showing the identified proteins and their light-to-heavy ratios.
-
Use the provided statistical information (e.g., median and interquartile range of peptide ratios) to assess the confidence of the protein quantification.
-
Further statistical analysis can be performed on the exported data to identify significantly regulated proteins.
-
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Phosphoproteomic Analysis Identifies the Adaptor Protein Grb10 as an mTORC1 Substrate that Negatively Regulates Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Stimulation of Protein Synthesis and mTOR Signaling in Chick Myotube Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Absolute Quantification in Proteomics Using 15N Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is critical for understanding cellular processes, identifying biomarkers, and determining the mechanism of action of therapeutic drugs. Stable isotope labeling with heavy nitrogen (15N) has become a cornerstone for accurate and robust protein quantification in complex biological samples. This document provides detailed application notes and experimental protocols for the use of 15N labeled proteins as internal standards for absolute quantification by mass spectrometry.
Metabolic labeling using 15N-enriched media allows for the in vivo incorporation of the heavy isotope into all nitrogen-containing amino acids, resulting in a fully labeled proteome that can be used as an internal standard.[1] Alternatively, recombinant 15N-labeled proteins can be expressed and purified for use as standards for specific target proteins.[2] This approach, a "gold standard" in quantitative proteomics, involves spiking a known quantity of the 15N labeled protein standard into an unlabeled biological sample (containing the 'light' or 14N protein).[3] The light and heavy versions of the protein are chemically identical, and thus co-purify and co-elute during liquid chromatography (LC) and are subsequently analyzed by mass spectrometry (MS).[4] The ratio of the signal intensities of the light and heavy peptides allows for the precise determination of the absolute amount of the target protein in the sample.[5]
This methodology is particularly valuable in drug development for elucidating pharmacokinetics, mechanism of action, and for validating therapeutic targets.[6]
Key Applications
-
Target Validation: Accurately quantify the expression levels of a target protein in different tissues or disease states.
-
Biomarker Discovery: Validate potential protein biomarkers by determining their absolute concentration in biological fluids or tissues.
-
Pharmacokinetic Studies: Track the fate of a protein therapeutic or the effect of a drug on protein expression levels over time.
-
Pathway Analysis: Determine the stoichiometry of protein complexes and quantify changes in signaling pathway components.
Experimental Workflow Overview
The general workflow for absolute protein quantification using a 15N labeled standard involves several key stages, from the production of the standard to the final data analysis.
Protocols
Protocol 1: Expression and Purification of 15N Labeled Protein Standard in E. coli
This protocol describes the expression of a his-tagged protein in E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
15NH4Cl (Ammonium-15N chloride).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
1M MgSO4.
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0, with protease inhibitors).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis buffer (e.g., PBS, pH 7.4).
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Adaptation Culture: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 1 g/L of natural abundance (14N) NH4Cl and grow overnight at 37°C. This step adapts the cells to the minimal medium.
-
Main Culture: Inoculate the 100 mL adaptation culture into 1 L of M9 minimal medium where the sole nitrogen source is 1 g/L of 15NH4Cl.[7] Add glucose, trace elements, MgSO4, and the appropriate antibiotic.
-
Growth and Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the 15N-labeled protein with elution buffer.
-
Dialysis and Concentration: Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove imidazole and concentrate the protein using an appropriate centrifugal filter unit.
-
Quantification and Purity Assessment: Determine the concentration of the purified 15N-labeled protein using a protein assay (e.g., BCA) and assess its purity by SDS-PAGE. The percentage of 15N incorporation should be determined by mass spectrometry.[3]
Protocol 2: Absolute Quantification of a Target Protein in a Cell Lysate
Materials:
-
Cell or tissue sample containing the target protein (14N).
-
Purified and quantified 15N-labeled protein standard.
-
Lysis buffer (RIPA or similar).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Lyse the cell or tissue sample in lysis buffer to extract the total proteome. Determine the total protein concentration of the lysate.
-
Spiking of Standard: Add a known amount of the purified 15N-labeled protein standard to a defined amount of the cell lysate. The molar ratio of the standard to the estimated endogenous protein should ideally be close to 1.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the sample to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or a targeted mode such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[8]
-
Data Analysis:
-
Identify the peptides from both the light (14N) and heavy (15N) versions of the target protein using a database search algorithm.
-
For one or more unique peptides of the target protein, extract the ion chromatograms (XICs) for both the light and heavy isotopic envelopes.
-
Calculate the area under the curve for each XIC.
-
Determine the light-to-heavy (L/H) ratio for each peptide.
-
Calculate the absolute amount of the endogenous (light) protein using the following formula:
Amount of Light Protein = (L/H Ratio) x (Amount of Spiked Heavy Standard)
-
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Target Protein | Peptide Sequence | Light (14N) Peptide Area | Heavy (15N) Peptide Area | Light/Heavy Ratio | Amount of 15N Standard (fmol) | Absolute Amount of Target Protein (fmol) |
| Kinase X | VGALESFVK | 1.25E+07 | 2.50E+07 | 0.50 | 100 | 50.0 |
| Kinase X | YLSSGNFPQVK | 8.90E+06 | 1.78E+07 | 0.50 | 100 | 50.0 |
| Protein Y | AGFTYNER | 4.60E+08 | 2.30E+08 | 2.00 | 50 | 100.0 |
| Protein Y | TPEVDDEALEK | 6.20E+08 | 3.10E+08 | 2.00 | 50 | 100.0 |
Signaling Pathway Diagrams
Understanding the context of protein quantification often involves placing the protein within its functional signaling pathway. Below are diagrams for the TGF-β and EGFR signaling pathways, which are frequently studied in drug development.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[9] Its dysregulation is implicated in cancer and fibrosis.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Enzymatic Synthesis of ¹⁵N-Labeled DNA for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of ¹⁵N-labeled DNA oligonucleotides, a critical technique for high-resolution structural and dynamic studies of DNA and its complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed below offer a robust and efficient means to produce milligram quantities of isotopically labeled DNA, overcoming the limitations of chemical synthesis for this purpose.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structures and dynamics of biomolecules in solution. For nucleic acids, the application of heteronuclear NMR techniques is often hampered by the need for isotopic labeling (e.g., with ¹³C and ¹⁵N) to resolve spectral overlap and enhance sensitivity. While chemical synthesis of labeled DNA is possible, enzymatic methods generally offer a more efficient and cost-effective route for producing uniformly labeled DNA in the quantities required for NMR studies.[1][2][3]
The enzymatic approach typically involves the use of a DNA polymerase to incorporate ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand, using an unlabeled DNA template. This method allows for the production of uniformly ¹⁵N-labeled DNA with high efficiency.
Core Principles
The enzymatic synthesis of ¹⁵N-labeled DNA is based on the principles of the Polymerase Chain Reaction (PCR). A DNA template containing the sequence of interest is combined with primers, a thermostable DNA polymerase, and a mixture of ¹⁵N-labeled dNTPs. Through cycles of denaturation, annealing, and extension, the target DNA sequence is amplified, incorporating the ¹⁵N-labeled nucleotides.
Key Advantages of Enzymatic Synthesis:
-
High Yield: Enzymatic methods can produce milligram quantities of labeled DNA, sufficient for extensive NMR analysis.[4][5]
-
High Efficiency: These protocols can achieve high incorporation rates of the labeled dNTPs.[2]
-
Uniform Labeling: This method is ideal for producing uniformly labeled DNA, which is crucial for many heteronuclear NMR experiments.[1][2][3]
-
Versatility: The technique can be adapted to synthesize a wide variety of DNA sequences, including those that form non-canonical structures like triplexes and quadruplexes.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of ¹⁵N-Labeled DNA using Taq DNA Polymerase
This protocol is adapted from methods that emphasize high efficiency and quantitative polymerization.[2][3]
Materials:
-
Unlabeled DNA template containing the desired sequence
-
Unlabeled forward and reverse primers
-
¹⁵N-labeled dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Taq DNA Polymerase
-
10x Polymerization Buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)
-
MgCl₂ solution (25 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile PCR tube, combine the following components in the order listed:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Polymerization Buffer
-
Unlabeled DNA template (concentration to be optimized, typically in the µM range)
-
Unlabeled primers (concentration to be optimized, typically in stoichiometric excess to the template)
-
¹⁵N-labeled dNTP mix (stoichiometric amount relative to the desired product)
-
MgCl₂ (optimize concentration, typically 1-4 times the dNTP concentration)[3]
-
Taq DNA Polymerase (e.g., 24,000 U/µmol of template)[3]
-
-
Initial Denaturation: Place the reaction tube in a thermocycler and heat to 95°C for 2 minutes to denature the template DNA. Some protocols suggest a boiling water bath for this step.[3]
-
PCR Amplification: Perform 25-35 cycles of the following:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)
-
Extension: 72°C for 1-2 minutes (depending on the length of the DNA product)
-
-
Final Extension: After the last cycle, perform a final extension at 72°C for 5-10 minutes to ensure all products are fully extended.
-
Purification: The ¹⁵N-labeled DNA product can be purified from the reaction mixture using one of the following methods:
-
Polyacrylamide Gel Electrophoresis (PAGE): This is a common and effective method for separating the labeled product from the unlabeled template and primers.
-
Anion-Exchange Chromatography (e.g., HPLC): This method provides high-resolution separation and is suitable for obtaining highly pure DNA for NMR.
-
Ethanol Precipitation: This can be used as a preliminary purification or concentration step.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified ¹⁵N-labeled DNA using UV-Vis spectroscopy (A₂₆₀).
-
Assess the purity and integrity of the product by running an aliquot on a denaturing polyacrylamide gel.
-
Confirm isotopic incorporation using mass spectrometry or preliminary NMR experiments.
-
Protocol 2: Enzymatic Synthesis using Klenow Fragment (3'-5' exonuclease-deficient)
This method is suitable for producing single-stranded or double-stranded labeled DNA and is often used when a thermostable polymerase is not required.[4][5][6]
Materials:
-
Oligonucleotide template-primer
-
¹⁵N-labeled dNTPs
-
Klenow Fragment (3'-5' exo⁻)
-
10x Klenow Fragment Buffer
-
Nuclease-free water
Procedure:
-
Template-Primer Design: Design an oligonucleotide template and a shorter, complementary primer. The design should facilitate the separation of the labeled product from the unlabeled template after the reaction.[4]
-
Annealing: Combine the template and primer in a 1:1.2 molar ratio in a reaction tube with the appropriate buffer. Heat to 90°C for 2 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
Synthesis Reaction: To the annealed template-primer, add the ¹⁵N-labeled dNTPs and the Klenow Fragment (exo⁻). Incubate the reaction at 37°C for 4-16 hours.
-
Enzyme Inactivation: Heat the reaction to 75°C for 20 minutes to inactivate the Klenow Fragment.
-
Purification: Purify the ¹⁵N-labeled DNA product as described in Protocol 1 (PAGE or chromatography are recommended).
Data Presentation
The following tables summarize typical quantitative data obtained from enzymatic synthesis of ¹⁵N-labeled DNA.
Table 1: Reaction Efficiency and Yield
| Parameter | Typical Value | Reference |
| dNTP Incorporation Efficiency | ~80% | [2] |
| Polymerization of Template | Quantitative | [2] |
| Yield of Purified DNA | Milligram quantities per reaction | [4][5] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method of Assessment | Typical Result |
| Purity | Denaturing PAGE, HPLC | >95% |
| Isotopic Enrichment | Mass Spectrometry, NMR | >98% ¹⁵N |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the enzymatic synthesis of ¹⁵N-labeled DNA.
Caption: Workflow for enzymatic synthesis of ¹⁵N-labeled DNA.
Signaling Pathways and Logical Relationships
The logical flow of the experimental design is crucial for successful synthesis.
Caption: Logical relationships in the experimental design.
Troubleshooting and Considerations
-
Low Yield:
-
Optimize MgCl₂ concentration.
-
Verify the activity of the DNA polymerase.
-
Check the integrity and purity of the template and primers.
-
Adjust annealing temperature and extension times.
-
-
Non-specific Products:
-
Increase annealing temperature.
-
Optimize primer design to avoid hairpins and self-dimerization.
-
-
Incomplete Extension:
-
Increase extension time.
-
Ensure dNTPs are not degraded.
-
-
Template Removal: Efficient purification is critical to remove the unlabeled template, which can interfere with NMR analysis. Denaturing PAGE is often the most effective method for this.
Conclusion
The enzymatic synthesis of ¹⁵N-labeled DNA is a powerful and accessible method for producing high-quality samples for NMR spectroscopy. The protocols outlined above provide a solid foundation for researchers to generate isotopically labeled DNA for detailed structural and dynamic investigations of nucleic acids and their interactions with other molecules. By carefully optimizing reaction conditions and employing robust purification strategies, researchers can obtain the milligram quantities of labeled DNA necessary for advanced NMR studies.
References
- 1. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting low incorporation of 15N labeled nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during stable isotope labeling experiments, with a specific focus on troubleshooting low incorporation of 15N labeled nucleosides.
Troubleshooting Guide: Low Incorporation of 15N Labeled Nucleosides
Low incorporation of 15N labeled nucleosides into cellular DNA and RNA can be a significant challenge, leading to inaccurate quantification and interpretation of experimental results. This guide provides a systematic approach to identify and resolve the root causes of this issue.
Question: We are observing low enrichment of 15N in our nucleic acid samples after labeling with 15N-nucleosides. What are the potential causes and how can we troubleshoot this?
Answer:
Low incorporation of 15N labeled nucleosides can stem from several factors, ranging from cellular metabolic processes to experimental conditions. A logical troubleshooting process is essential to pinpoint the issue.
First, consider the cellular metabolic pathways involved in nucleotide synthesis. Cells utilize two primary pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1][2] If the salvage pathway is highly active, the cells may preferentially use unlabeled nucleosides from the culture medium or cellular turnover, thus diluting the incorporation of the 15N labeled tracer.
Here is a step-by-step guide to troubleshoot low 15N incorporation:
Step 1: Evaluate the Dominant Nucleotide Synthesis Pathway
The balance between the de novo and salvage pathways is a critical factor.[3] Proliferating cells often rely on both pathways to meet the high demand for nucleotides.[1]
-
Hypothesis: The salvage pathway is outcompeting the incorporation of your 15N labeled nucleosides.
-
Solution: Attempt to inhibit the salvage pathway. For example, inhibitors of key salvage pathway enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) can be used. Observe if this increases the incorporation of the 15N label.
Step 2: Optimize Cell Culture Conditions
Cellular metabolism is highly sensitive to the culture environment. Suboptimal conditions can affect nutrient uptake and metabolic fluxes, impacting label incorporation.
-
Hypothesis: Cell culture conditions are not optimal for active uptake and utilization of the labeled nucleosides.
-
Troubleshooting Actions:
-
Cell Density: Ensure cells are in the exponential growth phase during labeling.[4] High cell density can lead to nutrient depletion and changes in metabolic state.
-
Media Composition: Verify the concentration of unlabeled nucleosides and amino acids (like glutamine, which is a nitrogen donor for de novo synthesis) in your culture medium.[4] High concentrations of unlabeled counterparts will compete with the labeled nucleosides.
-
Labeling Duration: Ensure the labeling period is sufficient for detectable incorporation. For actively dividing cells, this should span at least one cell doubling time. For accurate quantification in techniques like SILAC, at least five cell doublings are recommended to achieve near-complete labeling.[5][6]
-
Step 3: Verify the Integrity and Purity of the 15N Labeled Nucleosides
The quality of the isotopic tracer is paramount for a successful labeling experiment.
-
Hypothesis: The 15N labeled nucleoside may have degraded or is of insufficient purity.
-
Verification:
-
Mass Spectrometry Analysis: Analyze the 15N labeled nucleoside stock solution by mass spectrometry to confirm its molecular weight and isotopic enrichment.
-
Proper Storage: Ensure the labeled compounds are stored under the recommended conditions (e.g., temperature, light protection) to prevent degradation.
-
Step 4: Assess Cellular Uptake and Metabolism of the Labeled Nucleoside
Poor uptake or metabolic conversion of the labeled nucleoside can lead to low incorporation.
-
Hypothesis: The cells are not efficiently transporting or phosphorylating the 15N labeled nucleoside.
-
Investigation:
-
Tracer Studies: Perform a time-course experiment to measure the intracellular concentration of the 15N labeled nucleoside and its phosphorylated forms (nucleotides) using LC-MS. This can confirm if the nucleoside is entering the cell and being converted into the necessary precursors for DNA and RNA synthesis.
-
Metabolic Scrambling: Be aware of metabolic scrambling, where the isotopic label can be transferred to other molecules.[7][8] While less common for the core nucleoside structure, it's a possibility to consider in broader metabolic labeling studies.
-
Summary of Troubleshooting Steps and Potential Solutions
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High Salvage Pathway Activity | Inhibit key salvage pathway enzymes. | Increased incorporation of 15N labeled nucleosides. |
| Suboptimal Cell Culture Conditions | Optimize cell density, media composition (reduce unlabeled nucleosides), and labeling duration. | Improved and more consistent 15N incorporation. |
| Degraded or Impure 15N Nucleoside | Verify purity and integrity of the labeled compound via mass spectrometry. | Confirmation of tracer quality, eliminating it as a variable. |
| Poor Cellular Uptake or Metabolism | Perform tracer studies to measure intracellular levels of the labeled nucleoside and its metabolites. | Identification of bottlenecks in uptake or phosphorylation. |
| Incomplete Labeling | Increase labeling time, ensuring it covers multiple cell doublings. | Higher percentage of 15N enrichment in nucleic acids.[5] |
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting low 15N nucleoside incorporation.
Caption: Troubleshooting workflow for low 15N nucleoside incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the de novo and salvage pathways for nucleotide synthesis?
A1: The de novo pathway synthesizes nucleotides from simple precursor molecules like amino acids, ribose-5-phosphate, CO2, and one-carbon units.[3] This process is energy-intensive.[2] The salvage pathway recycles pre-formed nucleobases and nucleosides that result from the breakdown of nucleic acids, which is a more energy-efficient process.[2][9]
Q2: How can I determine the optimal concentration of 15N labeled nucleoside to use?
A2: The optimal concentration depends on the cell type, its metabolic rate, and the specific experimental goals. It is recommended to perform a dose-response experiment, testing a range of concentrations of the 15N labeled nucleoside to find the lowest concentration that provides sufficient incorporation without causing cellular toxicity.
Q3: Can the choice of 15N labeled precursor affect incorporation rates?
A3: Yes. While this guide focuses on 15N labeled nucleosides, if you are using other precursors like 15N-labeled amino acids, metabolic scrambling can be a significant issue.[8] This is where the 15N label is metabolically transferred to other molecules, including nucleotide precursors. When using 15N labeled nucleosides, the primary concern is the competition with unlabeled nucleosides rather than scrambling of the nitrogen within the purine (B94841) or pyrimidine (B1678525) ring.
Q4: How many cell doublings are required for sufficient labeling?
A4: For quantitative proteomics using SILAC, a minimum of five cell doublings is recommended to achieve over 95% incorporation.[5][6] For qualitative tracing experiments, a shorter duration may be sufficient to detect incorporation, but for accurate steady-state analysis, near-complete labeling is ideal.
Q5: What analytical techniques are best for measuring 15N incorporation into DNA and RNA?
A5: High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most common and powerful technique.[10][11] This allows for the separation of nucleic acid digests (nucleosides or nucleotides) and the precise measurement of the mass shift caused by the incorporation of 15N, enabling the calculation of isotopic enrichment.
Experimental Protocol Example: 15N-Guanosine Labeling of Cellular RNA
This protocol provides a general framework for labeling cellular RNA with 15N-Guanosine to assess incorporation efficiency.
1. Cell Culture and Seeding:
- Culture cells in standard growth medium to ~70-80% confluency.
- Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.
2. Preparation of Labeling Medium:
- Prepare a labeling medium that is identical to the standard growth medium but supplemented with the desired concentration of 15N-Guanosine. It is advisable to use dialyzed fetal bovine serum to minimize the concentration of unlabeled nucleosides.
3. Labeling Experiment:
- Aspirate the standard growth medium from the cells.
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the 15N-Guanosine labeling medium to the cells.
- Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours).
4. RNA Extraction and Digestion:
- At the end of the labeling period, harvest the cells.
- Extract total RNA using a standard protocol (e.g., Trizol reagent or a column-based kit).
- Treat the RNA with DNase to remove any contaminating DNA.
- Digest the purified RNA to its constituent ribonucleosides using a mixture of nuclease P1 and alkaline phosphatase.
5. LC-MS Analysis:
- Analyze the ribonucleoside digest by LC-MS.
- Monitor the ion chromatograms for both unlabeled (14N) and labeled (15N) guanosine (B1672433).
- Calculate the percent 15N incorporation by determining the ratio of the peak area of 15N-guanosine to the total peak area of guanosine (14N + 15N).
Signaling Pathway Visualization: Nucleotide Synthesis
The following diagram illustrates the interplay between the de novo and salvage pathways for purine nucleotide synthesis, a key concept in troubleshooting 15N labeling.
Caption: Overview of de novo and salvage pathways in nucleotide synthesis.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. differencebetween.com [differencebetween.com]
- 4. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 10. metsol.com [metsol.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 15N Labeling Efficiency in Primary Cell Cultures
Welcome to the technical support center for optimizing 15N labeling efficiency in your primary cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high 15N labeling efficiency challenging in primary cell cultures?
A1: Achieving high 15N labeling efficiency in primary cells can be difficult due to several factors. Unlike immortalized cell lines, many primary cells, such as neurons, are post-mitotic and do not divide in culture.[1][2] High labeling efficiency in traditional SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) often relies on cell division over several passages to dilute the existing unlabeled proteins.[2] Primary cells also have a limited lifespan in culture, which can be shorter than the time required to achieve near-complete labeling through protein turnover alone.[3] Furthermore, primary cells are often more sensitive to changes in their culture environment, and specialized media is required, which can add complexity to labeling protocols.
Q2: What is a realistic target for 15N labeling efficiency in primary cells?
A2: While near-complete labeling (>97%) is the goal in dividing cell lines, it is often not achievable in non-dividing primary cells.[1][2] However, this does not preclude accurate quantification. Labeling efficiencies can range from 74% in tissues with slow protein turnover like the brain to over 90% in more metabolically active cells.[4] The key is to achieve consistent labeling across experimental conditions. For quantitative proteomics, strategies like multiplex SILAC can be employed, which allow for accurate quantification even with incomplete labeling.[1]
Q3: Can I use standard culture medium for 15N labeling?
A3: No, standard culture media contain natural abundance ("light") amino acids and other nitrogen sources that will compete with the "heavy" 15N-labeled compounds, preventing efficient incorporation. You must use a custom medium that is deficient in the specific amino acids you are using for labeling (e.g., lysine (B10760008) and arginine for SILAC) or a medium where the primary nitrogen source can be substituted with a 15N-labeled alternative.[1]
Q4: Is the serum in my culture medium a problem for labeling?
A4: Yes, standard fetal bovine serum (FBS) contains unlabeled amino acids and other nitrogen-containing compounds that will interfere with labeling. It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed, to supplement your labeling medium.[5]
Q5: Are 15N-labeled amino acids toxic to primary cells?
A5: While stable isotopes themselves are not toxic, high concentrations of any single amino acid can potentially have metabolic effects or be cytotoxic. It is important to use 15N-labeled amino acids at concentrations that are as close as possible to those in physiological media to avoid cellular stress. Always perform a pilot experiment to assess cell viability and morphology at the chosen concentration of labeled amino acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 15N Incorporation Efficiency | 1. Presence of unlabeled amino acids in the medium.2. Insufficient labeling time.3. Slow protein turnover in primary cells.4. Cell health is compromised. | 1. Ensure the use of custom labeling medium deficient in the amino acids being labeled. Use dialyzed serum to supplement the medium.[5]2. Increase the incubation time with the labeling medium. For non-dividing cells, this may be several days.3. For non-dividing cells, consider a multiplex SILAC approach with two different heavy labels, which allows for accurate quantification with partial labeling.[1]4. Monitor cell viability and morphology throughout the experiment. Ensure optimal culture conditions. |
| High Variability in Labeling Efficiency Between Replicates | 1. Inconsistent cell seeding density.2. Variations in the preparation of the labeling medium.3. Differences in cell health or metabolic state between cultures. | 1. Ensure consistent cell numbers are plated for each replicate.2. Prepare a single large batch of labeling medium for all replicates in an experiment.3. Handle all cell populations in the same way to ensure equal growth and metabolic activity.[1] |
| Arginine-to-Proline Conversion | Arginase activity in some cell types can convert labeled arginine to proline, leading to inaccurate quantification.[6] | 1. If this is a known issue for your cell type, consider using a SILAC approach with labeled lysine and another amino acid that is not susceptible to this conversion.2. Utilize bioinformatics software that can identify and correct for this conversion during data analysis. |
| Poor Cell Viability or Altered Morphology | 1. Toxicity from high concentrations of labeled amino acids.2. Nutrient depletion or imbalance in the custom medium.3. General stress from the labeling procedure. | 1. Optimize the concentration of labeled amino acids; use the lowest effective concentration.2. Ensure the custom medium is supplemented with all other necessary nutrients, vitamins, and growth factors.[7]3. Minimize handling of the cells and ensure all solutions are sterile and at the correct temperature. |
Quantitative Data Summary
The following table summarizes typical labeling efficiencies and amino acid concentrations used in 15N labeling experiments.
| Parameter | Cell Type | Value | Reference |
| Labeling Efficiency | Primary Neurons (multiplex SILAC) | N/A (equal incorporation of two heavy labels) | [1] |
| Labeling Efficiency | Arabidopsis (whole organism) | 93-99% after 14 days | [8] |
| Labeling Efficiency | Rat Liver | 91% | [4] |
| Labeling Efficiency | Rat Brain | 74% | [4] |
| [15N]-Amino Acid Concentration | HEK293 Cells | 25-100 mg/L | [9] |
| L-glutamine Concentration | HEK293 Cells | 1 g/L | [9] |
Experimental Protocols
Protocol 1: Multiplex SILAC Labeling of Primary Neurons
This protocol is adapted for non-dividing primary neurons, where achieving complete labeling is not feasible.[1]
-
Cell Preparation: Isolate primary neurons from embryonic tissue (e.g., E18 rat cortex) using standard procedures.
-
Media Preparation:
-
Prepare a custom Neurobasal medium that is deficient in arginine and lysine.
-
Divide the medium into two equal parts.
-
To the "Medium" SILAC medium, add "medium-heavy" labeled amino acids (e.g., D4-lysine and 13C6-arginine).
-
To the "Heavy" SILAC medium, add "heavy" labeled amino acids (e.g., 13C6,15N2-lysine and 13C6,15N4-arginine).
-
Supplement both media with B-27, L-glutamine, and penicillin/streptomycin.
-
-
Cell Culture and Labeling:
-
Plate the neurons in their respective "Medium" and "Heavy" SILAC media.
-
Culture the cells for a predetermined period (e.g., 7-14 days) to allow for protein turnover and incorporation of the labeled amino acids.
-
To maintain neuronal health, perform partial media changes (refreshing half of the medium) every 3-4 days.[1]
-
-
Sample Collection and Processing:
-
After the labeling period, apply your experimental treatments to the two cell populations.
-
Harvest the cells, and combine the "Medium" and "Heavy" samples in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and proceed with protein extraction, digestion, and mass spectrometry analysis.
-
-
Data Analysis:
-
During mass spectrometry data analysis, quantify the ratios of "Heavy" to "Medium" peptides. The unlabeled "light" peptides are ignored. Because both populations incorporate the heavy labels at the same rate, this method allows for accurate quantification despite incomplete labeling.[1]
-
Protocol 2: Determining 15N Labeling Efficiency
This protocol outlines the general steps to calculate the percentage of 15N incorporation.
-
Sample Preparation: Prepare a protein sample from cells that have been cultured in the 15N labeling medium.
-
Mass Spectrometry: Analyze the protein digest by mass spectrometry.
-
Data Analysis:
-
Identify peptides from your protein of interest.
-
For each peptide, compare the experimental isotopic peak distribution to the theoretical distribution for varying levels of 15N incorporation (e.g., from 0% to 100%).
-
Software tools, such as Protein Prospector, can automate this process by calculating a score based on how well the experimental data matches the theoretical isotope patterns for different enrichment levels.[8][10]
-
The labeling efficiency is the percentage of 15N incorporation that provides the best match between the experimental and theoretical isotopic distributions.
-
Visualizations
Caption: Experimental workflow for 15N labeling in primary cells.
Caption: Troubleshooting low 15N incorporation efficiency.
References
- 1. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Cells vs. Cell Lines: Which Should You Use? [synapse.patsnap.com]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Cell Media | Silantes [silantes.com]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Technical Support Center: Minimizing Metabolic Burden of 15N Labeling on Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 15N metabolic labeling experiments. The focus is on minimizing the metabolic burden on cells to ensure data accuracy and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic burden of 15N labeling?
Metabolic burden refers to the collective stress and potential physiological changes that occur in cells when they are cultured in media containing heavy isotopes, such as 15N-labeled amino acids or nitrogen salts. This can manifest as altered growth rates, changes in protein expression, and shifts in metabolic pathways.[1] While stable isotopes are not radioactive, the slight increase in atomic mass can affect the kinetics of biochemical reactions, leading to observable biological effects.
Q2: What are the common signs of metabolic burden in my cell culture?
Common indicators of metabolic burden include:
-
Reduced Cell Growth and Viability: A noticeable decrease in the proliferation rate or an increase in cell death after transitioning to the 15N-labeling medium.
-
Altered Morphology: Changes in cell shape, size, or adherence.
-
Changes in Protein Expression: Unintended alterations in the proteome that are a result of the labeling process itself, rather than the experimental variable being studied.[1]
-
Metabolic Scrambling: The transfer of the 15N isotope from the intended labeled amino acid to other amino acids, which can complicate data analysis.[2]
Q3: How can I minimize the metabolic burden on my cells?
To minimize metabolic stress during 15N labeling, consider the following strategies:
-
Gradual Adaptation: Slowly acclimate your cells to the 15N-labeling medium by gradually increasing the concentration of the heavy isotope over several passages. This allows the cells to adjust their metabolic machinery.
-
Supplementation: Ensure the labeling medium is not deficient in any essential nutrients that could become limiting and exacerbate stress. In some cases, supplementing with specific unlabeled amino acids can be beneficial.[3]
-
Use High-Purity Isotopes: Utilize high-purity 15N-labeled compounds (e.g., >99% purity) to avoid introducing contaminants that could be toxic to the cells.[4]
-
Optimize Labeling Duration: While complete labeling is desired, unnecessarily long exposure to the labeling medium can increase metabolic stress. Determine the minimum time required to achieve sufficient labeling efficiency for your specific cell line and experiment.[5]
Q4: What is metabolic scrambling and how can it be reduced?
Metabolic scrambling is the metabolic conversion of one amino acid into another. For instance, in SILAC experiments, 15N-labeled arginine can be converted to 15N-labeled proline, leading to inaccuracies in quantification.[3][6]
To reduce scrambling:
-
Supplement with the "scrambled-to" amino acid: Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can help suppress the conversion of labeled arginine to proline.[3]
-
Reduce the concentration of the labeled amino acid: Lowering the concentration of the labeled amino acid can decrease the amount available for conversion into other amino acids.[2]
-
Choose appropriate cell lines: Some cell lines are more prone to specific metabolic conversions than others.
Q5: Can incomplete labeling affect my results?
Yes, incomplete labeling can significantly impact the accuracy of quantitative proteomics. If the labeling efficiency is low, the identification of heavy-labeled peptides can be reduced due to errors in monoisotopic peak assignment.[4][5] It is crucial to determine the labeling efficiency, which can typically range from 93-99%, and adjust the calculated peptide ratios accordingly.[4][5] For accurate quantification, a high and consistent labeling efficiency across all proteins in an experiment is desirable.[4]
Troubleshooting Guides
Common Issues in 15N Labeling Experiments
| Problem | Potential Cause | Recommended Solution |
| Reduced Cell Viability and Growth Rate | Abrupt change in media composition causing osmotic or metabolic shock. | Gradually adapt cells to the 15N medium over several passages. |
| Toxicity from impurities in the 15N source. | Use high-purity (>99%) 15N-labeled reagents.[4] | |
| Depletion of essential nutrients in the custom medium. | Ensure the labeling medium is supplemented with all necessary nutrients, vitamins, and growth factors. | |
| Low Labeling Efficiency (<95%) | Insufficient duration of labeling for the cell doubling time. | Increase the labeling time. It's recommended that cells undergo at least 5-6 doublings.[7] |
| Presence of unlabeled nitrogen sources (e.g., from serum or other supplements). | Use dialyzed fetal bovine serum (FBS) and ensure all media components are free of natural abundance nitrogen sources where possible. | |
| Inefficient uptake of the labeled amino acid. | Verify that the cell line can efficiently transport the specific labeled amino acid being used. | |
| Inaccurate Quantification | Metabolic conversion of labeled amino acids (e.g., arginine to proline).[6] | Supplement the medium with the unlabeled version of the converted amino acid (e.g., proline) to inhibit the pathway.[3] |
| Inconsistent labeling efficiency across different proteins or experiments. | Ensure consistent cell culture conditions and labeling protocols. Determine and correct for the actual labeling efficiency in your data analysis.[4][5] | |
| Isotope effects altering protein expression levels.[1] | Perform a label-swap replicate to ensure observed changes are not artifacts of the labeling itself. |
Quantitative Data Summary
Table 1: Impact of Labeling Duration on 15N Enrichment
| Organism/Tissue | Labeling Duration | 15N Enrichment (%) | Reference |
| Rat (Liver) | 50 days | 86.0 ± 4.69 | [8] |
| Rat (Brain) | 50 days | 71.9 ± 8.13 | [8] |
| Rat (Liver) | 107 days | 94.4 ± 4.24 | [8] |
| Rat (Brain) | 107 days | 83.3 ± 6.09 | [8] |
| Arabidopsis plants | 14 days | 93-99 | [4][5] |
Table 2: Effect of Labeled Amino Acid Concentration on Metabolic Scrambling in HEK293 Cells
| Labeled Amino Acid | Concentration (mg/L) | Observation | Reference |
| Valine (V) | 100 | Significant scrambling observed. | [2] |
| Valine (V) | 25 | Scrambling was suppressed. | [2] |
| Isoleucine (I) | 100 | Significant scrambling observed. | [2] |
| Isoleucine (I) | 25 | Scrambling was suppressed. | [2] |
Experimental Protocols
Protocol: Gradual Adaptation of Adherent Cells to 15N-Labeling Medium
This protocol is designed to minimize metabolic shock when transitioning cells to a 15N-labeling medium.
-
Initial Seeding: Seed cells in their standard 14N growth medium and allow them to reach approximately 50-60% confluency.
-
First Adaptation Step (25% 15N): Remove the 14N medium and replace it with a mixture of 75% 14N medium and 25% 15N medium. Culture the cells until they reach 80-90% confluency.
-
Subculture and Second Adaptation (50% 15N): Passage the cells as you normally would, but seed them into a medium containing a 50:50 mixture of 14N and 15N media.
-
Third Adaptation (75% 15N): Once the cells from the previous step are 80-90% confluent, passage them into a medium containing 25% 14N and 75% 15N media.
-
Final Transition (100% 15N): After the cells have grown to 80-90% confluency in the 75% 15N medium, passage them into the final 100% 15N-labeling medium.
-
Expansion and Labeling: Continue to culture the cells in the 100% 15N medium for at least 5-6 cell doublings to ensure high incorporation of the heavy isotope before starting your experiment.[7] Monitor cell viability and growth rate throughout this process.
Visualizations
Experimental and logical Workflows
Caption: A workflow for troubleshooting metabolic burden in 15N labeling experiments.
Caption: The metabolic pathway of arginine to proline conversion.
Caption: Decision-making process for optimizing a 15N labeling experiment.
References
- 1. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Noise in 15N Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 15N mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 15N mass spectrometry?
A1: Background noise in 15N mass spectrometry can originate from a variety of sources, significantly impacting the sensitivity and accuracy of your results. The most common culprits include:
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (e.g., helium, nitrogen) can lead to a noisy baseline and degradation of the GC column.[1]
-
System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing compounds that create a rising baseline and characteristic ions.[1]
-
Sample Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that co-elute with the target analytes, increasing the background signal.
-
Chemical Noise: This is a significant contributor and arises from unwanted ions being detected. Common sources include impurities in solvents, plasticizers leaching from labware (e.g., phthalates), and polymers like polyethylene (B3416737) glycol (PEG).[2][3][4][5]
Q2: How can I differentiate between a true 15N-labeled peak and background noise?
A2: Distinguishing a true signal from noise is critical for accurate quantification. Here are key strategies:
-
Isotopic Pattern Analysis: Genuine 15N-labeled peptides will exhibit a predictable isotopic distribution. The relative intensities of the isotopic peaks should align with the expected level of 15N incorporation. Deviations from this pattern often indicate the presence of interfering species.[6][7][8]
-
Blank Analysis: Running a blank sample (the sample matrix without the 15N-labeled analyte) through the entire experimental workflow is a crucial step. This helps identify consistently present background ions that can then be subtracted from your sample data.
-
Data Analysis Software: Specialized software can help deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to isolate the true signal.[9][10][11][12][13]
Q3: My chromatogram shows a high and rising baseline. How can I troubleshoot this?
A3: A high and rising baseline is often indicative of column bleed. Here's a step-by-step guide to address this issue:
-
Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This involves heating the column to a specific temperature for a period to remove any residual manufacturing impurities and stabilize the stationary phase.[1][14][15]
-
Check for Leaks and Contaminants in the Carrier Gas: Verify that high-capacity oxygen and hydrocarbon traps are installed in the carrier gas line and are not exhausted. Use an electronic leak detector to check all fittings and connections for leaks.[1]
-
Use a Low-Bleed Column: For sensitive analyses, consider using a GC column specifically designed for low bleed (often designated with "-MS").[1]
-
Optimize Oven Temperature: If possible, adjust your temperature program to avoid unnecessarily high final temperatures that can accelerate column bleed.[1]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Spectrum
This is a common issue that can often be resolved by systematically checking for sources of contamination.
Troubleshooting Workflow for High Background Noise
Caption: A step-by-step workflow to diagnose and resolve high background noise in 15N mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use. | A noticeable reduction in the baseline noise. |
| Contaminated LC/GC System | Flush the entire system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) following the manufacturer's guidelines. | Improved signal intensity and a reduction in background ions. |
| Leaks in the System | Use an electronic leak detector to check all fittings, particularly around the injector and MS interface. Tighten or replace any leaking connections. | Elimination of air-related background ions (e.g., m/z 28, 32, 40). |
Issue 2: Sporadic or Non-Reproducible Noise Peaks
These are often due to contaminants introduced during sample preparation or from the lab environment.
Logical Relationship of Noise Sources
Caption: Diagram illustrating the various sources contributing to background noise in mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware. Avoid long-term storage of solvents in plastic containers. | Disappearance or significant reduction of phthalate-related peaks (see table of common background ions). |
| Polymer Contamination (PEG, PPG) | Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Reduction or elimination of repeating ion series in the mass spectrum. |
| Environmental Contaminants | Ensure good laboratory hygiene. Avoid using cleaning products with volatile organic compounds near the instrument. | Reduction of sporadic, unidentified peaks in the chromatogram. |
Data Presentation
Table 1: Common Background Ions in Mass Spectrometry
This table lists common background contaminants, their characteristic m/z values, and likely sources. This can be used to help identify the source of contamination in your system.[2][3][4][5][16][17][18]
| Compound/Class | Common m/z Values (Positive Ion Mode) | Likely Source(s) |
| Solvents/Additives | Varies (e.g., Acetonitrile: 42.03, 83.06; Formic acid: 47.01, 93.02) | Mobile phase, sample solvent |
| Phthalates | 149.02 (Dibutyl phthalate (B1215562) fragment), 279.16 ([M+H]+), 391.28 ([M+H]+ of Dioctyl phthalate) | Plastic labware (e.g., tubes, pipette tips, containers) |
| Polysiloxanes | 207.03, 281.05, 355.07, 429.08 (repeating units of 74 Da) | GC column bleed, septa, vacuum pump oil |
| Polyethylene Glycol (PEG) | Series of ions separated by 44.03 Da (e.g., 107.08, 151.10, 195.13) | Detergents, plasticizers, lubricants |
| Polypropylene Glycol (PPG) | Series of ions separated by 58.04 Da | Industrial polymers, lubricants |
| Air Leaks | 28.02 (N₂⁺), 32.02 (O₂⁺), 40.00 (Ar⁺) | Loose fittings, cracked seals |
Experimental Protocols
Protocol 1: Detailed GC Column Conditioning
Proper conditioning of a new GC column is essential to minimize background noise from column bleed.[14][15][19][20]
Materials:
-
New GC column
-
High-purity carrier gas (Helium or Nitrogen) with oxygen and moisture traps
-
Wrenches for column installation
-
Leak detector
Procedure:
-
Installation (Inlet only):
-
Cool all heated zones of the GC.
-
Install the new column in the injector port according to the instrument manufacturer's instructions. Do not connect the column to the detector.
-
Ensure all fittings are secure but not overtightened.
-
-
Purging:
-
Turn on the carrier gas flow to the recommended rate for your column diameter.
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen and moisture.
-
-
Conditioning Program:
-
Set the oven temperature program to ramp at 10-20°C/min to the conditioning temperature. The conditioning temperature should be about 20°C above the maximum temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.
-
Hold at the conditioning temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary.
-
-
Cool Down and Detector Connection:
-
After conditioning, cool the oven to a low temperature (e.g., 40°C).
-
Turn off the carrier gas flow and connect the column to the detector.
-
Turn the carrier gas back on and check for leaks at both the injector and detector fittings.
-
-
Final Bake-out:
-
Heat the oven to the maximum temperature of your analytical method and hold for 30-60 minutes to ensure a stable baseline.
-
Protocol 2: General Ion Source Cleaning
A dirty ion source is a major contributor to high background noise and reduced sensitivity. Always follow the specific instructions in your instrument's manual.[21][22][23][24][25]
Materials:
-
Lint-free gloves
-
Appropriate tools for disassembly (e.g., screwdrivers, wrenches)
-
Abrasive cloths or polishing compounds (e.g., alumina (B75360) powder)
-
Beakers
-
Ultrasonic bath
-
High-purity solvents (e.g., water, methanol, acetone, hexane)
-
Clean, lint-free cloths
Procedure:
-
Venting and Removal:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Once vented, carefully remove the ion source from the vacuum chamber, wearing lint-free gloves.
-
-
Disassembly:
-
Disassemble the ion source components on a clean surface. Take pictures or make notes to aid in reassembly.
-
-
Cleaning:
-
Mechanically clean the metal surfaces of the source components using abrasive cloths or a slurry of polishing powder and a solvent (e.g., methanol). Pay close attention to the repeller, ion source body, and lenses.
-
-
Sonication:
-
Place the cleaned parts in a beaker with a cleaning solution (e.g., a mild detergent in water) and sonicate for 10-15 minutes.
-
Rinse the parts thoroughly with deionized water.
-
Sequentially sonicate the parts in methanol, then acetone, and finally hexane, for 5-10 minutes in each solvent to remove all organic residues and water.
-
-
Drying and Reassembly:
-
Allow the parts to air dry completely on a clean, lint-free surface. Do not wipe them.
-
Carefully reassemble the ion source, ensuring all components are correctly aligned.
-
-
Installation and Pump Down:
-
Reinstall the ion source in the mass spectrometer.
-
Pump down the system and allow it to reach a stable vacuum.
-
Bake out the system according to the manufacturer's recommendations to remove any residual contaminants.
-
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is an effective technique for removing interfering matrix components from your sample prior to MS analysis, thereby reducing background noise.[26][27][28][29]
Experimental Workflow for SPE
Caption: A generalized workflow for sample cleanup using solid-phase extraction (SPE).
Materials:
-
SPE cartridges with a suitable sorbent (e.g., C18 for reversed-phase)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (a weak solvent that will not elute the analyte)
-
Elution solvent (a strong solvent to elute the analyte)
-
Sample collection tubes
Procedure:
-
Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the cartridge to wet the sorbent. Do not let the sorbent dry out.
-
-
Equilibration:
-
Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the aqueous sample.
-
-
Sample Loading:
-
Load your pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove salts and other weakly bound impurities.
-
-
Elution:
-
Place clean collection tubes under the cartridges.
-
Apply the elution solvent to the cartridge to elute the analytes of interest. Collect the eluate.
-
-
Drying and Reconstitution:
-
Evaporate the elution solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a small volume of a solvent compatible with your MS analysis (e.g., mobile phase).
-
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. scribd.com [scribd.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. An algorithm for thorough background subtraction from high-resolution LC/MS data: application for detection of glutathione-trapped reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. massspec.unm.edu [massspec.unm.edu]
- 18. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 19. How to Condition a New Capillary GC Column [restek.com]
- 20. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 24. agilent.com [agilent.com]
- 25. reddit.com [reddit.com]
- 26. benchchem.com [benchchem.com]
- 27. youtube.com [youtube.com]
- 28. biocompare.com [biocompare.com]
- 29. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Stable Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stable isotope labeling experiments. The information is tailored for researchers, scientists, and drug development professionals working with techniques such as SILAC, iTRAQ, and TMT.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in stable isotope labeling experiments?
A1: The most common sources of error in stable isotope labeling experiments include incomplete labeling of proteins, metabolic conversion of labeled amino acids (e.g., arginine to proline in SILAC), contamination from external sources like keratins, and inaccuracies in sample mixing and quantification.[1][2] In isobaric tagging methods like iTRAQ and TMT, ratio compression due to co-isolation of peptides is also a significant issue.[3][4]
Q2: How can I check for the efficiency of stable isotope incorporation in my SILAC experiment?
A2: To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acids before proceeding with the main experiment. This can be done by performing a small-scale pilot study. A small population of cells is cultured in the "heavy" SILAC medium for at least five cell doublings. After this period, the cells are harvested, lysed, and the proteins are digested. The resulting peptide mixture is then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. An incorporation rate of over 97% is generally recommended for accurate quantification.[5]
Q3: What is arginine-to-proline conversion in SILAC, and why is it problematic?
A3: Arginine-to-proline conversion is a metabolic process that occurs in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[6][7][8] This is problematic because it leads to the splitting of the mass spectrometry signal for proline-containing peptides into multiple peaks, which complicates data analysis and results in inaccurate quantification of protein abundance.[6][8] This metabolic conversion can affect a significant portion of the proteome, as many tryptic peptides contain proline.[9]
Q4: What is ratio compression in iTRAQ and TMT experiments, and what causes it?
A4: Ratio compression is the underestimation of the true abundance ratios between samples in iTRAQ and TMT experiments, where the observed ratios are skewed towards 1:1.[3][4] This phenomenon is primarily caused by the co-isolation and co-fragmentation of multiple different peptides along with the target peptide in the mass spectrometer.[3][4] When these contaminating peptides are not differentially expressed between samples, their reporter ions contribute to the signal of the target peptide's reporter ions, thus "compressing" the observed ratios.
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed across the proteome.
Troubleshooting Workflow:
Quantitative Data Summary: SILAC Labeling Efficiency Over Time
| Number of Cell Passages | Average Labeling Efficiency (%) |
| 1 | ~75% |
| 2 | ~90% |
| 3 | ~95% |
| 4 | ~97% |
| 5 | >98% |
| Data is illustrative and can vary between cell lines.[10] |
Experimental Protocol: Checking SILAC Labeling Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy to light peptides for a selection of identified proteins. The labeling efficiency is calculated as: (% Heavy) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100. An average efficiency of >97% is desirable.[5]
Issue 2: Arginine-to-Proline Conversion in SILAC
Symptom: Inaccurate quantification of proline-containing peptides, characterized by the appearance of unexpected satellite peaks in the mass spectra corresponding to peptides with heavy proline.
Troubleshooting Workflow:
Quantitative Data Summary: Effectiveness of Strategies to Reduce Arginine-to-Proline Conversion
| Intervention | Concentration | Percentage of MS Precursors with ≤10% Arginine Conversion |
| L-ornithine | 5 mM | 56.85% |
| L-proline | 3.5 mM | 40-45% |
| Lowered L-arginine | 99.5 µM | 33.30% |
| Data from experiments with human embryonic stem cells.[11][12] |
Experimental Protocol: Supplementation of SILAC Medium with L-proline
-
Prepare SILAC Medium: Prepare the "heavy" SILAC medium with the desired concentrations of heavy isotope-labeled arginine and lysine.
-
Prepare L-proline Stock Solution: Make a sterile stock solution of L-proline (e.g., 20 g/L in sterile water or PBS).
-
Supplement Medium: Add the L-proline stock solution to the SILAC medium to a final concentration of 200 mg/L.[1][6] For example, add 10 ml of a 20 g/L stock solution to 1 L of SILAC medium.
-
Cell Culture: Culture the cells in the proline-supplemented SILAC medium for a minimum of five population doublings to ensure complete labeling.
-
Proceed with SILAC Workflow: After the labeling period, continue with the standard SILAC workflow, including cell harvesting, protein extraction, digestion, and mass spectrometry analysis.
Issue 3: Low Labeling Efficiency and Ratio Compression in iTRAQ/TMT Experiments
Symptom: Inefficient labeling of peptides with iTRAQ/TMT reagents, leading to low reporter ion intensities and a high number of missing values in the quantitative data. Additionally, the observed fold changes in protein abundance are compressed towards 1:1.
Troubleshooting Workflow:
Quantitative Data Summary: Impact of Ratio Compression on iTRAQ Quantification
| Expected Ratio | Observed Mean Ratio (without correction) |
| 2:1 | ~1.9:1 |
| 1:1 | ~1:1 |
| 0.5:1 | ~0.6:1 |
| Illustrative data showing the trend of ratio compression.[13] |
Experimental Protocol: iTRAQ/TMT Labeling and Sample Cleanup
-
Protein Digestion: Digest protein samples to peptides using trypsin.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
pH Adjustment: Resuspend the dried peptides in a buffer with a pH between 8.0 and 8.5. A higher concentration buffer, such as 500 mM HEPES, can improve labeling efficiency by maintaining the optimal pH.[14][15]
-
Labeling Reaction: Add the iTRAQ or TMT reagent to the peptide solution at a 4:1 to 8:1 reagent-to-peptide (w/w) ratio and incubate at room temperature.[16]
-
Quenching: Stop the labeling reaction by adding a quenching solution, such as hydroxylamine.
-
Sample Pooling: Combine the labeled samples into a single tube.
-
Sample Cleanup: Desalt the pooled sample using a C18 StageTip or a similar method to remove excess reagents and salts before LC-MS/MS analysis.[14][15]
Signaling Pathway Diagram Example
The following is an example of a simplified signaling pathway that can be investigated using stable isotope labeling techniques to quantify changes in protein phosphorylation upon stimulation.
References
- 1. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Isotopic Labeling Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to incomplete 15N labeling and its impact on quantitative analysis in mass spectrometry-based proteomics.
Frequently Asked Questions (FAQs)
Q1: What is incomplete 15N labeling?
A1: Incomplete 15N labeling occurs when not all nitrogen atoms in a protein or peptide are replaced with the heavy 15N isotope during metabolic labeling experiments.[1][2] This results in a mixed population of molecules, some fully labeled, some partially labeled, and some unlabeled (still containing the natural abundance 14N isotope).[1][2]
Q2: Why is incomplete 15N labeling a problem for quantification?
Q3: What are the common causes of incomplete 15N labeling?
A3: Several factors can contribute to incomplete 15N labeling:
-
Insufficient Cell Doublings: For cell culture experiments (like SILAC), it is crucial to ensure a sufficient number of cell doublings (typically at least 5-6) in the 15N-containing medium to allow for the complete turnover of endogenous "light" proteins.[4]
-
Amino Acid Recycling: Cells can recycle amino acids from the degradation of pre-existing "light" proteins, which can dilute the pool of "heavy" amino acids available for new protein synthesis.[5]
-
Contamination with 14N Sources: The experimental system might be contaminated with 14N-containing compounds, such as amino acids from improperly dialyzed serum in cell culture media.
-
Metabolic Scrambling: The isotopic label from one amino acid can be metabolically converted and incorporated into other amino acids, leading to unexpected labeling patterns and potential dilution of the intended labeled amino acid pool.[6]
-
Suboptimal Growth Conditions: Factors that affect cellular metabolism and protein synthesis rates, such as nutrient depletion or stress, can impact the efficiency of 15N incorporation.
Q4: How can I determine the 15N labeling efficiency in my experiment?
A4: The labeling efficiency, or the percentage of 15N incorporation, can be determined by comparing the experimental isotopic profile of several peptides to their theoretical profiles at different enrichment rates.[7][8] This can be done using software tools that model isotopic distributions.[1][9] A common method involves analyzing the mass spectrum of peptides from the heavy-labeled sample only. The presence of an "M-1" peak (a peak at one mass unit lower than the monoisotopic peak of the heavy-labeled peptide) is indicative of incomplete labeling. The ratio of the M-1 peak intensity to the monoisotopic peak intensity can be used to calculate the incorporation rate.[1] It is recommended to examine multiple peptides from different abundant proteins to get a reliable estimate of the labeling efficiency, which is generally constant across all proteins within a single experiment.[9]
Q5: Can I correct for the effects of incomplete 15N labeling in my data analysis?
A5: Yes, several software packages and methods are available to correct for incomplete labeling.[10] For instance, software like Protein Prospector allows users to input the determined labeling efficiency as a parameter.[2][9] The software then adjusts the calculated peptide and protein ratios to account for the contribution of the unlabeled portion in the heavy-labeled sample.[2][9] Another experimental strategy to correct for errors is to perform a label-swap replicate, where the labeling scheme (heavy vs. light) is reversed for the experimental conditions. Averaging the ratios from the two experiments can help to cancel out systematic errors introduced by incomplete labeling.[3][11]
Troubleshooting Guides
Issue 1: Low 15N Incorporation Rate Detected
Symptom: Mass spectrometry analysis of the 15N-labeled sample shows a high intensity for the M-1 peak relative to the monoisotopic peak for multiple peptides, indicating a low labeling efficiency (e.g., <95%).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Duration of Labeling | For cell cultures, ensure cells undergo at least 5-6 doublings in the 15N medium to achieve >99% incorporation.[4] For organisms, the labeling duration needs to be optimized based on their growth and metabolic rates. |
| Contamination with 14N Amino Acids | If using fetal bovine serum (FBS) in cell culture, ensure it is thoroughly dialyzed to remove unlabeled amino acids. Use high-purity 15N-labeled media and reagents. |
| Amino Acid Recycling | While difficult to eliminate completely, ensuring sufficient time for protein turnover during labeling can minimize its impact. |
| Poor Cell Health or Suboptimal Growth | Monitor cell viability and growth rates. Optimize culture conditions (media composition, temperature, CO2 levels) to ensure robust cell growth and protein synthesis. |
Issue 2: Inaccurate and Imprecise Protein Quantification Ratios
Symptom: The calculated protein ratios show high variability between peptides of the same protein, or the ratios are systematically skewed, leading to unreliable quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Failure to Correct for Incomplete Labeling | Determine the 15N labeling efficiency and use software that can correct the peptide/protein ratios based on this value.[2][9] |
| Incorrect Monoisotopic Peak Selection | Incomplete labeling broadens the isotopic cluster of heavy peptides, which can make it difficult to correctly identify the monoisotopic peak.[1][9] Use high-resolution mass spectrometry and software with advanced peak-picking algorithms. Some software provides a cosine similarity score to help validate the correct peak assignment.[9] |
| Co-eluting Peptides | Interference from co-eluting peptides can distort the isotopic envelope and lead to inaccurate ratio measurements. Improve chromatographic separation to minimize co-elution. High-resolution mass spectrometers can help resolve interfering ions. |
| Sample Mixing Errors | Inaccurate mixing of the "light" and "heavy" samples is a common source of error. Perform a label-swap replicate to identify and correct for such systematic errors.[3][11] |
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency
This protocol outlines the steps to determine the percentage of 15N incorporation using mass spectrometry data.
Methodology:
-
Sample Preparation: Prepare a sample containing only the 15N-labeled proteins. Digest the proteins into peptides using a standard trypsin digestion protocol.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR). Acquire both MS1 survey scans and MS/MS fragmentation spectra.
-
Data Analysis: a. Identify several abundant peptides from different proteins based on their MS/MS spectra. b. For each identified peptide, extract the isotopic cluster from the MS1 spectrum. c. Measure the intensity of the monoisotopic peak (M) and the M-1 peak. d. Calculate the M-1/M intensity ratio. e. Compare this experimental ratio to theoretical M-1/M ratios calculated for different 15N incorporation rates (e.g., using a tool like the "MS-Isotope" module in Protein Prospector).[1] f. Determine the labeling efficiency that provides the best fit between the experimental and theoretical ratios. g. Average the labeling efficiency calculated from 8-10 different peptides to obtain a global estimate for the experiment.[9]
Visualizations
Logical Workflow for Troubleshooting Quantification Issues
Caption: A flowchart for troubleshooting inaccurate protein quantification.
Experimental Workflow for 15N Labeling and Analysis
Caption: A typical workflow for 15N metabolic labeling experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino Acid Recycling in Relation to Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 9. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 15N Isotope Labeling & Analysis
Welcome to the technical support center for 15N labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear answers to common questions and troubleshooting advice for correcting the natural isotopic abundance in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 15N in my samples?
It is crucial to correct for the natural abundance of stable isotopes because elements like nitrogen, carbon, hydrogen, and oxygen naturally exist as a mixture of isotopes.[1][2] For nitrogen, the vast majority is 14N (approx. 99.63%), but there is also a small fraction of 15N (approx. 0.37%).[2][3] When you conduct a 15N labeling experiment, your mass spectrometer detects both the 15N incorporated from your tracer and the 15N that was already naturally present in the biomolecules.[4] Failing to correct for this naturally occurring 15N can lead to an overestimation of isotopic enrichment, resulting in distorted data and potentially incorrect biological interpretations.[1][4]
Q2: How does the natural abundance of other elements (like Carbon and Oxygen) affect my 15N analysis?
The natural abundances of isotopes of all elements in a molecule (e.g., 13C, 17O, 18O) contribute to the mass isotopomer distribution (MID) detected by a mass spectrometer.[1] For example, a molecule containing one 13C atom will have a mass (M+1) that can be mistaken for a molecule containing one 15N atom. High-resolution mass spectrometry can sometimes distinguish these, but often their signals overlap.[5][6] Therefore, a proper correction must account for the natural isotopic abundances of all elements in the measured molecule to accurately determine the true 15N enrichment.[7]
Q3: What is the basic formula or principle behind the correction?
The correction is typically performed using matrix-based calculations. The observed mass isotopomer distribution (MID) is treated as a linear combination of the theoretical MID of a purely unlabeled (natural abundance) molecule and the MID of the labeled molecule. The correction algorithm essentially subtracts the contribution of natural isotopes to isolate the signal from the incorporated 15N tracer.[8][9][10] This is often done using specialized software that takes the chemical formula of the analyte as input.[4][5]
Q4: Can the natural abundance of 15N vary between different samples or tissues?
Yes, the natural abundance of 15N can vary slightly between different tissues, organs, and metabolites.[11][12] This is due to isotopic fractionation, where metabolic processes can discriminate between heavy and light isotopes, leading to enrichment or depletion of 15N in certain biological pools.[12][13] For the most accurate results, it is recommended to analyze an unlabeled control sample that has been cultured and processed under the exact same conditions as your labeled samples.
Troubleshooting Guide
Issue 1: My calculated 15N enrichment seems unexpectedly high across all samples.
-
Possible Cause: Failure to correct for natural isotopic abundance. The baseline 0.37% natural 15N and the isotopic contributions from other elements (C, H, O, S) are being counted as experimental enrichment.
-
Solution: Re-process your raw mass spectrometry data using a correction software tool (e.g., IsoCorrectoR, AccuCor2).[4][5] Ensure you provide the correct chemical formula for each metabolite or peptide being analyzed. Use data from an unlabeled control sample to establish the baseline natural abundance.
Issue 2: I see a wide distribution of isotopologues in my labeled samples, making it hard to determine the monoisotopic peak.
-
Possible Cause: Incomplete labeling. When 15N incorporation is not close to 100%, peptides and metabolites will exist as a mixture of partially labeled species, which broadens the isotope cluster in the mass spectrum.[14][15][16] This is a common issue in metabolic labeling experiments, especially in complex organisms like mammals where turnover can be slow.[17]
-
Solution 1: Determine the labeling efficiency. This can be done by analyzing a few highly abundant and well-identified peptides and comparing their experimental isotope pattern to theoretical profiles at different enrichment levels (e.g., 95%, 97%, 99%).[14][18] Many software tools can automate this calculation.[14][19]
-
Solution 2: Adjust your quantification parameters. Once the average labeling efficiency is known, this value can be used to correct the final quantification ratios.[14][15]
-
Solution 3: Optimize the labeling protocol. For future experiments, consider increasing the labeling duration, ensuring the purity of the 15N-containing salt is high (>99%), and confirming that the labeled nutrient is the sole source of nitrogen.[14]
Issue 3: The identification rate for my 15N-labeled peptides is much lower than for the 14N (unlabeled) counterparts.
-
Possible Cause: Incorrect monoisotopic peak assignment by the database search software. Incomplete labeling can broaden the isotope cluster, making it difficult for the software to correctly identify the M+0 peak of the heavy-labeled peptide.[14][15]
-
Solution: Ensure your data analysis software is configured for 15N labeling analysis. Some platforms, like Protein Prospector, have specific workflows and features, such as isotope cluster pattern matching, to handle the complexity of 15N data and flag incorrect assignments.[14] Achieving a high labeling efficiency (ideally >98.5%) will also significantly improve identification rates for heavy-labeled peptides.[14][20]
Quantitative Data Summary
The natural abundance of stable isotopes is a fundamental constant required for correction calculations.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Nitrogen | 14N | 14.003074 | 99.632[21] |
| 15N | 15.000109 | 0.368[21] | |
| Carbon | 12C | 12.000000 | 98.93[21] |
| 13C | 13.003355 | 1.07[21] | |
| Hydrogen | 1H | 1.007825 | 99.9885[21] |
| 2H (D) | 2.014102 | 0.0115[21] | |
| Oxygen | 16O | 15.994915 | 99.757[21] |
| 17O | 16.999132 | 0.038[21] | |
| 18O | 17.999160 | 0.205[21] |
Source: Isotope abundances may vary slightly based on the reference standard.
Experimental Protocols
Protocol: Sample Preparation and Mass Spectrometry for 15N Metabolic Labeling in Cell Culture
This protocol outlines a general workflow for a quantitative proteomics experiment using 15N metabolic labeling.
-
Cell Culture and Labeling:
-
Culture cells in standard "light" medium (containing 14N).
-
For the "heavy" condition, culture a parallel set of cells in a medium where the standard nitrogen source (e.g., glutamine, lysine, arginine) is replaced with its 15N-labeled counterpart (>99% purity).
-
Allow cells to grow for a sufficient number of cell divisions to ensure near-complete incorporation of the 15N label (typically >95%).[22] An unlabeled control culture should be grown in parallel.
-
-
Sample Harvesting and Protein Extraction:
-
Harvest cells from light, heavy, and unlabeled control cultures.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" samples (1:1 ratio). The unlabeled control is processed separately.
-
Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Use a proteomics software suite that supports 15N labeling analysis (e.g., Protein Prospector, MaxQuant).
-
Perform a database search against a relevant protein database, specifying 15N as a variable modification.
-
Crucially, process the raw data from the unlabeled control sample to create a correction matrix for the natural abundance of all relevant isotopes.
-
Apply this correction to your mixed light/heavy sample data to obtain accurate quantification of 15N incorporation and relative protein abundance.
-
Visualizations
Caption: Workflow for a 15N quantitative proteomics experiment.
Caption: Troubleshooting decision tree for 15N data analysis.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Variations of natural 15N abundances in the tissues and digesta of domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotope Abundance and Fractionation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Isotope Abundances of Carbon and Nitrogen in Tissue Proteins and Amino Acids as Biomarkers of the Decreased Carbohydrate Oxidation and Increased Amino Acid Oxidation Induced by Caloric Restriction under a Maintained Protein Intake in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 16. escholarship.org [escholarship.org]
- 17. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotope Enrichment Calculator | NIST [nist.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 22. ckisotopes.com [ckisotopes.com]
- 23. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Quantifying Low ¹⁵N Enrichment in DNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and methodologies associated with quantifying low ¹⁵N enrichment in DNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low ¹⁵N enrichment in DNA?
A1: Quantifying low levels of ¹⁵N enrichment in DNA is challenging due to several factors:
-
Low Natural Abundance: The natural abundance of ¹⁵N is only about 0.365%, making the detection of small increases above this background level difficult.[1]
-
Isotopic Fractionation: Biological processes, such as nitrogen uptake, assimilation, and nucleotide synthesis, can discriminate against the heavier ¹⁵N isotope.[2][3] This can lead to a depletion of ¹⁵N in DNA relative to the nitrogen source, complicating the interpretation of enrichment data.[2]
-
Sample Preparation: Contamination with exogenous nitrogen sources during DNA extraction and purification can alter the true ¹⁵N/¹⁴N ratio. Incomplete lysis of cells or tissues can result in low DNA yield and may not be representative of the total DNA pool.[4]
-
Instrumental Limitations: The sensitivity and precision of the analytical instruments, typically isotope ratio mass spectrometers (IRMS) or gas chromatograph-mass spectrometers (GC-MS), are critical for detecting subtle changes in isotopic ratios.[5][6]
Q2: What is the significance of the natural abundance of ¹⁵N?
A2: The natural abundance of ¹⁵N serves as the baseline against which any experimental enrichment is measured. Nitrogen in the atmosphere, the primary standard, has a ¹⁵N/¹⁴N ratio of approximately 0.0036765.[7] Plant and animal tissues have ¹⁵N values that can range from -15‰ to +20‰ relative to atmospheric N₂.[7] Therefore, accurately determining the natural abundance in control samples is crucial for calculating true enrichment.
Q3: How does isotopic fractionation affect the measurement of ¹⁵N enrichment?
A3: Isotopic fractionation is the discrimination against the heavier ¹⁵N isotope during metabolic processes. For instance, enzymes involved in nitrogen metabolism, such as nitrate (B79036) reductase and glutamine synthetase, discriminate against ¹⁵N.[7] This means that the product of an enzymatic reaction will be isotopically lighter (lower ¹⁵N/¹⁴N ratio) than the substrate. In the context of DNA, the synthesized molecules may have a lower ¹⁵N enrichment than the precursor nitrogen pool, which must be accounted for in labeling studies.[2]
Q4: What are the common analytical methods used to measure ¹⁵N enrichment in DNA?
A4: The most common and sensitive methods for measuring ¹⁵N enrichment in DNA are:
-
Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for high-precision isotope ratio measurements.[5][6] It is often coupled with an elemental analyzer (EA-IRMS) for bulk sample analysis.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to measure ¹⁵N enrichment in specific nitrogenous bases or amino acids derived from DNA, providing more detailed information about metabolic pathways.[8]
-
Stable Isotope Probing (SIP): This technique separates isotopically labeled DNA from unlabeled DNA using density gradient centrifugation, allowing for the identification of active microorganisms that have assimilated the labeled substrate.[9][10]
Troubleshooting Guides
Guide 1: Low DNA Yield or Poor Quality
| Problem | Possible Cause | Solution |
| Low DNA Yield | Incomplete cell or tissue lysis. | Optimize lysis conditions (e.g., increase incubation time with lysis buffer, use appropriate mechanical disruption).[4][11] For tough tissues, consider using specialized homogenization techniques. |
| Insufficient starting material. | Increase the amount of starting material if possible. If the sample is limited, consider methods for enriching low-abundance DNA.[12] | |
| DNA degradation by nucleases. | Handle samples quickly and on ice. Use nuclease inhibitors during extraction. For frozen samples, add lysis buffer directly to the frozen material to minimize DNase activity upon thawing.[13] | |
| Poor DNA Quality (degradation) | Improper sample storage. | Store samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[11] |
| Nuclease contamination. | Use sterile, nuclease-free reagents and consumables. Work in a clean environment. | |
| A260/A280 ratio < 1.7 | Protein contamination. | Include a proteinase K digestion step. Perform phenol-chloroform extraction followed by ethanol (B145695) precipitation. |
| A260/A280 ratio > 1.9 | RNA contamination. | Treat the DNA sample with RNase A.[11] |
| A260/A230 ratio < 1.8 | Contamination with chaotropic salts or ethanol. | Ensure wash steps are performed correctly to remove all salts. Air-dry the DNA pellet sufficiently to remove residual ethanol before resuspension.[11] |
Guide 2: Inconsistent or Unexpected ¹⁵N Enrichment Results
| Problem | Possible Cause | Solution |
| High variability between replicates | Inhomogeneous sample material. | Ensure the sample is thoroughly homogenized before taking aliquots for analysis.[7] |
| Inconsistent sample preparation. | Standardize all steps of the DNA extraction, purification, and preparation for mass spectrometry. | |
| Instrumental instability. | Run standards and blanks frequently to monitor instrument performance. Consult with the instrument specialist if issues persist. | |
| Lower than expected ¹⁵N enrichment | Isotopic fractionation depleting ¹⁵N in DNA. | Analyze the ¹⁵N content of precursor pools (e.g., amino acids) to understand the extent of fractionation.[2] |
| Dilution with unlabeled nitrogen sources. | Ensure that the labeled substrate is the primary nitrogen source. If using complex media, undefined components may dilute the ¹⁵N label.[14][15] | |
| Incomplete incorporation of the ¹⁵N label. | Increase the duration of the labeling experiment to allow for sufficient incorporation into DNA. | |
| Higher than expected ¹⁵N enrichment | Contamination with a ¹⁵N-enriched source. | Carefully review all reagents and materials used in the experiment for potential sources of ¹⁵N contamination. |
| Carryover from a previous highly enriched sample in the mass spectrometer. | Run sufficient blanks between samples to ensure the system is clean. |
Quantitative Data Summary
Table 1: Natural Abundance and Isotopic Ratios of Nitrogen
| Parameter | Value | Reference |
| Natural Abundance of ¹⁴N | ~99.635% | [1] |
| Natural Abundance of ¹⁵N | ~0.365% | [1] |
| ¹⁵N/¹⁴N ratio of atmospheric N₂ (Standard) | 0.0036765 | [7] |
| Typical δ¹⁵N range in plants | -15‰ to +20‰ | [7] |
Table 2: Analytical Precision of Common Methods
| Method | Typical Precision (δ¹⁵N) | Notes | Reference |
| EA-IRMS | ± 0.2‰ | High precision for bulk samples. | |
| GC-C-IRMS | ± 0.5‰ | For compound-specific isotope analysis. | |
| GC-MS (SIM) | Coefficient of Variation: 0.1-1.0% | For measuring isotopic enrichment in specific molecules. | [8] |
Experimental Protocols
Protocol 1: General Genomic DNA Extraction
This protocol is a general guideline and may need optimization depending on the sample type.
-
Sample Homogenization:
-
For tissues: Homogenize ~25 mg of tissue in a suitable lysis buffer using a bead beater or rotor-stator homogenizer.
-
For cells: Pellet cells by centrifugation and resuspend in lysis buffer.
-
-
Lysis: Incubate the homogenate with Proteinase K at 56°C for 1-3 hours, or until the tissue is completely lysed.
-
RNA Removal: Add RNase A and incubate at room temperature for 15-30 minutes.
-
Protein Precipitation: Add a protein precipitation solution, vortex, and centrifuge at high speed to pellet the proteins.
-
DNA Precipitation: Transfer the supernatant to a new tube containing isopropanol (B130326) or ethanol. Invert gently to precipitate the DNA.
-
Washing: Centrifuge to pellet the DNA. Wash the pellet twice with 70% ethanol.
-
Resuspension: Air-dry the DNA pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
Protocol 2: Sample Preparation for EA-IRMS
-
DNA Quantification and Purity Check: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and check the purity using a spectrophotometer (A260/A280 and A260/A230 ratios).
-
Lyophilization: Lyophilize the purified DNA sample to remove all water.
-
Encapsulation: Weigh a precise amount of the dried DNA (typically 0.1-1.0 mg) into a tin capsule.
-
Analysis: The encapsulated sample is introduced into the elemental analyzer, where it is combusted. The resulting N₂ gas is then carried into the isotope ratio mass spectrometer for ¹⁵N/¹⁴N ratio analysis.[7]
Visualizations
Caption: Experimental workflow for quantifying ¹⁵N enrichment in DNA.
Caption: Troubleshooting decision tree for low ¹⁵N signal.
References
- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N uptake, assimilation and isotopic fractioning control δ 15N dynamics in plant DNA: A heavy labelling experiment on Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]
- 4. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Methods for 15N determination [inis.iaea.org]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced sensitivity of DNA- and rRNA-based stable isotope probing by fractionation and quantitative analysis of isopycnic centrifugation gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambrianbioworks.com [cambrianbioworks.com]
- 12. Enrichment of low abundance DNA/RNA by oligonucleotide-clicked iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Signal-to-Noise in ¹⁵N NMR of DNA
Welcome to the technical support center for improving signal-to-noise (S/N) in ¹⁵N Nuclear Magnetic Resonance (NMR) of DNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for enhanced sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁵N NMR signal for my DNA sample so weak?
A low signal-to-noise ratio in ¹⁵N NMR of DNA can arise from several factors. The most common culprits include low sample concentration, suboptimal instrument parameters, and issues with sample preparation. The inherent low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus compared to ¹H make ¹⁵N detection challenging, often necessitating isotopic enrichment.
Q2: What is the most effective way to boost my signal-to-noise ratio?
The single most effective hardware upgrade is the use of a cryogenic probe (CryoProbe). By cooling the detection electronics to cryogenic temperatures (~20 K), thermal noise is significantly reduced, leading to a substantial increase in the S/N ratio, often by a factor of 3 to 5 compared to a conventional room-temperature probe.[1][2][3] This can decrease experimental time by a factor of 16 or more.[1][3]
Q3: Is ¹⁵N isotopic labeling necessary for my DNA sample?
Yes, for high-resolution 2D NMR experiments like ¹H-¹⁵N HSQC, isotopic labeling is essential. The natural abundance of ¹⁵N is only about 0.37%.[4] The more abundant ¹⁴N isotope has a quadrupole moment that leads to very broad lines, making it unsuitable for high-resolution NMR.[4] Uniform ¹⁵N labeling is the standard approach for these experiments.
Q4: How can I reduce the experimental time without sacrificing signal-to-noise?
Non-Uniform Sampling (NUS) is a powerful technique that allows for the acquisition of high-resolution spectra in a fraction of the time required for conventional uniform sampling.[5][6][7] By acquiring a subset of the data points in the indirect dimension, NUS can be used to either significantly shorten the experiment time or to increase sensitivity and resolution in the same amount of time.[5][8] Conservative NUS protocols can yield a 20-40% improvement in the intrinsic signal-to-noise ratio.[5][8]
Q5: What is a typical concentration for a DNA sample for ¹⁵N NMR?
For ¹⁵N-labeled DNA, a concentration in the range of 0.5 mM to 1.0 mM is generally recommended for optimal results in experiments like ¹H-¹⁵N HSQC.[9] However, with the use of a cryogenic probe, it is possible to work with concentrations as low as 0.1-0.3 mM.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ¹⁵N NMR experiments on DNA samples.
Problem: Very low or no observable signal in ¹H-¹⁵N HSQC
| Possible Cause | Troubleshooting Steps |
| Insufficient ¹⁵N Incorporation | - Verify the efficiency of your enzymatic or chemical synthesis of the ¹⁵N-labeled DNA. - Run a small-scale pilot reaction with a labeled precursor to confirm incorporation before scaling up. |
| Low Sample Concentration | - Concentrate your DNA sample. Aim for a concentration of at least 0.5 mM. - If sample availability is limited, use a cryogenic probe for enhanced sensitivity.[10] |
| Poor Shimming | - Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer. - Automated shimming routines are a good starting point, but manual fine-tuning may be necessary. |
| Incorrect Pulse Widths | - Calibrate the 90° pulse widths for both ¹H and ¹⁵N. Inaccurate pulse widths lead to inefficient magnetization transfer and signal loss.[11] |
| Suboptimal Receiver Gain | - Adjust the receiver gain (RG) to an optimal value. An RG that is too low will not sufficiently amplify the signal, while an RG that is too high can lead to signal clipping and artifacts. Use the instrument's automatic gain adjustment as a starting point. |
Problem: Broad or distorted peak shapes
| Possible Cause | Troubleshooting Steps |
| Presence of Particulate Matter | - Filter your sample immediately before transferring it to the NMR tube. Suspended particles disrupt the magnetic field homogeneity, leading to broadened lines.[12] |
| High Salt Concentration | - High ionic strength can be particularly problematic for cryogenic probes. Keep the total salt concentration as low as possible, ideally below 100 mM for CryoProbes.[13] |
| Sample Aggregation | - DNA samples can aggregate at high concentrations. Visually inspect the sample for any signs of precipitation or viscosity. - Consider optimizing buffer conditions (pH, salt concentration) or temperature to minimize aggregation. |
| Incorrect Processing Parameters | - Ensure appropriate window functions (e.g., squared sine bell) are applied during Fourier transformation. - Check for and correct any phase or baseline distortions. |
Quantitative Data Summary
The following tables provide a summary of the expected improvements in signal-to-noise ratio from various techniques.
Table 1: S/N Enhancement with Cryogenic Probes
| Probe Type | Typical S/N Improvement Factor (vs. Room Temperature Probe) | Reference |
| CryoProbe | 3 - 5x | [2] |
| CryoProbe Prodigy | 2 - 3x | [2] |
Table 2: S/N Improvement with Non-Uniform Sampling (NUS)
| NUS Protocol | Expected S/N Improvement (in the same total experimental time) | Reference |
| Conservative NUS | 20 - 40% | [5][8] |
| Optimized NUS | Up to 2-fold | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA
This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA for NMR studies.[9]
Materials:
-
Template DNA strand
-
Primer DNA strand
-
¹⁵N-labeled dNTPs (dATP, dGTP, dCTP, dTTP)
-
10x Polymerase Buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)
-
MgCl₂ solution
-
Taq DNA Polymerase
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine the template DNA and primer DNA in an appropriate molar ratio.
-
Add the 10x polymerase buffer, MgCl₂ (at a concentration 1-4 times the total dNTP concentration), and nuclease-free water.
-
Add the ¹⁵N-labeled dNTPs in stoichiometric amounts relative to the desired DNA product, with a 20% excess of each to ensure complete primer extension.[9]
-
Add Taq DNA polymerase (approximately 24,000 units per micromole of template).[9]
-
Place the reaction mixture in a boiling water bath for 2 minutes to denature the DNA.
-
Transfer the reaction to a thermocycler and perform the desired number of PCR cycles to amplify the ¹⁵N-labeled DNA.
-
Purify the resulting ¹⁵N-labeled DNA using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified DNA and exchange it into the desired NMR buffer.
Protocol 2: Setup of a ¹H-¹⁵N HSQC Experiment for DNA
This protocol provides a general workflow for setting up a sensitivity-enhanced ¹H-¹⁵N HSQC experiment. Specific parameter names may vary between spectrometer manufacturers.
Prerequisites:
-
A properly prepared, filtered, and degassed ¹⁵N-labeled DNA sample in a high-quality NMR tube.
-
The sample is locked, and the spectrometer is tuned to the ¹H and ¹⁵N frequencies.
-
The magnetic field has been shimmed to high homogeneity.
Procedure:
-
Load a Standard HSQC Pulse Sequence: Start with a standard sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi on Bruker systems).[11][14]
-
Calibrate ¹H and ¹⁵N 90° Pulses: Accurately determine the 90° pulse widths for both the proton and nitrogen channels. This is critical for efficient magnetization transfer.[11]
-
Set Spectral Widths and Offsets:
-
¹H Dimension (F2): Set the spectral width to cover all expected proton resonances (typically 12-15 ppm). Place the carrier frequency (offset) in the middle of the spectrum, often on the water resonance.
-
¹⁵N Dimension (F1): Set the spectral width to encompass the expected range for DNA imino and amino nitrogens (e.g., 30-40 ppm). Center the offset in this region (around 115-120 ppm is a good starting point).
-
-
Set Acquisition Parameters:
-
Number of Scans (NS): Start with 8 or 16 scans and increase as needed to achieve the desired S/N. The S/N ratio is proportional to the square root of the number of scans.[15]
-
Relaxation Delay (D1): Set a relaxation delay of 1.0 to 1.5 seconds.
-
Acquisition Time (AQ): Set a suitable acquisition time in the direct ¹H dimension (e.g., 100-150 ms).
-
Number of Increments (in F1): Choose the number of increments in the indirect ¹⁵N dimension to achieve the desired resolution. A typical starting point is 128 or 256 complex points.
-
-
Set the J-Coupling Constant: Set the one-bond ¹J(NH) coupling constant to approximately 90-94 Hz, which is typical for N-H bonds.
-
Water Suppression: Implement a water suppression scheme, such as WATERGATE or presaturation, if the experiment is run in H₂O.
-
(Optional) Configure Non-Uniform Sampling (NUS): If using NUS, select a sampling schedule and specify the percentage of points to be acquired (e.g., 25-50%).
-
Acquire and Process Data: Start the acquisition. After the experiment is complete, process the data using an appropriate window function (e.g., squared sine bell) and perform Fourier transformation, phasing, and baseline correction.
Visualizations
References
- 1. Cryoprobe - NMR Wiki [nmrwiki.org]
- 2. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 3. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. Performance tuning non-uniform sampling for sensitivity enhancement of signal-limited biological NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. jeolusa.com [jeolusa.com]
- 8. Performance tuning non-uniform sampling for sensitivity enhancement of signal-limited biological NMR | Scilit [scilit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. HSQC_15N.nan [protocols.io]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 15N Labeled Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability assessment of 15N labeled compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your isotopically labeled materials throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between a 15N labeled compound and its unlabeled counterpart?
A1: The 15N isotope itself is stable and does not decay, meaning it is not radioactive.[] Therefore, the intrinsic stability of the molecule is not affected by the presence of the 15N isotope. However, the organic molecules to which these isotopes are attached are subject to chemical degradation over time.[2] The considerations for storage and handling are primarily to preserve the chemical structure of the compound, not to manage radioactive decay.
Q2: What are the primary factors that cause the degradation of 15N labeled compounds during storage?
A2: The main factors contributing to the degradation of 15N labeled compounds are the same as for their unlabeled analogues:
-
Temperature: Higher temperatures accelerate chemical degradation reactions, including hydrolysis and oxidation.[3][4]
-
Moisture: Water can cause hydrolysis of susceptible functional groups. Hygroscopic compounds are particularly at risk.[5]
-
Oxygen: Exposure to atmospheric oxygen can lead to the oxidation of sensitive residues, such as methionine and cysteine in peptides.[3]
-
Light: Photolabile compounds can degrade when exposed to light, especially UV radiation.[3]
-
pH: Suboptimal pH in solutions can lead to denaturation of proteins and hydrolysis of various compounds.[3]
Q3: How should I properly store solid (lyophilized) 15N labeled compounds for long-term stability?
A3: For long-term storage, lyophilized 15N labeled compounds should be stored at -20°C or preferably -80°C.[6] It is crucial to keep them in a tightly sealed container to protect from moisture. For particularly sensitive compounds, storing under an inert gas like argon or nitrogen can further prevent oxidation.[7]
Q4: What are the best practices for storing 15N labeled compounds in solution?
A4: Storing compounds in solution is generally not recommended for long-term preservation due to increased risks of chemical degradation and microbial contamination.[6] If short-term storage in solution is necessary, it is advisable to use a sterile buffer at a slightly acidic pH (around 5-6) and to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For proteins, adding cryoprotectants like glycerol (B35011) can prevent damage from ice crystal formation.[6]
Q5: How can I check the purity and integrity of my 15N labeled compound after storage?
A5: The most common and effective methods for assessing the purity and degradation of 15N labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[] MS can detect changes in the molecular weight that may indicate degradation, while NMR can provide detailed structural information to identify any chemical modifications.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of 15N labeled compounds.
| Problem | Potential Causes | Recommended Solutions |
| Unexpected peaks in the mass spectrum of a stored 15N labeled peptide. | 1. Oxidation: Methionine, cysteine, or tryptophan residues may have oxidized. This typically results in a +16 Da or +32 Da mass shift. 2. Deamidation: Asparagine or glutamine residues may have deamidated, causing a +1 Da mass shift. 3. Hydrolysis: Peptide bond cleavage may have occurred, resulting in smaller fragment peaks. 4. Contamination: The sample may have been contaminated during handling. | 1. Minimize Oxygen Exposure: Store lyophilized powders under an inert gas. For solutions, use degassed buffers. 2. Control pH and Temperature: Store at low temperatures in a buffer with a pH of 5-6. 3. Proper Storage: Store as a lyophilized powder at -80°C for long-term stability. Avoid repeated freeze-thaw cycles for solutions. 4. Aseptic Techniques: Use sterile tubes, tips, and solvents to prevent contamination. |
| Low signal or no signal in an NMR experiment with a 15N labeled protein. | 1. Protein Degradation: The protein may have precipitated or degraded, reducing the concentration of soluble, correctly folded protein. 2. Low Isotopic Enrichment: The incorporation of the 15N label during expression may have been inefficient. | 1. Check for Precipitation: Visually inspect the sample and centrifuge to check for a pellet. Re-evaluate storage buffer conditions (pH, ionic strength). 2. Assess Purity: Run an SDS-PAGE gel to check for protein integrity and degradation bands. 3. Verify Enrichment: Use mass spectrometry to confirm the level of 15N incorporation. |
| Inconsistent results in experiments using a 15N labeled compound from the same stock. | 1. Incomplete Solubilization: The compound may not be fully dissolved, leading to variations in concentration between aliquots. 2. Degradation After Reconstitution: The compound may be unstable in the chosen solvent and degrading over time. 3. Adsorption to Surfaces: The compound may be adsorbing to the walls of the storage vial, especially at low concentrations. | 1. Ensure Complete Dissolution: Use appropriate solvents and vortex or sonicate as needed to ensure the compound is fully dissolved before aliquoting. 2. Perform Stability Studies: Test the stability of the compound in the intended solvent over the experimental timeframe. 3. Use Low-Binding Tubes: For peptides and proteins, use low-protein-binding microcentrifuge tubes. |
Data on Storage and Stability of 15N Labeled Compounds
While precise quantitative degradation rates are highly compound-specific, the following tables provide a summary of relative stability and key degradation factors for different classes of 15N labeled compounds under various storage conditions.
Table 1: Relative Stability of Lyophilized (Solid) 15N Labeled Compounds
| Compound Type | Storage at 4°C | Storage at -20°C | Storage at -80°C | Primary Degradation Factors |
| Amino Acids | Medium | High | Very High | Moisture absorption (hygroscopicity), oxidation (for sensitive residues like Met, Cys, Trp). |
| Peptides | Low to Medium | High | Very High | Moisture, oxidation, and for some sequences, cyclization or rearrangement. |
| Proteins | Low | Medium to High | Very High | Residual moisture can lead to aggregation and denaturation. Oxidation of sensitive residues. |
| Nucleic Acids (DNA/RNA) | Medium | High | Very High | Susceptible to hydrolysis in the presence of moisture. RNA is less stable than DNA. |
Table 2: Relative Stability of 15N Labeled Compounds in Aqueous Solution
| Compound Type | Storage at 4°C | Storage at -20°C | Storage at -80°C | Primary Degradation Factors |
| Amino Acids | Medium | High | High | pH-dependent degradation, microbial growth. Some amino acids like glutamine are particularly unstable in solution.[10] |
| Peptides | Low | Medium | High | Hydrolysis, oxidation, deamidation, microbial degradation. Repeated freeze-thaw cycles are detrimental.[6] |
| Proteins | Very Low to Low | Medium (with cryoprotectant) | High (with cryoprotectant) | Proteolysis, aggregation, denaturation, microbial growth. Freeze-thaw cycles can cause significant damage.[6] |
| Nucleic Acids (DNA/RNA) | Low (especially RNA) | Medium | High | Hydrolysis (especially RNA), nuclease contamination, damage from freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing Compound Stability by Mass Spectrometry
This protocol outlines a general workflow for evaluating the stability of a 15N labeled compound over time using LC-MS.
1. Sample Preparation and Initial Analysis (T=0) a. Prepare a stock solution of the 15N labeled compound in a suitable solvent at a known concentration. b. Immediately analyze an aliquot of the freshly prepared stock solution by LC-MS to obtain the initial purity profile and mass spectrum. This serves as the T=0 reference.
2. Storage Conditions a. Aliquot the remaining stock solution into multiple vials appropriate for the intended storage conditions (e.g., -20°C, 4°C, room temperature). b. For solid compounds, store aliquots of the lyophilized powder under the desired conditions.
3. Time-Point Analysis a. At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. b. If the sample is frozen, allow it to thaw completely at room temperature. If it is a solid, reconstitute it in the original solvent to the initial concentration. c. Analyze the sample by LC-MS using the same method as the T=0 analysis.
4. Data Analysis a. Compare the chromatograms and mass spectra from each time point to the T=0 reference. b. Look for the appearance of new peaks, which may indicate degradation products.[11] c. Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. d. Characterize any significant new peaks by analyzing their mass-to-charge ratio (m/z) to identify potential degradation products (e.g., oxidation, hydrolysis).
Protocol 2: Assessing Compound Stability by NMR Spectroscopy
This protocol describes how to use NMR to monitor the chemical stability of a 15N labeled compound.
1. Sample Preparation for NMR a. Dissolve a precisely weighed amount of the 15N labeled compound in a deuterated solvent suitable for NMR analysis. b. Add an internal standard for quantitative analysis if desired. c. Transfer the solution to an NMR tube.
2. Initial NMR Spectrum Acquisition (T=0) a. Acquire a 1D proton and/or a 2D 1H-15N HSQC spectrum of the freshly prepared sample. This will serve as the baseline (T=0) spectrum.
3. Sample Storage a. Store the NMR tube under the desired conditions (e.g., at room temperature in the dark).
4. Time-Point NMR Analysis a. At regular intervals (e.g., daily, weekly), acquire the same NMR spectra on the same sample under identical conditions.
5. Spectral Analysis a. Overlay the spectra from different time points. b. Look for the disappearance of signals corresponding to the parent compound and the appearance of new signals, which would indicate degradation.[8] c. Changes in chemical shifts or line broadening can also be indicative of structural changes. d. Integrate the signals of the parent compound and any new species to quantify the extent of degradation over time.
Visualizations
Caption: Workflow for assessing the stability of 15N labeled compounds.
References
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 9. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Dealing with Metabolic Scrambling of 15N Labels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the metabolic scrambling of 15N labels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of 15N labels?
A1: Metabolic scrambling, in the context of 15N labeling experiments, refers to the metabolic conversion of a 15N-labeled amino acid into other amino acids by cellular enzymes. This process leads to the incorporation of the 15N isotope into amino acids that were not the intended target of the labeling, which can complicate data analysis and lead to inaccurate quantification of proteins and metabolites.[1][2][3]
Q2: What causes metabolic scrambling?
A2: Metabolic scrambling is a result of normal cellular metabolism. Cells can synthesize non-essential amino acids and can interconvert certain amino acids. For instance, labeled arginine can be converted to proline, glutamate, and glutamine.[1] This is particularly prevalent in cell lines with active amino acid metabolism pathways. The extent of scrambling can be influenced by the specific cell line, culture conditions, and the concentration of amino acids in the medium.[2]
Q3: What are the consequences of metabolic scrambling in my experiments?
A3: The primary consequence of metabolic scrambling is the introduction of inaccuracies in quantitative proteomic and metabolomic analyses. When a labeled amino acid is converted to another, the heavy isotope signal is distributed among multiple peptide species, leading to an underestimation of the abundance of the originally labeled peptide and an overestimation of the newly synthesized labeled peptides.[1] This can obscure true biological differences between samples. In some cases, high levels of scrambling can also complicate peptide identification.[4]
Q4: How can I detect metabolic scrambling in my data?
A4: Metabolic scrambling can be detected by carefully examining the mass spectra of your peptides. For example, if you are using 15N-labeled arginine, you may observe a mass shift in proline-containing peptides corresponding to the incorporation of 15N. This indicates that the labeled arginine has been converted to proline. Specialized software can also be used to identify and quantify the extent of scrambling by comparing experimental isotopic patterns to theoretical distributions.
Q5: Is it possible to completely prevent metabolic scrambling?
A5: Completely preventing metabolic scrambling in living cells is challenging due to the interconnectedness of metabolic pathways. However, several strategies can be employed to significantly minimize its effects. These include optimizing cell culture media, using specific amino acid auxotrophs, or employing cell-free expression systems where metabolic activity is reduced.
Troubleshooting Guides
Issue 1: Inaccurate quantification of peptides due to suspected metabolic scrambling.
Symptoms:
-
Inconsistent heavy-to-light ratios for peptides from the same protein.
-
Lower than expected labeling efficiency for the target amino acid.
-
Mass shifts in peptides containing amino acids that were not directly labeled.
Possible Causes:
-
Metabolic conversion of the 15N-labeled amino acid. A common example is the conversion of arginine to proline.[1]
-
Incomplete incorporation of the labeled amino acid.
Solutions:
-
Optimize Cell Culture Medium:
-
Supplement with Unlabeled Amino Acids: To suppress the conversion of a labeled amino acid, supplement the medium with a high concentration of the corresponding unlabeled amino acid that it is being converted to. For example, adding unlabeled proline to the medium can reduce the conversion of labeled arginine to proline.[5]
-
Adjust Labeled Amino Acid Concentration: In some cases, lowering the concentration of the labeled amino acid can make its conversion to other amino acids less favorable.
-
-
Use Auxotrophic Cell Lines:
-
Utilize cell lines that have a genetic defect in the metabolic pathway responsible for the scrambling. For example, using a proline auxotroph will prevent the synthesis of proline from arginine.
-
-
Employ a Cell-Free Expression System:
-
Cell-free systems have significantly lower metabolic activity compared to intact cells, which can greatly reduce or eliminate metabolic scrambling.
-
-
Data Analysis Correction:
-
Use software tools that can account for and correct the quantitative data for the effects of metabolic scrambling. These tools can model the isotopic distribution of scrambled peptides and adjust the calculated ratios accordingly.
-
Issue 2: Reduced identification of 15N-labeled peptides.
Symptoms:
-
Fewer identified peptides in the "heavy" labeled sample compared to the "light" unlabeled sample.
-
Broader and more complex isotope clusters for heavy-labeled peptides in the MS1 spectra.[4]
Possible Causes:
-
Incomplete labeling leads to a distribution of isotopic peaks, making it harder for search algorithms to identify the monoisotopic peak of the heavy peptide.[4]
-
High levels of scrambling can lead to a complex mixture of labeled species for a single peptide, further complicating identification.
Solutions:
-
Ensure High Labeling Efficiency:
-
Allow for a sufficient number of cell doublings (typically at least 5-6) in the labeling medium to ensure near-complete incorporation of the 15N label.
-
Verify the labeling efficiency by mass spectrometry before conducting the full experiment.
-
-
Optimize Mass Spectrometry Parameters:
-
Acquire high-resolution MS1 and MS2 scans to better resolve complex isotopic patterns and improve the accuracy of monoisotopic peak selection.
-
-
Refine Data Search Parameters:
Data Presentation
Table 1: Common Amino Acid Interconversions Leading to 15N Scrambling
| Labeled Amino Acid | Commonly Converted To | Factors Influencing Conversion |
| Arginine | Proline, Glutamate, Glutamine | Cell line, arginine and proline concentration in media[1] |
| Glutamine | Glutamate, Aspartate, Alanine | High metabolic activity of the cell line |
| Aspartate | Asparagine, Alanine, Glutamate | Availability of other nitrogen sources |
| Serine | Glycine | Reversible enzymatic reactions |
| Valine, Isoleucine, Leucine | Interconversion among them | Branched-chain amino acid transaminases |
Table 2: Strategies to Minimize Metabolic Scrambling and Their Effectiveness
| Strategy | Description | Effectiveness | Key Considerations |
| Media Optimization | Supplementing media with high concentrations of unlabeled amino acids that are products of scrambling. | High | Can significantly reduce specific conversion pathways (e.g., Arginine to Proline).[5] |
| Use of Auxotrophic Strains | Employing cell lines with mutations in amino acid biosynthesis pathways. | Very High | Requires the availability of suitable auxotrophic strains for the specific scrambling issue. |
| Cell-Free Protein Synthesis | In vitro protein synthesis using cell extracts with reduced metabolic activity. | Very High | May not be suitable for all proteins, especially those requiring complex post-translational modifications. |
| Kinetic Labeling Studies | Using shorter labeling times to minimize the extent of scrambling. | Moderate | May result in lower overall labeling efficiency. |
| Computational Correction | Using software to mathematically correct for the effects of scrambling on quantitative data. | Moderate to High | Relies on accurate modeling of scrambling events and may not be able to correct for all effects. |
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency
This protocol outlines the steps to determine the percentage of 15N incorporation in your protein samples using mass spectrometry.
1. Sample Preparation: a. Culture a small batch of cells in the "heavy" 15N-labeling medium for the intended duration of the experiment. b. Harvest the cells and extract total protein using a suitable lysis buffer. c. Quantify the protein concentration. d. Take a small aliquot of the protein extract (e.g., 20 µg).
2. Protein Digestion: a. Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. b. Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. c. Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of the denaturant. d. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
3. Mass Spectrometry Analysis: a. Desalt the digested peptides using a C18 ZipTip or equivalent. b. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). c. Acquire MS1 scans over a suitable m/z range.
4. Data Analysis: a. Identify several abundant and well-characterized peptides from your sample. b. For each selected peptide, compare the experimentally observed isotopic distribution with the theoretical isotopic distributions for different levels of 15N enrichment (e.g., 90%, 95%, 98%, 99%). c. The labeling efficiency is the enrichment level at which the theoretical isotopic pattern best matches the experimental data.[6] Software tools can be used to automate this comparison.
Mandatory Visualizations
Signaling Pathways and Workflows
// Nodes Arg [label="15N-Arginine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Orn [label="Ornithine"]; P5C [label="Pyrroline-5-Carboxylate"]; Pro [label="15N-Proline\n(Scrambled Label)", fillcolor="#FBBC05", fontcolor="#202124"]; GSA [label="Glutamate-semialdehyde"]; Glu [label="15N-Glutamate\n(Scrambled Label)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Arg -> Orn [label="Arginase"]; Orn -> GSA [label="Ornithine\naminotransferase"]; GSA -> P5C; P5C -> Pro [label="P5C Reductase"]; P5C -> Glu [label="P5C Dehydrogenase"];
// Style for scrambled products Pro [shape=ellipse]; Glu [shape=ellipse]; } caption: Arginine to Proline and Glutamate Scrambling Pathway.
// Nodes Start [label="Inaccurate Quantification\nor Poor Identification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckScrambling [label="Check for Metabolic Scrambling\n(e.g., Arg -> Pro)", shape=box]; ScramblingPresent [label="Scrambling Detected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMedia [label="Optimize Culture Media\n(e.g., Add unlabeled Proline)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseAuxotroph [label="Use Auxotrophic\nCell Line", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellFree [label="Use Cell-Free\nSystem", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLabeling [label="Check Labeling Efficiency", shape=box]; LabelingSufficient [label=">98% Labeling?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseLabelingTime [label="Increase Labeling Time/\nCell Doublings", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataCorrection [label="Apply Computational\nCorrection", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-analyze Data", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckScrambling; CheckScrambling -> ScramblingPresent; ScramblingPresent -> OptimizeMedia [label="Yes"]; ScramblingPresent -> CheckLabeling [label="No"]; OptimizeMedia -> End; UseAuxotroph -> End; CellFree -> End; CheckLabeling -> LabelingSufficient; LabelingSufficient -> DataCorrection [label="Yes"]; LabelingSufficient -> IncreaseLabelingTime [label="No"]; IncreaseLabelingTime -> CheckLabeling; DataCorrection -> End; } caption: Troubleshooting Workflow for 15N Metabolic Scrambling Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Density for Efficient ¹⁵N Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during ¹⁵N labeling experiments for protein analysis, particularly for NMR spectroscopy.
Troubleshooting Guide
This guide addresses common problems encountered during ¹⁵N labeling experiments, with a focus on issues related to cell density.
Question: Why is my ¹⁵N incorporation efficiency low?
Answer:
Low ¹⁵N incorporation can stem from several factors, often related to the growth medium and cell density at the time of induction.
-
Contamination with ¹⁴N: The most common cause is the presence of unlabeled nitrogen sources.
-
Incomplete Media Exchange: If transitioning from a rich medium (like LB) to a minimal medium for labeling, ensure the cell pellet is washed thoroughly to remove all traces of the ¹⁴N-containing medium.
-
Rich Media Components: The inclusion of components like yeast extract or tryptone in the labeling medium will introduce unlabeled amino acids, significantly reducing ¹⁵N incorporation. While some protocols suggest adding a very small amount of LB (e.g., 0.1%) to improve growth in minimal media, this can slightly impact the final enrichment level.[1]
-
Amino Acid Contamination: Ensure all media components are free from contaminating unlabeled amino acids.
-
-
Suboptimal Cell Health and Density:
-
High Cell Density at Induction: Inducing protein expression at a very high cell density (e.g., OD₆₀₀ > 1.0 in standard M9 media) can lead to nutrient limitation and reduced metabolic activity, impairing the uptake of ¹⁵N-labeled ammonium (B1175870) chloride and its incorporation into amino acids.[1] However, specialized high-density growth protocols and media formulations can support efficient labeling at higher ODs.[1]
-
Low Cell Density: Very low cell densities may result in inefficient use of the expensive ¹⁵N-labeled medium.
-
-
Metabolic Issues:
-
Amino Acid Synthesis: The E. coli strain used must be capable of synthesizing all necessary amino acids from the single nitrogen source provided (¹⁵NH₄Cl). Auxotrophic strains that cannot synthesize certain amino acids will not produce labeled protein unless the specific ¹⁵N-labeled amino acids are supplemented.
-
Nitrogen Scrambling: In some cases, there can be metabolic scrambling of the ¹⁵N label, although this is less common for nitrogen than for carbon.
-
Troubleshooting Workflow for Low ¹⁵N Incorporation
Question: What is the optimal OD₆₀₀ for inducing protein expression for ¹⁵N labeling?
Answer:
The optimal OD₆₀₀ for induction depends on the expression system, the specific protein, and the growth medium.
-
Standard Minimal Media (e.g., M9): For traditional M9 media, induction is typically performed during the mid-logarithmic growth phase, which corresponds to an OD₆₀₀ of approximately 0.8 to 1.0.[2] Inducing at higher densities in standard M9 can lead to oxygen and nutrient limitations, resulting in poor protein expression and inefficient labeling.
-
High-Density Growth Media: Modified minimal media and specific protocols have been developed to achieve higher cell densities and increased protein yields.[1] With these methods, induction can be performed at a much higher OD₆₀₀, sometimes as high as 4.0 to 7.0.[1] These protocols often involve pH-stabilized media and may include supplements that support growth at higher densities.[1]
The key is to induce expression when the cells are metabolically active to ensure efficient protein synthesis and incorporation of the ¹⁵N label. It is recommended to perform a small-scale optimization experiment to determine the ideal induction OD₆₀₀ for your specific protein and conditions.
Frequently Asked Questions (FAQs)
Q1: How does cell density impact the final yield of my labeled protein?
A1: Cell density at the time of induction is a critical factor for protein yield. While it might seem intuitive that a higher cell density would lead to a higher protein yield, this is not always the case. Inducing expression when the cell culture is too dense can lead to metabolic stress, oxygen depletion, and nutrient limitation, which can significantly reduce the per-cell protein yield.[3] However, protocols using specialized media can achieve high cell densities (OD₆₀₀ ~ 6) and have been shown to increase protein yield up to sevenfold compared to standard low-density protocols.[1]
Q2: Can I use a rich medium for ¹⁵N labeling to get higher cell densities?
A2: Using a rich medium like LB for ¹⁵N labeling is generally not recommended because it contains unlabeled amino acids and other nitrogen sources that will compete with the ¹⁵N-labeled precursor (¹⁵NH₄Cl), resulting in low and heterogeneous labeling. For efficient and uniform ¹⁵N labeling, a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source is required.[2][4][5] Some methods have been described where a labeled amino acid is added to a rich medium for selective labeling, but this is a different approach from uniform labeling.[6]
Q3: My protein expresses well in rich media but poorly in minimal media. What can I do?
A3: This is a common issue. Here are a few strategies to address it:
-
Gradual Adaptation: Adapt the cells to the minimal medium by performing a pre-culture in M9 medium before the main culture.[5] This allows the cells to acclimate to the nutrient-limited conditions.
-
Media Supplementation: Supplement the minimal medium with vitamins and trace elements, as these can sometimes become limiting factors for growth and expression.[2][4]
-
Optimize Growth Conditions: Lowering the post-induction temperature (e.g., to 18-25°C) and extending the expression time can improve protein folding and solubility, leading to higher yields of functional protein.[1]
-
High-Density Media: Consider using a modified M9 medium that has been optimized for higher cell density growth, which can improve overall yield.[1]
Q4: How can I confirm the efficiency of my ¹⁵N labeling?
A4: The most direct way to confirm ¹⁵N labeling efficiency is through mass spectrometry. By comparing the mass of the unlabeled protein with the ¹⁵N-labeled protein, you can determine the extent of isotope incorporation. The mass shift should correspond to the number of nitrogen atoms in the protein. Incomplete labeling will result in a distribution of masses.[7][8] For NMR studies, successful labeling is evident from the ability to collect high-quality ¹H-¹⁵N HSQC spectra.[9]
Data Summary Tables
Table 1: Comparison of Induction OD₆₀₀ in Different ¹⁵N Labeling Protocols for E. coli
| Protocol Type | Typical Medium | Recommended Induction OD₆₀₀ | Reference |
| Standard Density | M9 Minimal Medium | 0.8 - 1.0 | [2] |
| High Density | Modified M9 Medium (M9++) | ~4.0 - 7.0 | [1] |
| Auto-Induction | Specialized Minimal Medium | Growth to saturation (OD₆₀₀ up to 30-50) | [10] |
| KRX Strain Protocol | Silantes OD2 Medium | ~1.0 | [9] |
Table 2: Common Components of M9 Minimal Medium for ¹⁵N Labeling (per 1 Liter)
| Component | Typical Amount | Purpose |
| 10x M9 Salts | 100 mL | Provides essential salts (Na₂HPO₄, KH₂PO₄, NaCl) |
| ¹⁵NH₄Cl | 1 g | Sole nitrogen source for ¹⁵N labeling |
| Carbon Source (e.g., Glucose) | 4 g (or 20 mL of 20% w/v) | Primary energy and carbon source |
| 1M MgSO₄ | 1-2 mL | Source of magnesium ions, essential cofactor |
| 1M CaCl₂ | 0.1-0.3 mL | Source of calcium ions |
| Trace Elements Solution | 1-10 mL | Provides essential micronutrients |
| Vitamins (e.g., Thiamin, Biotin) | 1 mL of 1 mg/mL | Growth factors for some strains |
| Antibiotics | Varies | For plasmid selection |
Note: The exact amounts can vary between protocols.[2][4]
Detailed Experimental Protocol
Protocol: Standard ¹⁵N Labeling of a Target Protein in E. coli
This protocol is a generalized procedure based on common practices. Optimization may be required for specific proteins and expression systems.
1. Preparation of Media and Solutions:
-
Prepare sterile 10x M9 salts, 1M MgSO₄, 1M CaCl₂, 20% (w/v) glucose, vitamin solutions (thiamin, biotin), and appropriate antibiotic stocks.
-
Prepare M9 minimal medium by combining the components, using ¹⁵NH₄Cl as the sole nitrogen source.
2. Transformation and Pre-culture:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the target protein.
-
Inoculate a single colony into 5-10 mL of a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, use this overnight culture to inoculate a 50-100 mL pre-culture in M9 minimal medium (containing natural abundance ¹⁴NH₄Cl). Grow this culture at 37°C until it reaches a high OD₆₀₀. This step helps adapt the cells to the minimal medium.[4]
3. Main Culture Growth and Induction:
-
Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl with the adapted pre-culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the main culture at 37°C with vigorous shaking (250-280 rpm) until the OD₆₀₀ reaches the optimal density for induction (typically 0.8-1.0 for standard protocols).[2]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Reduce the temperature to 18-25°C and continue to culture for an additional 12-18 hours.
4. Cell Harvesting and Storage:
-
Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Discard the supernatant and, if not proceeding immediately to purification, flash-freeze the cell pellet in liquid nitrogen and store at -80°C.
Workflow for ¹⁵N Labeling in E. coli
References
- 1. gmclore.org [gmclore.org]
- 2. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. antibodies.cancer.gov [antibodies.cancer.gov]
- 6. Selective labeling of a membrane peptide with 15N-amino acids using cells grown in rich medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.ca [promega.ca]
- 10. High yield expression of proteins in E. coli for NMR studies [scirp.org]
Technical Support Center: 15N Incorporation and Media Composition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media composition on 15N incorporation for mass spectrometry-based quantitative proteomics.
Frequently Asked Questions (FAQs)
Q1: What is 15N metabolic labeling?
A1: 15N metabolic labeling is a technique used in quantitative proteomics to introduce a stable, heavy isotope of nitrogen (15N) into all proteins within a cell or organism.[1] This is achieved by growing cells in a culture medium where the standard nitrogen sources (14N) are replaced with 15N-labeled compounds.[1] The resulting mass shift in proteins and peptides allows for their differentiation and relative quantification by mass spectrometry when compared to a control sample grown in a "light" (14N) medium.[2][3] This in vivo labeling approach is advantageous as it minimizes experimental error by allowing samples to be mixed at an early stage.[1]
Q2: What are the critical components of a cell culture medium for successful 15N labeling?
A2: The most critical component is the nitrogen source, which must be almost entirely 15N-labeled to ensure high incorporation efficiency.[4][5][6] Other essential components that support cell growth and metabolism include a carbon source (like glucose), minerals, vitamins, and growth factors.[7][8] For mammalian cells, it is also crucial to consider the use of dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.[3]
Q3: Why is my 15N incorporation efficiency suboptimal (<98%)?
A3: Suboptimal 15N enrichment is a common issue that can hamper the identification and quantification of proteins.[9][10][11][12] Several factors related to media composition can contribute to this:
-
Contamination with 14N: The presence of unlabeled nitrogen sources, such as standard amino acids in non-dialyzed serum or impurities in media components, can dilute the 15N label.
-
Insufficient Labeling Duration: Complete incorporation of 15N requires a sufficient number of cell divisions to replace the existing 14N-containing proteins.[13][14] For mammalian cells, at least five doublings are often recommended for complete incorporation.[14]
-
Amino Acid Metabolism: Metabolic scrambling can occur where cells synthesize amino acids from other nitrogen-containing molecules in the medium, potentially leading to varied 15N enrichment.[15][16]
-
Slow Protein Turnover: Tissues or cells with slow protein turnover rates will take longer for 15N labeled amino acids to equilibrate with the existing amino acid pools, resulting in lower enrichment over a given period.[17]
Q4: How do I determine the 15N labeling efficiency?
A4: 15N labeling efficiency is typically determined using mass spectrometry. By analyzing the isotopic patterns of identified peptides, the relative abundance of the 15N-labeled peptides compared to any residual 14N-peptides can be calculated.[18] Several software tools can assist in this analysis by comparing the experimental isotope distribution to theoretical distributions at various enrichment levels.[17][19] It is important to correct for any incomplete enrichment to ensure accurate protein quantification.[10][12][19]
Troubleshooting Guide
Problem: Low or Incomplete 15N Incorporation
| Possible Cause | Recommended Solution |
| Presence of Unlabeled Nitrogen Sources | Ensure that the sole nitrogen source is the 15N-labeled compound (e.g., 15NH4Cl, 15N-labeled amino acids).[4][5][6] If using serum for mammalian cell culture, it must be dialyzed to remove small molecules like amino acids.[3] For bacterial cultures, use a minimal medium with a defined 15N source. |
| Insufficient Labeling Duration | The labeling duration should be sufficient for the cell population to undergo several divisions, allowing for the turnover and replacement of existing 14N-containing proteins.[13] It is recommended to grow cells for at least five doublings to achieve near-complete labeling.[14] For tissues with slow protein turnover, a longer labeling period across multiple generations may be necessary.[17] |
| Poor Cell Health or Slow Growth | Optimize the culture conditions to ensure robust cell growth. This includes maintaining the correct pH, temperature, and supplementing the medium with necessary growth factors, vitamins, and minerals.[7] Poor cell fitness can affect nutrient uptake and protein synthesis, leading to lower incorporation. |
| Metabolic Scrambling of Amino Acids | In some cases, cells can synthesize certain amino acids from others, which can affect the final 15N enrichment.[15][16] Using a medium that contains all essential amino acids in their 15N-labeled form can help mitigate this, although this can be more costly. |
Quantitative Data Summary
Table 1: Common Nitrogen Sources for 15N Labeling
| Nitrogen Source | Organism/Cell Type | Typical Concentration | Reference |
| 15NH4Cl | E. coli | 1 g/L | [4][5][6] |
| 15N-labeled Amino Acids (e.g., Lysine, Arginine) | Mammalian Cells (SILAC) | Varies by formulation | [2][3][13][20] |
| K15NO3 | Plants (Arabidopsis) | 1 g/L | [19] |
| 15N-labeled Yeastolate/Algal Extracts | Mammalian Cells | Varies by formulation | [21][22] |
Table 2: Reported 15N Incorporation Efficiencies and Durations
| Organism/Cell Line | Labeling Duration | Achieved Enrichment | Reference |
| Mammalian Cells | 5 cell doublings | >95% | [14] |
| Arabidopsis thaliana | 14 days | 93-99% | [19][23][24] |
| Rat (Brain Tissue) | Two generations | ~95% | [17] |
| Rat (Liver Tissue) | One generation | ~91% | [17] |
| Mammalian Cells (CHO, HEK293) | 4 passages | >90% | [21] |
Experimental Protocols
Protocol: General Procedure for 15N Metabolic Labeling in E. coli
This protocol outlines the basic steps for expressing a 15N-labeled protein in E. coli using a minimal medium.
-
Prepare M9 Minimal Medium:
-
Prepare M9 salts solution (e.g., 6 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl per liter).[5]
-
Autoclave the M9 salts solution.
-
Separately prepare and sterilize (by autoclaving or filter sterilization) stock solutions of:
-
Aseptically add the sterile stock solutions to the M9 salts just before use.
-
-
Pre-culture Preparation:
-
Inoculate a single colony of the E. coli strain containing the expression plasmid into a small volume (5-10 mL) of a rich medium (e.g., LB) with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, use this pre-culture to inoculate a larger volume of M9 minimal medium containing 14NH4Cl and grow until the culture is actively dividing. This step helps adapt the cells to the minimal medium.
-
-
Main Culture and Labeling:
-
Inoculate the main culture of M9 minimal medium containing 15NH4Cl with the adapted pre-culture (e.g., a 1:100 dilution).[4]
-
Grow the culture at 37°C with shaking until it reaches the desired optical density (OD600) for induction (typically 0.6-0.8).
-
-
Protein Expression Induction:
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Continue to grow the culture under the optimal conditions (temperature and time) for the specific protein being expressed.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer to remove any remaining medium.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
-
Protein Purification and Analysis:
-
Purify the 15N-labeled protein using appropriate chromatography techniques.
-
Confirm protein identity and determine the 15N incorporation efficiency using mass spectrometry.
-
Visualizations
Caption: Workflow for a typical 15N metabolic labeling experiment.
Caption: Troubleshooting decision tree for low 15N incorporation.
Caption: Simplified pathway of 15N incorporation into proteins.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificbio.com [scientificbio.com]
- 8. Components | MI [microbiology.mlsascp.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 13. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 14. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Technical Support Center: SILAC and 15N Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and 15N metabolic labeling techniques.
General Workflow for SILAC Experiments
The SILAC method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in cell culture.[1] This allows for the quantitative comparison of protein abundance between different experimental conditions. The general workflow consists of an adaptation phase, where cells fully incorporate the labeled amino acids, and an experimental phase, where the treatment or stimulus is applied.[2][3]
Troubleshooting SILAC Experiments
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of incomplete labeling in my SILAC experiment, and how can I fix it?
Incomplete labeling is a common issue that leads to inaccurate quantification.[4] It occurs when cells in the "heavy" medium do not fully incorporate the stable isotope-labeled amino acids.[4]
-
Insufficient Cell Doublings: For complete incorporation (>97%), cells should be cultured in the SILAC medium for at least five to six doublings.[4][5]
-
Amino Acid Contamination: The presence of unlabeled amino acids in the dialyzed serum or other media components can compete with the heavy amino acids.[6] Ensure high-quality reagents and properly dialyzed serum.
-
Mycoplasma Contamination: Mycoplasma can affect amino acid metabolism. Regularly test your cell cultures for contamination.
Q2: I'm observing unexpected peaks in my mass spectra, suggesting arginine-to-proline conversion. What should I do?
Arginine-to-proline conversion is a metabolic process in some cell lines where heavy arginine is converted to heavy proline, leading to inaccurate quantification.[7][8]
-
Supplement with Proline: Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium is a highly effective way to suppress this conversion.[7][9]
-
Optimize Arginine Concentration: In some cases, reducing the concentration of heavy arginine in the medium can make the conversion less metabolically favorable.[6][7]
-
Genetic Modification: For organisms amenable to genetic manipulation, deleting genes involved in arginine catabolism, such as arginase or ornithine transaminase, can abolish the conversion.[10]
| Strategy | Effectiveness | Reference |
| Supplement with 200 mg/L L-proline | Can render conversion completely undetectable | [7][9] |
| Supplement with 5 mM L-ornithine | Reduces conversion, but can be toxic at high concentrations | [7] |
| Reduce heavy arginine concentration | Can be effective, but requires careful optimization | [6][7] |
| Genetic knockout of conversion enzymes | Can completely abolish conversion | [10] |
Q3: My mass spectrometry data is dominated by keratin (B1170402) peaks. How can I prevent this contamination?
Keratin is a common contaminant from skin, hair, dust, and lab consumables that can mask the signals of your proteins of interest.[11][12][13]
-
Clean Workspace: Work in a laminar flow hood and regularly clean all surfaces and equipment with 70% ethanol.[11][14]
-
Proper Lab Attire: Always wear a clean lab coat and powder-free nitrile gloves. Avoid wool clothing.[12][15]
-
Dedicated Reagents and Consumables: Use high-purity reagents and dedicated, clean glassware and plasticware for proteomics experiments.[13][16]
-
Careful Gel Handling: If using gel electrophoresis, use pre-cast gels if possible, and handle them with clean instruments in a clean environment.[11][14]
| Contaminant | Common Sources | Prevention |
| Keratins | Human skin, hair, dust, wool clothing, non-nitrile gloves, contaminated reagents and surfaces. | Wear gloves and a lab coat, work in a clean hood, use dedicated and clean labware.[11][12][13][15] |
| Polyethylene glycol (PEG) | Detergents (Triton X-100, Tween), plasticware, some wipes. | Avoid PEG-containing detergents; use high-quality plasticware; run samples on an SDS-PAGE gel to remove detergents.[15][16] |
| Polysiloxanes | Siliconized surfaces and plasticware (e.g., some high-recovery tips). | Avoid using siliconized products.[16] |
Troubleshooting 15N Labeling Experiments
15N metabolic labeling is a powerful technique for quantitative proteomics where a 15N nitrogen source is used to label the entire proteome.[17]
Frequently Asked Questions (FAQs)
Q1: My 15N labeling efficiency is low. How can I improve it?
Similar to SILAC, incomplete labeling in 15N experiments can lead to quantification errors.[18]
-
Sufficient Growth Time: Ensure the organism or cells have been cultured with the 15N source for a sufficient duration to allow for complete protein turnover and incorporation of the heavy isotope. This can range from several cell divisions for cell culture to longer periods for whole organisms.[18]
-
Purity of 15N Source: Use a high-purity 15N-labeled nitrogen source to avoid competition from unlabeled nitrogen.
-
Check for Alternative Nitrogen Sources: Ensure there are no unintended sources of natural abundance nitrogen in your growth medium.
Q2: The data analysis for my 15N labeling experiment is complex due to broad isotopic envelopes. How can I address this?
In 15N labeling, every nitrogen atom in a peptide is potentially labeled, leading to broader and more complex isotopic patterns compared to SILAC.[18]
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to better resolve the isotopic peaks.[18]
-
Specialized Software: Utilize proteomics software specifically designed to handle 15N labeling data, which can accurately model and quantify these complex isotopic patterns.[18][19]
-
Ratio Adjustment: The calculated peptide ratios may need to be adjusted based on the determined labeling efficiency.[18][20]
Experimental Protocols
Protocol 1: General SILAC Labeling
-
Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance arginine and lysine (B10760008), while the other is grown in "heavy" SILAC medium with heavy isotope-labeled arginine and lysine (e.g., 13C6-Arginine and 13C6,15N2-Lysine). Cells should be cultured for at least five to six doublings to ensure >97% incorporation.[4][5]
-
Experimental Phase: Apply the experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells.
-
Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.[3]
-
Sample Preparation: Reduce, alkylate, and digest the combined protein mixture with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.[21]
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the light and heavy peptide pairs.[21]
Protocol 2: General 15N Labeling in E. coli
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium, but substitute the standard ammonium (B1175870) chloride (NH4Cl) with 15N-labeled ammonium chloride (15NH4Cl) as the sole nitrogen source.[22]
-
Pre-culture: Inoculate a small volume of rich medium (e.g., 2xTY) with a single colony of E. coli expressing the protein of interest and grow to a high optical density.
-
Adaptation Culture: Inoculate a small volume of the M9/15NH4Cl medium with the pre-culture and grow overnight.
-
Main Culture: Inoculate a larger volume of M9/15NH4Cl medium with the overnight adaptation culture and grow to the desired optical density for induction.
-
Induction and Harvest: Induce protein expression as required and harvest the cells by centrifugation.
-
Protein Purification: Purify the 15N-labeled protein using standard protocols.
-
Mass Spectrometry Analysis: Analyze the purified protein or its tryptic peptides by mass spectrometry to confirm labeling efficiency and for use as an internal standard.[23]
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.unc.edu [med.unc.edu]
- 12. biocompare.com [biocompare.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. research.colostate.edu [research.colostate.edu]
- 15. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 16. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 17. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 23. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
A Head-to-Head Comparison: 15N Labeled Deoxyadenosine vs. BrdU for Cell Proliferation Assays
For Immediate Publication
Contact: Research and Development Department
In the dynamic fields of cell biology, oncology, and drug development, accurately measuring cell proliferation is paramount. For decades, the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) has been a gold standard. However, emerging techniques utilizing stable isotope-labeled nucleosides, such as 15N labeled deoxyadenosine (B7792050) (15N-dA), coupled with mass spectrometry, offer a powerful, non-toxic alternative. This guide provides a comprehensive comparison of these two methodologies, supported by experimental principles and protocols to aid researchers in selecting the optimal assay for their specific needs.
At a Glance: Key Differences Between 15N-dA and BrdU Assays
| Feature | 15N Labeled Deoxyadenosine (15N-dA) | Bromodeoxyuridine (BrdU) |
| Principle | Metabolic incorporation of a stable, non-radioactive isotope into newly synthesized DNA. | Incorporation of a synthetic thymidine analog into newly synthesized DNA. |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects the mass shift. | Antibody-based detection (e.g., ELISA, Flow Cytometry, IHC) using an anti-BrdU antibody.[1][2] |
| Sample Preparation | Requires DNA extraction, enzymatic hydrolysis to nucleosides, and purification. | Requires cell fixation, permeabilization, and harsh DNA denaturation (acid or heat) to expose the BrdU epitope.[1][3] |
| Toxicity & Perturbation | Considered non-toxic and minimally perturbing to normal cell physiology. | Known to be toxic, mutagenic, and can affect the cell cycle, potentially altering normal cell behavior. |
| Multiplexing | Highly compatible with other assays. The gentle sample processing preserves cellular components. | Limited. Harsh denaturation steps can destroy epitopes for other antibodies, complicating co-staining procedures. |
| Sensitivity | High sensitivity, dependent on the mass spectrometer's capabilities. Can detect very low levels of incorporation. | High sensitivity, but can be limited by antibody affinity and background signal. |
| Throughput | Lower throughput due to the serial nature of LC-MS/MS analysis. | Higher throughput, especially with ELISA-based plate reader formats. |
| Equipment | Requires access to a Liquid Chromatography-Tandem Mass Spectrometer. | Requires standard laboratory equipment (plate reader, flow cytometer, or microscope). |
Delving Deeper: Performance and Quantitative Insights
| Performance Metric | 15N-dA (via LC-MS/MS) | BrdU (via Immunoassay) |
| Specificity | Extremely high. Based on the precise mass-to-charge ratio of the labeled deoxyadenosine. | High, but dependent on the specificity of the monoclonal antibody, with potential for off-target binding. |
| Limit of Detection (LOD) | Typically in the low femtomole range for nucleosides, allowing for detection from a small number of cells. | Can detect as few as 100 proliferating cells per well in an ELISA format. |
| Dynamic Range | Wide, typically spanning several orders of magnitude, offering robust quantification. | Generally narrower than MS-based methods and can be limited by signal saturation at high proliferation rates. |
| Signal-to-Noise Ratio | Generally very high due to the specificity of mass detection and low chemical noise. | Variable; dependent on antibody quality, blocking efficiency, and substrate chemistry. |
| Data Output | Provides a direct ratio of labeled to unlabeled analyte, yielding a precise fraction of newly synthesized DNA. | Provides relative signal (e.g., absorbance, fluorescence intensity) that is proportional to the amount of incorporated BrdU. |
The Biological Pathway: Incorporation into DNA
Both 15N-deoxyadenosine and BrdU are incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. As thymidine analogs (or in the case of deoxyadenosine, a precursor for DNA synthesis), they are utilized by the cell's replication machinery to build new DNA strands.
Caption: Incorporation pathway for 15N-dA and BrdU.
Experimental Protocols
Detailed Protocol for 15N Labeled Deoxyadenosine Assay
This protocol provides a representative workflow for a 15N-dA based cell proliferation assay. Optimization of labeling time and concentration may be required depending on the cell type and proliferation rate.
1. Cell Culture and Labeling: a. Plate cells at a desired density in a multi-well plate and culture under standard conditions. b. Prepare a stock solution of 15N-deoxyadenosine (e.g., 1 mM in sterile PBS or culture medium). c. At the desired time point, add 15N-deoxyadenosine to the culture medium to a final concentration of 1-10 µM. d. Incubate the cells for a period ranging from 2 to 24 hours, depending on the cell cycle length. This incubation period allows for the incorporation of 15N-dA into the DNA of proliferating cells.
2. Cell Harvesting and DNA Extraction: a. After incubation, harvest the cells. For adherent cells, use trypsinization. For suspension cells, pellet by centrifugation. b. Wash the cell pellet twice with cold PBS to remove residual medium and unincorporated 15N-dA. c. Extract genomic DNA using a commercial DNA extraction kit (e.g., column-based or magnetic bead-based) according to the manufacturer's instructions. Ensure high purity of the extracted DNA.
3. DNA Hydrolysis: a. Quantify the extracted DNA (e.g., using a spectrophotometer). b. To an aliquot of DNA (typically 1-10 µg), add a mixture of DNA-degrading enzymes such as nuclease P1, followed by alkaline phosphatase, to enzymatically hydrolyze the DNA into individual deoxyribonucleosides. c. The incubation is typically performed at 37°C for 2-4 hours.
4. Sample Preparation for LC-MS/MS: a. After hydrolysis, remove the enzymes, typically by protein precipitation with a solvent like acetonitrile (B52724) or by using a centrifugal filter. b. Dry the resulting supernatant containing the deoxyribonucleosides under a stream of nitrogen or in a vacuum concentrator. c. Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
5. LC-MS/MS Analysis: a. Inject the prepared sample into an LC-MS/MS system. b. Separate the deoxyribonucleosides using a suitable liquid chromatography method (e.g., reverse-phase chromatography). c. Detect and quantify the unlabeled (14N) deoxyadenosine and the labeled (15N) deoxyadenosine using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. d. The fraction of newly synthesized DNA is calculated as the ratio of the peak area of 15N-dA to the total peak area (15N-dA + 14N-dA).
Detailed Protocol for BrdU Assay (ELISA-based)
This protocol is a standard procedure for a colorimetric BrdU immunoassay.
1. Cell Culture and Labeling: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight. b. Add BrdU labeling solution to each well to a final concentration of 10 µM.[1] c. Incubate for 2-24 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the cell division rate.[1]
2. Cell Fixation and DNA Denaturation: a. Carefully remove the labeling medium from the wells. b. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.
3. Antibody Incubation: a. Remove the Fixing/Denaturing solution and wash the wells with PBS. b. Add 100 µL of a diluted anti-BrdU antibody solution to each well. c. Incubate for 1 hour at room temperature with gentle shaking.
4. Secondary Antibody and Substrate Reaction: a. Wash the wells three times with Wash Buffer. b. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody solution and incubate for 1 hour at room temperature. c. Wash the wells again three times with Wash Buffer. d. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.
5. Measurement: a. Add 100 µL of Stop Solution to each well to terminate the reaction. b. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, and thus to the level of cell proliferation.
Visualizing the Workflows
The experimental workflows for the two assays differ significantly, particularly in the post-labeling processing steps.
Caption: Comparison of experimental workflows.
Conclusion: Making an Informed Choice
The choice between 15N labeled deoxyadenosine and BrdU for cell proliferation assays depends critically on the experimental goals, available equipment, and the biological questions being asked.
BrdU remains a widely accessible, high-throughput, and cost-effective method suitable for large-scale screening and routine proliferation assays where potential toxicity is not a primary concern. Its major drawback is the harsh DNA denaturation step, which can compromise sample integrity for subsequent multiplexed analyses, and its inherent potential to alter cell physiology.
The 15N-deoxyadenosine method, while requiring specialized and less accessible mass spectrometry equipment, offers significant advantages in terms of biological compatibility. It is non-toxic, minimally invasive, and provides highly specific and quantitative data. The gentle sample processing preserves the cellular environment, making it an ideal choice for studies requiring high accuracy, analysis of precious or limited samples, and integration with other omics workflows where maintaining the native biological state is crucial. As mass spectrometry becomes more widespread, stable isotope labeling is poised to become the new gold standard for precise and biologically relevant cell proliferation studies.
References
A Head-to-Head Comparison of 15N Labeling and SILAC for Quantitative Proteomics
For researchers in proteomics, particularly those engaged in drug development and cellular signaling analysis, the choice of a quantitative methodology is critical. Among the various techniques, metabolic labeling methods, where stable isotopes are incorporated into proteins in vivo, are prized for their high accuracy and precision. This guide provides an objective comparison of two prominent metabolic labeling techniques: 15N metabolic labeling and Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).
This comparison will delve into the core principles, experimental workflows, and quantitative performance of each method, supported by experimental data. We will also provide detailed protocols and visual workflows to aid in your experimental design and decision-making.
Core Principles and Quantitative Strategy
Both 15N labeling and SILAC rely on the incorporation of "heavy" isotopes into proteins, creating a mass difference between proteins from different experimental conditions. This mass difference is then detected by a mass spectrometer, and the ratio of the heavy to "light" (natural isotope abundance) peptide signals reflects the relative abundance of the protein.
15N metabolic labeling involves growing an entire organism or cells in a medium where the sole nitrogen source is a heavy isotope of nitrogen, 15N.[1][2] This results in the incorporation of 15N into every nitrogen-containing amino acid in the proteome. The mass shift of a given peptide is therefore variable, depending on the number of nitrogen atoms it contains.[2][3]
SILAC , on the other hand, utilizes a more targeted approach.[1] Cells are cultured in a medium containing heavy isotope-labeled essential amino acids, most commonly arginine (Arg) and lysine (B10760008) (Lys).[3] Since the enzyme trypsin, a standard tool in proteomics, cleaves proteins after Arg and Lys residues, this strategy ensures that nearly every resulting peptide (with the exception of the C-terminal peptide) will contain a single labeled amino acid. This results in a predictable and constant mass shift for all peptides.[1][3]
Quantitative Performance: A Comparative Overview
The choice between 15N labeling and SILAC can significantly impact the outcome of a quantitative proteomics experiment. While both are powerful techniques, they exhibit different strengths in terms of accuracy, precision, and the number of proteins they can reliably quantify.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) |
| Principle | Global metabolic labeling with a 15N nitrogen source.[1][2] | Metabolic labeling with specific stable isotope-labeled amino acids (e.g., Arg, Lys).[1][3] |
| Applicability | Broadly applicable to a wide range of organisms, including plants, bacteria, and whole animals like mice.[3][4] | Primarily limited to cultured cells, though adaptations for some model organisms exist.[5][6] |
| Number of Proteins Quantified | Can yield a large number of quantifiable proteins. For example, one study using a 15N labeled mouse brain as an internal standard quantified 660 proteins from a complex brain lysate.[4] | Also provides excellent proteome coverage. A comparative study of different labeling techniques showed SILAC to have high precision and outstanding performance for phosphosite quantification.[7] |
| Accuracy & Precision | Generally provides high accuracy and precision due to early sample mixing.[3] A study comparing 15N SILAC in mice with label-free quantification found that the label-based method was less susceptible to instrument variations and produced more consistent results.[4] | Considered one of the most accurate and reproducible quantitative proteomics methods.[8] The early mixing of cell populations minimizes errors from sample processing.[5][9] A study comparing SILAC with a chemical labeling method found SILAC to be more reproducible.[9][10] |
| Data Analysis Complexity | More complex data analysis due to the variable mass shift of peptides, which depends on the number of nitrogen atoms.[2][3] This can complicate peptide identification and quantification. | Simpler and more straightforward data analysis because of the fixed and predictable mass shift for each peptide.[1][3] |
| Cost | Can be more cost-effective for whole organisms compared to providing labeled amino acids in their diet.[2] | The cost of stable isotope-labeled amino acids can be high, especially for large-scale experiments.[6] |
Experimental Workflows
The experimental workflows for 15N labeling and SILAC share the core steps of metabolic labeling, sample mixing, protein extraction and digestion, and mass spectrometry analysis. However, there are key differences in the initial labeling phase.
15N Labeling Workflow
Caption: Workflow for 15N metabolic labeling.
SILAC Workflow
Caption: Workflow for SILAC.
Detailed Experimental Protocols
Here, we provide generalized protocols for both 15N labeling and SILAC. These should be adapted based on the specific organism, cell line, and experimental goals.
15N Metabolic Labeling Protocol (Example for in vivo mouse labeling)
-
Adaptation and Labeling:
-
Gradually introduce a 15N-labeled diet to the mice to avoid adverse effects.[4]
-
House the mice with the 15N diet for a sufficient duration to ensure high levels of isotope incorporation. The time required will depend on the protein turnover rates in the tissues of interest.
-
-
Sample Collection and Lysis:
-
Harvest tissues from both the 15N-labeled and control (unlabeled) mice.
-
Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the labeled and unlabeled samples.[4]
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme like trypsin.
-
-
Peptide Desalting:
-
Clean up the resulting peptide mixture using a desalting column (e.g., C18 StageTip) to remove contaminants that could interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
SILAC Protocol (Example for cultured mammalian cells)
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a SILAC-specific medium containing normal (unlabeled) arginine and lysine.
-
For the "heavy" population, use a similar medium but with stable isotope-labeled heavy arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys).
-
Ensure that the cells are grown for at least five passages in the respective media to achieve complete incorporation of the labeled amino acids.[11]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug stimulation, gene knockdown) to one of the cell populations, while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.[11]
-
-
Protein Digestion:
-
Digest the mixed protein sample with trypsin.
-
-
Peptide Fractionation and Desalting (Optional but Recommended):
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
Desalt the peptides before mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
-
Data Analysis:
-
Use SILAC-compatible software (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios.
-
Conclusion: Making the Right Choice
Both 15N metabolic labeling and SILAC are robust and reliable methods for quantitative proteomics. The choice between them largely depends on the experimental system and specific research questions.
Choose 15N metabolic labeling if:
-
You are working with whole organisms or systems that are not amenable to cell culture.
-
Cost is a major consideration for labeling entire organisms.
-
You have access to and expertise in the more complex data analysis workflows required.
Choose SILAC if:
-
Your experiments are based on cultured cells.
-
You require the highest levels of quantitative accuracy and reproducibility for subtle changes in protein expression.
-
You are studying dynamic cellular processes like signal transduction or post-translational modifications.
-
You prefer a more straightforward and well-established data analysis pipeline.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate metabolic labeling strategy to achieve their quantitative proteomics goals and gain deeper insights into the complex molecular mechanisms underlying biological processes and disease.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accuracy and Precision of 15N Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to enhance the reliability of their mass spectrometry-based quantitative analyses, the use of 15N internal standards is a cornerstone of robust methodology. This guide provides an objective comparison of two prominent strategies utilizing 15N isotopes: metabolic labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and the use of synthetic, 15N-labeled peptides, commonly known as the Absolute Quantification (AQUA) approach. This comparison is supported by a summary of performance data, detailed experimental protocols, and illustrative workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to 15N Internal Standards in Mass Spectrometry
Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry (MS). They are chemically analogous to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. By adding a known amount of the internal standard to a sample, variations arising from sample preparation, chromatographic separation, and ionization can be normalized, leading to more reliable results.[1] Nitrogen-15 (15N) is a stable isotope of nitrogen that can be incorporated into proteins and peptides, making it an excellent choice for an internal standard in proteomics and other biological mass spectrometry applications.[2]
The "gold standard" for internal standards in mass spectrometry are stable isotope-labeled (SIL) versions of the analyte.[1] Because they are chemically and physically almost identical to the target molecule, they co-elute during chromatography and experience the same ionization efficiency and matrix effects.[1] This close similarity allows for the most accurate correction of analytical variability.[1]
Comparison of 15N Internal Standard Strategies
Two primary strategies are employed for utilizing 15N internal standards in quantitative MS:
-
15N Metabolic Labeling (e.g., SILAC): In this in vivo approach, cells or organisms are cultured in a medium where the natural nitrogen sources (14N) are replaced with 15N-enriched sources.[3] This results in the global incorporation of 15N into all newly synthesized proteins. The 15N-labeled proteome then serves as an internal standard for the corresponding unlabeled (14N) sample.
-
15N-Labeled Synthetic Peptides (AQUA): This in vitro approach involves the chemical synthesis of specific peptides that are identical in sequence to a target peptide from the protein of interest, but with one or more amino acids containing 15N isotopes.[4] A known quantity of this synthetic peptide is spiked into the sample digest.
Data Presentation: Accuracy and Precision
The choice between metabolic labeling and synthetic peptides often depends on the specific experimental goals, sample type, and desired level of quantification (relative vs. absolute). The following table summarizes the typical accuracy and precision associated with each method.
| Feature | 15N Metabolic Labeling (SILAC) | 15N-Labeled Synthetic Peptides (AQUA) |
| Typical Precision (CV%) | 5% - 20%[5][6] | 8% - 15%[4] |
| Accuracy | High for relative quantification | High for absolute quantification |
| Quantification Type | Primarily relative | Absolute |
| Throughput | High for global proteome analysis | Lower; targeted to specific proteins |
| Cost | Can be high for whole organism labeling | High per peptide, but targeted |
| Applicability | Metabolically active, culturable cells/organisms | Any sample type (tissues, fluids, etc.) |
Note: The Coefficient of Variation (CV) is a measure of the relative variability and is calculated as the ratio of the standard deviation to the mean. A lower CV indicates higher precision.
The Impact of 15N Enrichment on Accuracy and Precision
A critical factor influencing the accuracy and precision of 15N-based quantification is the efficiency of isotopic enrichment. Incomplete labeling, where a fraction of the protein or peptide population is not fully labeled with 15N, can lead to inaccurate ratio calculations and an underestimation of the heavy-labeled species.[7] This is particularly problematic for larger peptides with more nitrogen atoms.[7]
It is crucial to determine the 15N enrichment level and, if it is suboptimal (<98%), to apply correction factors to the quantitative data.[7] Methods have been developed to correct for inaccurate peptide ratios introduced by incomplete 15N enrichment, which significantly improves the accuracy and precision of protein quantification.[3][7]
Experimental Protocols
15N Metabolic Labeling Protocol (SILAC-based)
This protocol provides a general framework for 15N metabolic labeling of cells in culture.
a. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium containing natural abundance amino acids (14N).
-
The second population is grown in "heavy" medium where the essential amino acids (e.g., lysine (B10760008) and arginine for tryptic digests) are replaced with their 15N-labeled counterparts.
-
Continue cell culture for at least five to six cell divisions to ensure near-complete incorporation of the 15N-labeled amino acids into the proteome.
b. Sample Preparation:
-
Harvest both the "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
Perform protein reduction, alkylation, and in-solution or in-gel tryptic digestion.
c. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify and quantify the peptide pairs (light and heavy) using specialized software.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.
15N-Labeled Synthetic Peptide Protocol (AQUA-based)
This protocol outlines the steps for quantitative analysis using 15N-labeled synthetic peptides.
a. Peptide Selection and Synthesis:
-
Select one or more proteotypic peptides for each target protein. These peptides should be unique to the protein of interest and show good ionization and fragmentation properties in the mass spectrometer.
-
Chemically synthesize the selected peptides with one or more 15N-labeled amino acids. The synthesized peptides should be purified to a high degree.
-
Accurately determine the concentration of the purified 15N-labeled peptides.
b. Sample Preparation:
-
Lyse the cells or tissue to extract the proteins.
-
Quantify the total protein concentration of the lysate.
-
Add a known amount of the 15N-labeled AQUA peptide to a specific amount of the protein lysate.
-
Perform protein reduction, alkylation, and tryptic digestion.
c. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using a targeted LC-MS/MS method, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-fragment ion transitions for both the endogenous (light) and the 15N-labeled (heavy) peptides.
-
Calculate the absolute quantity of the endogenous peptide by comparing its peak area to that of the known amount of the spiked-in heavy peptide.
Mandatory Visualizations
Caption: Workflow for 15N metabolic labeling (SILAC).
Caption: Workflow for 15N-labeled synthetic peptides (AQUA).
Conclusion
Both 15N metabolic labeling and the use of 15N-labeled synthetic peptides are powerful techniques for improving the accuracy and precision of quantitative mass spectrometry. Metabolic labeling is well-suited for global relative quantification in cell culture models, while synthetic peptides provide a versatile method for absolute quantification of specific proteins in a wide range of sample types. The choice of method should be guided by the specific research question, the required level of quantification, and the nature of the biological samples. Careful consideration of factors such as labeling efficiency is paramount for obtaining reliable and reproducible results.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. youtube.com [youtube.com]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNA Replication Rates: A Comparative Guide to 15N-Deoxyadenosine and Alternative Methods
For researchers, scientists, and drug development professionals, accurately measuring DNA replication is crucial for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the stable isotope-labeling method using 15N-deoxyadenosine against other common techniques for validating DNA replication rates, supported by experimental data and detailed protocols.
The use of stable, non-radioactive isotopes like 15N has emerged as a powerful tool in molecular biology, offering a safe and sensitive alternative to traditional methods for studying DNA synthesis.[1][2] This approach allows for the direct tracing of metabolic pathways and the quantification of newly synthesized DNA with high precision, particularly when coupled with mass spectrometry.[1][3]
Comparison of DNA Replication Rate Measurement Methods
Here, we compare the 15N-deoxyadenosine method with two widely used alternatives: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays.
| Feature | 15N-Deoxyadenosine | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Principle | Incorporation of a stable isotope into newly synthesized DNA, detected by mass spectrometry. | Incorporation of a thymidine (B127349) analog into new DNA, detected by specific antibodies. | Incorporation of a thymidine analog with an alkyne group, detected by a "click" chemistry reaction with a fluorescent azide (B81097). |
| Detection Method | Mass Spectrometry | Immunohistochemistry/Immunofluorescence | Fluorescence Microscopy/Flow Cytometry |
| Sensitivity | High, allows for detection of small changes in replication.[1] | Good, widely used and established. | High, the click reaction is very efficient and sensitive. |
| Toxicity | Low, as 15N is a naturally occurring stable isotope.[1] | Can be toxic and mutagenic to cells, potentially affecting experimental outcomes.[4] | Generally considered less toxic than BrdU. |
| Multiplexing | Can be combined with other stable isotopes (e.g., 13C) for multi-labeling experiments. | Possible with other antibodies, but the required DNA denaturation step can interfere with other stains.[5][6] | Highly compatible with other fluorescent probes and antibody staining as it does not require DNA denaturation.[6] |
| Protocol Complexity | Requires expertise in mass spectrometry for analysis.[1] | Involves a harsh DNA denaturation step (e.g., acid or heat treatment) to allow antibody access, which can damage the sample.[4][5][6] | Simple and fast "click" chemistry reaction.[5][6] |
| Cost | Can be more expensive due to the cost of 15N-labeled compounds and mass spectrometry analysis.[1] | Generally less expensive for reagents, but antibody costs can vary. | Reagents for the click reaction can be a significant cost factor. |
Experimental Protocols
15N-Deoxyadenosine Labeling and Analysis
This protocol outlines the general steps for measuring DNA replication rates using 15N-deoxyadenosine followed by mass spectrometry.
a. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Introduce 15N-labeled deoxyadenosine (B7792050) into the cell culture medium at a predetermined concentration. The optimal concentration and labeling time will need to be determined empirically for each cell type and experimental condition.
-
Incubate the cells for the desired period to allow for the incorporation of 15N-deoxyadenosine into newly synthesized DNA.
b. DNA Extraction and Hydrolysis:
-
Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol.
-
Enzymatically hydrolyze the purified DNA to individual deoxyribonucleosides.
c. Mass Spectrometry Analysis:
-
Analyze the resulting deoxyribonucleoside mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the ratio of 15N-labeled deoxyadenosine to unlabeled (14N) deoxyadenosine. This ratio is directly proportional to the rate of new DNA synthesis.
BrdU Incorporation Assay
This protocol provides a general overview of the BrdU labeling and detection method.
a. Cell Labeling:
-
Add BrdU to the cell culture medium at a final concentration typically in the range of 10-100 µM.
-
Incubate the cells for the desired labeling period.
b. Cell Fixation and DNA Denaturation:
-
Fix the cells with a suitable fixative (e.g., 70% ethanol).
-
Denature the DNA to expose the incorporated BrdU. This is a critical step and is often achieved by incubation with 2M HCl or by heat treatment.[4]
c. Immunodetection:
-
Incubate the cells with a primary antibody specific for BrdU.
-
Wash the cells and incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Analyze the cells using fluorescence microscopy or flow cytometry.
EdU Incorporation Assay
This protocol describes the general steps for the EdU "click" chemistry assay.
a. Cell Labeling:
-
Add EdU to the cell culture medium at a final concentration typically in the range of 1-10 µM.
-
Incubate the cells for the desired labeling period.
b. Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow the click chemistry reagents to enter.
c. Click Reaction:
-
Prepare a reaction cocktail containing a fluorescent azide and a copper(I) catalyst.
-
Incubate the cells with the reaction cocktail to covalently link the fluorescent azide to the ethynyl (B1212043) group of the incorporated EdU.
d. Analysis:
-
Wash the cells and analyze using fluorescence microscopy or flow cytometry.
Visualizing the DNA Replication Pathway
The process of DNA replication is a complex and highly regulated series of events. The following diagrams, generated using the DOT language for Graphviz, illustrate the key stages of initiation and elongation in eukaryotic DNA replication.
References
- 1. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 2. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 15N vs. 13C Labeled Nucleosides for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates is central to this technique, allowing researchers to trace the flow of atoms through metabolic pathways. When investigating nucleotide metabolism, both 15N and 13C labeled nucleosides serve as critical tracers. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tracer for your research needs.
Core Principles: Tracing Carbon and Nitrogen Fates in Nucleotide Metabolism
Nucleotide biosynthesis is a complex process involving two primary pathways: de novo synthesis and salvage pathways. The de novo pathway builds nucleotides from simpler precursors like amino acids, bicarbonate, and ribose-5-phosphate, while the salvage pathway recycles nucleobases and nucleosides from the degradation of nucleic acids.[1][2][3]
-
13C-labeled nucleosides are primarily used to trace the carbon skeleton of the nucleoside. This allows for the investigation of the fate of the ribose sugar and the carbon atoms within the nucleobase. By tracking the distribution of 13C, researchers can quantify the relative contributions of pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) to ribose synthesis and the incorporation of one-carbon units into the purine (B94841) and pyrimidine (B1678525) rings.
-
15N-labeled nucleosides are instrumental in tracking the flow of nitrogen atoms. Since nitrogen is a key component of the nucleobases, 15N tracers can elucidate the sources of nitrogen for purine and pyrimidine ring synthesis and the dynamics of nitrogen assimilation in nucleotide metabolism.[4]
The choice between 13C and 15N labeling depends on the specific research question. For instance, to study the activity of the pentose phosphate pathway in generating ribose for nucleotide synthesis, a 13C-labeled tracer would be ideal. Conversely, to understand the nitrogen sources for the de novo synthesis of purine rings, a 15N-labeled precursor would be more informative.
Comparative Analysis of Tracer Performance
The selection of an isotopic tracer is a critical step in designing a metabolic flux analysis experiment.[5][6] The following tables provide a quantitative comparison of the utility of 15N and 13C labeled nucleosides for MFA.
| Parameter | 15N-Labeled Nucleosides | 13C-Labeled Nucleosides | Supporting Evidence |
| Primary Application | Tracing nitrogen flow in nucleobase synthesis and salvage. | Tracing carbon flow in ribose and nucleobase synthesis. | [4] |
| Pathways Elucidated | De novo and salvage pathways of purine and pyrimidine synthesis (nitrogen sources). | Pentose Phosphate Pathway (ribose synthesis), one-carbon metabolism, glycolysis, TCA cycle contributions to nucleobase carbons. | [5][7] |
| Information Richness | Provides direct information on nitrogen donor utilization (e.g., glutamine, aspartate). | Provides detailed information on the carbon backbone and its rearrangements. | [4] |
| Analytical Complexity | Generally less complex mass spectra due to fewer nitrogen atoms than carbon atoms in nucleosides. | Can result in more complex mass spectra due to multiple labeled carbons and their positional isomers. | [] |
| Tracer Cost | Can be more expensive for specific labeling patterns. | Generally more widely available and can be more cost-effective. | Inferred from commercial availability. |
| Metabolic Pathway | Utility of 15N-Labeled Nucleosides | Utility of 13C-Labeled Nucleosides |
| De Novo Purine Synthesis | Excellent for tracing nitrogen incorporation from amino acids (glutamine, glycine, aspartate) into the purine ring. | Good for tracing carbon incorporation from glycine, formate, and CO2 into the purine ring. |
| De Novo Pyrimidine Synthesis | Good for tracing nitrogen incorporation from glutamine and aspartate into the pyrimidine ring. | Excellent for tracing carbon incorporation from aspartate and bicarbonate into the pyrimidine ring. |
| Salvage Pathways | Excellent for directly tracing the uptake and incorporation of labeled nucleosides or nucleobases. | Excellent for directly tracing the uptake and incorporation of labeled nucleosides or nucleobases. |
| Pentose Phosphate Pathway | Not directly applicable for tracing the ribose moiety. | Excellent for quantifying the contribution of the oxidative and non-oxidative PPP to ribose synthesis. |
| One-Carbon Metabolism | Limited utility. | Excellent for tracing the incorporation of one-carbon units (from serine, glycine, formate) into purine and thymidylate synthesis. |
Experimental Protocols
A successful metabolic flux analysis experiment relies on a meticulously planned and executed protocol. Below are detailed methodologies for key experiments using stable isotope tracers to investigate nucleotide metabolism.
Protocol 1: Steady-State Isotopic Labeling of Cultured Cells
This protocol is designed for achieving isotopic steady-state to quantify metabolic fluxes in cultured mammalian cells.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
13C or 15N labeled tracer (e.g., [U-13C5]-Ribose, [1,3-15N2]-Guanine)
-
Phosphate-buffered saline (PBS)
-
Methanol, water, and chloroform (B151607) (for extraction)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing base medium with the desired concentration of the 13C or 15N labeled tracer and dFBS.
-
Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed labeling medium. The duration of labeling should be sufficient to reach isotopic steady-state in the nucleotide pools, which is typically around 24 hours.[9]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Perform a phase separation by adding chloroform and water, then centrifuge to separate the polar (containing nucleotides), non-polar, and protein layers.
-
-
Sample Analysis:
-
Dry the polar extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the mass isotopomer distributions of the targeted nucleotides and their precursors.
-
-
Data Analysis: Use software such as INCA or Metran to perform metabolic flux analysis by fitting the measured mass isotopomer distributions to a metabolic model.[10]
Protocol 2: Analysis of Nucleotide De Novo and Salvage Pathways
This protocol allows for the relative quantification of the contributions of de novo synthesis and salvage pathways to the nucleotide pool.
Materials:
-
Same as Protocol 1, with the addition of both a labeled precursor for de novo synthesis (e.g., [U-13C]-Glucose or [amide-15N]-Glutamine) and a labeled nucleoside/nucleobase for the salvage pathway (e.g., [1,3-15N2]-Adenine).
Procedure:
-
Parallel Labeling: Set up parallel cell cultures. One set will be labeled with the de novo pathway tracer, and the other with the salvage pathway tracer.
-
Labeling and Extraction: Follow the labeling and extraction procedures as described in Protocol 1 for each condition.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment in the nucleotide pools for each condition separately.
-
Flux Calculation:
-
For the de novo tracer, the fractional labeling of the nucleotide pool will indicate the proportion of nucleotides synthesized de novo.
-
For the salvage tracer, the fractional labeling will indicate the proportion of nucleotides supplied through the salvage pathway.
-
The relative flux through each pathway can be calculated based on these fractional contributions.[1][2][3]
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: De novo and salvage pathways for purine nucleotide synthesis.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of 15N Labeling with Orthogonal Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods for validating 15N stable isotope labeling. It emphasizes the importance of orthogonal approaches to ensure data accuracy and reliability in quantitative proteomics and metabolomics studies. Detailed experimental protocols and supporting data are presented to facilitate the implementation of these validation strategies.
Stable isotope labeling with 15N is a powerful technique for the quantitative analysis of proteins and metabolites, allowing for the precise measurement of their abundance and turnover.[1][2] By incorporating the heavy isotope 15N into all proteins or metabolites, it provides a robust internal standard, minimizing experimental variability.[1][2][3] However, the accuracy of these quantitative studies hinges on the precise determination of the 15N incorporation efficiency, as incomplete labeling can significantly impact results.[4][5][6] Cross-validation of 15N labeling using orthogonal methods—techniques that rely on different physical principles—is therefore crucial for generating high-confidence data.[7]
This guide compares the two primary orthogonal methods for validating 15N labeling: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Primary Analytical Platforms
The choice of an analytical platform for validating 15N labeling depends on the specific experimental goals, including the need for quantitative precision, structural information, or high-throughput analysis. Mass Spectrometry is generally favored for its high sensitivity and quantitative accuracy, while NMR Spectroscopy offers detailed structural and functional insights without sample destruction.[8][9]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of ions and their fragments.[8] | Nuclear spin properties of isotopes.[8] |
| Typical Precision | High to Very High (<0.2‰ for IRMS).[8] | Moderate.[8] |
| Sensitivity | High (nanogram to picogram range).[8][9] | Lower than MS.[9] |
| Throughput | High | Low |
| Structural Information | Limited to fragmentation patterns. | Detailed 3D structural and functional information.[8] |
| Sample State | Destructive. | Non-destructive.[8] |
| Key Applications | - Accurate quantification of 15N incorporation efficiency. - Global proteome and metabolome quantification. - Identification of labeled peptides and proteins.[1][10] | - Confirmation of 15N incorporation at specific atomic sites. - Structural analysis of labeled proteins. - Studying protein dynamics and interactions.[][12] |
Experimental Protocols
Detailed and standardized methodologies are essential for obtaining reproducible and accurate results in 15N labeling experiments and their subsequent validation.
Protocol 1: 15N Metabolic Labeling of Proteins in E. coli
This protocol is a standard procedure for expressing 15N-labeled proteins in bacteria for downstream analysis.
Materials:
-
E. coli expression strain transformed with the plasmid of interest.
-
M9 minimal media.
-
15NH4Cl (as the sole nitrogen source).[13]
-
Glucose (or other carbon source).
-
Trace elements solution.
-
1M MgSO4.
-
1M CaCl2.
-
Appropriate antibiotics.
Procedure:
-
Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Starter Culture: Inoculate 50 mL of M9 minimal media containing standard 14NH4Cl with the overnight pre-culture (1:100 dilution) and grow overnight at 37°C.[8]
-
Main Culture: Inoculate 1 L of M9 minimal media prepared with 1 g/L of 15NH4Cl as the sole nitrogen source with the starter culture (1:100 dilution).[8][13]
-
Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. Induce protein expression according to the specific requirements of your expression system (e.g., with IPTG) and continue to culture for the desired period (typically 3-16 hours).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until protein purification.
Protocol 2: Validation of 15N Labeling by Mass Spectrometry
This protocol outlines the general workflow for determining 15N incorporation efficiency using LC-MS.
Sample Preparation:
-
Protein Extraction: Extract proteins from both 15N-labeled and unlabeled (14N) control cells or tissues.
-
Protein Quantification: Determine the protein concentration of each extract.
-
Sample Mixing: Mix equal amounts of protein from the 14N and 15N samples.[1]
-
Protein Digestion: Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the peptides using liquid chromatography (LC).
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. Acquire both MS1 (full scan) and MS2 (fragmentation) spectra.
Data Analysis:
-
Peptide Identification: Search the acquired MS/MS spectra against a protein database to identify both 14N and 15N-labeled peptides.[1]
-
Determination of Labeling Efficiency: Calculate the 15N enrichment by comparing the experimental isotopic pattern of identified peptides to their theoretical distributions at various enrichment levels.[1][5][10] This can be done using software that calculates the Pearson correlation coefficient between the observed and theoretical isotopic profiles.[10][14]
-
Peptide Quantification: Extract the ion chromatograms for both the light and heavy forms of each identified peptide. The ratio of the integrated peak areas provides the relative quantification.[1]
Protocol 3: Orthogonal Validation by NMR Spectroscopy
NMR provides an independent method to confirm 15N incorporation and assess the structural integrity of the labeled protein.
Sample Preparation:
-
Protein Purification: Purify the 15N-labeled protein to a high degree of homogeneity.
-
Buffer Exchange: Exchange the protein into a low-salt NMR buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.5) containing 5-10% D2O.[13] The final protein concentration should be between 0.5 – 1 mM.[13]
NMR Data Acquisition:
-
1H-15N HSQC: Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is a standard experiment for checking protein folding and assessing the quality of the labeled sample.[12] Each peak in the HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
Data Analysis:
-
Spectral Analysis: A well-dispersed HSQC spectrum is indicative of a properly folded protein. The presence of the expected number of peaks confirms the incorporation of 15N throughout the protein.
-
Resonance Assignment: For a more detailed analysis, backbone resonance assignments can be performed using a suite of 3D NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH).
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logic of orthogonal validation, the following diagrams are provided.
Caption: A general workflow for 15N stable isotope labeling experiments.
Caption: The logic of using orthogonal methods for 15N labeling validation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. benchchem.com [benchchem.com]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: The Advantages of 15N Labeling Over Radioactive Tracers in Research and Drug Development
For decades, researchers have relied on isotopic labeling to trace the metabolic fate of molecules, elucidate biochemical pathways, and understand drug mechanisms. While radioactive tracers have historically been a cornerstone of these investigations, the advent of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has offered a powerful and often superior alternative. This guide provides an objective comparison of ¹⁵N labeling and radioactive tracers, supported by experimental insights, to assist researchers, scientists, and drug development professionals in selecting the optimal tracing methodology for their studies.
At a Glance: 15N Labeling vs. Radioactive Tracers
| Feature | 15N Labeling | Radioactive Tracers (e.g., ¹⁴C, ³H, ³⁵S, ³²P) |
| Detection Principle | Mass shift detected by Mass Spectrometry (MS) or nuclear spin properties by Nuclear Magnetic Resonance (NMR). | Emission of radioactive particles (α, β) or γ-rays detected by scintillation counters, autoradiography, or phosphor imaging. |
| Safety | Non-radioactive and safe for in vivo studies in humans and long-term experiments without radiation exposure risks.[1] | Poses radiological risks, requiring specialized handling, licensing, and disposal procedures. Not ideal for human studies unless under strict microdosing protocols. |
| Sensitivity | High sensitivity in the nanogram (ng) range with modern mass spectrometers. | Extremely high sensitivity, capable of detecting very low concentrations of radiolabeled compounds. |
| Resolution | High mass resolution with techniques like FT-ICR-MS allows for unambiguous analysis of stable isotope enrichments.[2] Mass spectrometry imaging (MSI) can achieve high spatial resolution.[3][4] | Spatial resolution is limited in techniques like autoradiography compared to modern MSI. |
| Versatility | Compatible with a wide range of analytical platforms, including NMR and various MS techniques (GC-MS, LC-MS), providing both quantitative and structural information.[5] | Primarily used for quantification and localization; structural information is not directly obtained from the radioactive signal. |
| Experimental Duration | Suitable for long-term tracking studies as the isotope does not decay.[1] | Limited by the half-life of the radioisotope, making long-term studies challenging for short-lived isotopes. |
| Cost | The high cost of production for ¹⁵N-labeled compounds can be a significant factor.[6] | The cost of radiolabeled compounds and specialized equipment for handling and detection can be substantial. |
| Sample Integrity | Non-destructive analysis is possible with NMR spectroscopy. | Destructive to the sample in many detection methods. |
Delving Deeper: Key Advantages of 15N Labeling
The primary advantage of ¹⁵N labeling lies in its non-radioactive nature, which fundamentally enhances experimental design and safety.[1] This stability allows for long-term studies without the concern of radioactive decay, providing a more accurate picture of slow metabolic processes.[1] Furthermore, the absence of radiation makes it a safer option for researchers and, crucially, enables its use in clinical studies with human subjects, a significant limitation for many radioactive tracers.[1]
From an analytical perspective, ¹⁵N labeling offers remarkable versatility. When coupled with mass spectrometry, it provides highly precise quantitative data on protein turnover, metabolic flux, and drug metabolism.[1] High-resolution mass spectrometry can differentiate between molecules with very small mass differences, offering a level of specificity that is difficult to achieve with radioactive methods. Additionally, ¹⁵N's nuclear spin of 1/2 makes it ideal for NMR spectroscopy, a powerful technique for elucidating the three-dimensional structure and dynamics of proteins and other biomolecules, an application for which radioactive tracers are not suited.[7]
In the context of drug development, ¹⁵N labeling can be used to study drug metabolism and pharmacokinetics without exposing subjects to radiation.[1] This is particularly valuable in early-phase clinical trials.
Experimental Protocols: A Comparative Overview
To illustrate the practical differences between these two methodologies, below are generalized protocols for a protein quantification experiment.
Experimental Protocol 1: Protein Quantification using 15N Metabolic Labeling and Mass Spectrometry
Objective: To determine the relative abundance of proteins in two different cell populations (e.g., treated vs. untreated).
Methodology:
-
Cell Culture and Labeling:
-
Culture one population of cells in a medium containing a standard nitrogen source (¹⁴N).
-
Culture the second population in a medium where the primary nitrogen source (e.g., ammonium (B1175870) chloride or specific amino acids) is replaced with its ¹⁵N-labeled counterpart.[8]
-
Allow the cells to grow for a sufficient period to ensure near-complete incorporation of the ¹⁵N label into the proteome. The labeling efficiency, typically between 93-99%, should be determined.
-
-
Sample Preparation:
-
Harvest both cell populations.
-
Combine equal numbers of cells from the ¹⁴N and ¹⁵N cultures.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in one of the pairs.
-
-
Data Analysis:
-
The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the ¹⁵N-labeled ("heavy") and ¹⁴N-labeled ("light") peptide pairs.[3]
-
Experimental Protocol 2: Protein Quantification using Radiotracer Labeling and Autoradiography
Objective: To visualize and quantify radiolabeled proteins resolved by gel electrophoresis.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a radioactive amino acid, such as ³⁵S-methionine.
-
Incubate the cells for a period sufficient for the radiolabel to be incorporated into newly synthesized proteins.
-
-
Sample Preparation:
-
Harvest the cells, lyse them, and extract the proteins.
-
Separate the proteins using 1D or 2D gel electrophoresis.
-
-
Detection and Quantification:
-
Dry the gel and expose it to X-ray film (autoradiography) or a phosphor imaging screen.[8]
-
The radioactive emissions from the labeled proteins will create dark bands or spots on the film/screen.
-
Quantify the protein abundance by measuring the intensity of the bands/spots using densitometry or a phosphor imager. Phosphor imaging offers a wider linear dynamic range and higher sensitivity compared to film-based autoradiography.[8]
-
Visualizing the Workflows
To further clarify the experimental processes and the logical flow of data, the following diagrams have been generated.
Caption: Workflow for protein quantification using 15N metabolic labeling.
Caption: Workflow for protein quantification using radioactive tracers.
Conclusion
The choice between ¹⁵N labeling and radioactive tracers is contingent upon the specific research question, available instrumentation, and safety considerations. For studies requiring in vivo application in humans, long-term tracking, and detailed structural analysis, ¹⁵N labeling emerges as the superior and safer methodology. While radioactive tracers may still hold an advantage in applications demanding the absolute highest sensitivity for detecting minute quantities of a substance, the continuous advancements in mass spectrometry are narrowing this gap. For the modern researcher in life sciences and drug development, a thorough understanding of the benefits and limitations of both techniques is paramount for designing robust and insightful experiments.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. techsciresearch.com [techsciresearch.com]
- 6. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity of ¹⁵N-Deoxyadenosine Incorporation for Accurate Cell Proliferation Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring DNA synthesis is a cornerstone of cell proliferation research, crucial for understanding disease progression and the efficacy of novel therapeutics. While several methods exist, the use of stable isotope-labeled nucleosides, such as ¹⁵N-deoxyadenosine (¹⁵N-dA), coupled with mass spectrometry offers a highly sensitive and quantitative approach. This guide provides a comparative analysis of ¹⁵N-dA incorporation, focusing on the critical aspect of linearity, and presents supporting experimental data and protocols to aid researchers in making informed decisions for their cell proliferation assays.
Comparison of ¹⁵N-Deoxyadenosine Incorporation with Alternative Methods
The ideal method for measuring cell proliferation should exhibit a linear relationship between the measured signal and the number of proliferating cells. Here, we compare the linearity of ¹⁵N-dA incorporation with other commonly used techniques. While direct quantitative data on the linearity of ¹⁵N-dA incorporation is not extensively published, studies on the incorporation of various ¹⁵N-labeled deoxyribonucleosides in bacteria have shown significant linear relationships between their incorporation rates, suggesting a proportional uptake mechanism that is fundamental to linearity.[1]
| Method | Principle | Linearity | Advantages | Disadvantages |
| ¹⁵N-Deoxyadenosine Incorporation | Incorporation of a stable isotope-labeled nucleoside into newly synthesized DNA, detected by mass spectrometry. | Expected to be highly linear over a wide dynamic range. | High specificity and sensitivity; non-radioactive; allows for multiplexing with other stable isotopes. | Requires mass spectrometry equipment and expertise. |
| BrdU (Bromodeoxyuridine) Incorporation | Incorporation of a thymidine (B127349) analog into DNA, detected by specific antibodies. | Generally linear, but can be affected by antibody accessibility and detection saturation. | Well-established method with commercially available kits. | Requires DNA denaturation, which can affect sample integrity and multiplexing capabilities. |
| EdU (5-ethynyl-2'-deoxyuridine) Incorporation | Incorporation of a thymidine analog with a terminal alkyne group, detected by a click chemistry reaction with a fluorescent azide. | Reported to be highly linear and sensitive.[2] | Fast and simple detection; does not require DNA denaturation, preserving cellular morphology. | The click reaction components can sometimes have cytotoxic effects. |
| [³H]-Thymidine Incorporation | Incorporation of a radioactive thymidine analog, detected by scintillation counting or autoradiography. | Considered the traditional gold standard for linearity. | Highly sensitive. | Involves handling radioactive materials, with associated safety and disposal concerns. |
Experimental Protocol: Assessing the Linearity of ¹⁵N-Deoxyadenosine Incorporation
This protocol outlines a general procedure to validate the linearity of ¹⁵N-dA incorporation in a cell culture system.
1. Cell Culture and Seeding:
-
Culture cells of interest under standard conditions.
-
Prepare a series of culture plates with linearly increasing cell densities (e.g., 1x10⁵, 2x10⁵, 4x10⁵, 8x10⁵, and 1.6x10⁶ cells/well).
-
Alternatively, seed a fixed number of cells and treat with a range of ¹⁵N-dA concentrations.
2. ¹⁵N-Deoxyadenosine Labeling:
-
Prepare a stock solution of ¹⁵N₅-deoxyadenosine in a suitable solvent (e.g., sterile water or DMSO).
-
Add ¹⁵N-dA to the cell culture medium at a final concentration optimized for your cell type (typically in the low micromolar range).
-
Incubate the cells for a period that allows for at least one cell cycle to ensure sufficient incorporation.
3. DNA Extraction and Hydrolysis:
-
Harvest the cells from each well.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer.
-
Enzymatically hydrolyze the DNA to individual deoxyribonucleosides. This typically involves a sequential digestion with nuclease P1, followed by alkaline phosphatase.
4. LC-MS/MS Analysis:
-
Analyze the hydrolyzed DNA samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Separate the deoxyribonucleosides using a suitable C18 reverse-phase column.
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the natural (¹⁴N) and labeled (¹⁵N) deoxyadenosine (B7792050).
-
The MRM transitions for ¹⁴N-deoxyadenosine and ¹⁵N₅-deoxyadenosine should be optimized for the specific instrument.
5. Data Analysis:
-
Calculate the percentage of ¹⁵N-dA incorporation by determining the ratio of the peak area of ¹⁵N-dA to the total peak area of deoxyadenosine (¹⁴N-dA + ¹⁵N-dA).
-
Plot the percentage of ¹⁵N-dA incorporation against the initial cell seeding density or the concentration of ¹⁵N-dA used.
-
Perform a linear regression analysis to determine the R² value, which indicates the linearity of the incorporation. An R² value close to 1.0 would confirm a strong linear relationship.
Visualization of Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing linearity and the general pathway of deoxyadenosine incorporation into DNA.
Caption: Experimental workflow for assessing the linearity of ¹⁵N-deoxyadenosine incorporation.
Caption: Simplified pathway of ¹⁵N-deoxyadenosine incorporation into DNA.
Conclusion
The assessment of linearity is paramount for any quantitative cell proliferation assay. While direct, comprehensive studies on the linearity of ¹⁵N-deoxyadenosine incorporation are emerging, the principles of stable isotope dilution and mass spectrometric detection strongly suggest a highly linear and quantitative method. The provided experimental protocol offers a framework for researchers to validate this linearity within their specific experimental systems. By carefully considering the advantages and disadvantages of different methods and rigorously validating the chosen technique, researchers can ensure the accuracy and reliability of their cell proliferation data, ultimately contributing to more robust and reproducible scientific findings.
References
Navigating the Maze of 15N Labeling Data: A Guide to Analysis Software
At a Glance: Key Software for 15N Data Analysis
The analysis of 15N labeling data, whether for quantitative proteomics or metabolic flux analysis, requires specialized software capable of handling the unique challenges posed by this technique. These challenges include the variable mass shift of peptides and metabolites depending on the number of nitrogen atoms, and the need to accurately calculate isotopic enrichment. Here, we compare several prominent software solutions.
| Software | Primary Application | Key Features for 15N Analysis | Availability |
| Protein Prospector | Proteomics | Dedicated 15N quantification workflow, labeling efficiency correction, isotope cluster pattern matching, web-based and local installation options.[1][2][3] | Open-access |
| MaxQuant | Proteomics | Supports various labeling techniques including SILAC (a related technique), robust peptide identification and quantification.[4] | Free |
| Census | Proteomics | Algorithms for enrichment ratio calculation, error correction, and outlier filtering; integrated into the IP2 platform.[5] | Freely available |
| MS-DIAL | Metabolomics & Lipidomics | Isotope tracking capabilities, support for data-independent acquisition (DIA), and compatibility with various instrument data formats.[6][7][8] | Open-source |
| MetaboAnalyst | Metabolomics | Web-based platform for statistical analysis, pathway analysis, and data visualization; can process data from other software like MS-DIAL.[9][10][11] | Web-based, free |
| OpenMS | Proteomics & Metabolomics | A comprehensive, open-source C++ library with a rich set of tools for various mass spectrometry data analysis tasks, including quantification. | Open-source |
| IsoSim | Metabolic Flux Analysis | Simulates and analyzes isotopically non-stationary metabolic flux, particularly useful for 15N labeling experiments.[12] | Open-source |
In-Depth Software Profiles
Protein Prospector
Protein Prospector is a powerful, open-access web-based software that offers a specific and detailed workflow for the quantification of 15N stable-isotope labeled proteins.[3] Its key strengths lie in its ability to account for the complexities of 15N labeling.
Core Functionalities:
-
Ratio Adjustment: It allows for the crucial correction of peptide ratios based on the determined labeling efficiency, which is often incomplete.[1][2]
-
Isotope Cluster Matching: A significant feature is its ability to perform isotope cluster pattern matching to flag incorrect monoisotopic peak assignments, a common issue with 15N labeling due to broader isotope clusters.[2][3]
-
Statistical Analysis: The software calculates the median and interquartile range for protein ratios, providing robust statistical measures.[2][3]
-
Flexible Workflow: It supports both searching 14N and 15N labeled data separately and then comparing them for quantification.[3]
MaxQuant
MaxQuant is a widely-used, free software platform for quantitative proteomics, known for its robust algorithms for peptide identification and quantification.[4][13] While not exclusively designed for 15N analysis, its support for various labeling techniques, including SILAC (Stable Isotope Labeling by Amino acids in Cell culture), makes it a viable option. The principles of SILAC data analysis can be adapted for 15N data, particularly in how it handles paired heavy and light peptides.
Core Functionalities:
-
Peptide Identification: Integrates the Andromeda search engine for high-quality peptide identification.
-
Quantification: Offers advanced quantification algorithms, including the ability to handle complex experimental designs.[14]
-
Visualization: Provides tools for visualizing and exploring the data.
Census
Census is a freely available quantitative software that is particularly noted for its unique algorithms tailored for stable isotope labeling experiments.[5] It is often used as part of the Integrated Proteomics Pipeline (IP2).
Core Functionalities:
-
Enrichment Ratio Calculation: A key feature is its ability to accurately calculate the atomic percent enrichment of 15N for each peptide.[5]
-
Error Correction: The software includes algorithms for sample mixture error correction and outlier filtering, enhancing the reliability of the quantification.[5]
-
Flexible Quantification: It can quantify peptides even when there is a variable mass shift between labeled and unlabeled peptides, a hallmark of 15N labeling.[5]
MS-DIAL
MS-DIAL is an open-source software primarily focused on untargeted metabolomics and lipidomics.[6][7][8] Its capabilities for isotope tracking make it a valuable tool for 15N labeling studies in these fields.
Core Functionalities:
-
Isotope Labeled Tracking: The software can trace the incorporation of 15N into metabolites.[6]
-
Data-Independent Acquisition (DIA) Support: MS-DIAL is well-suited for analyzing complex DIA datasets.[7]
-
Broad Compatibility: It supports data from a wide range of mass spectrometry vendors.[6]
-
Comprehensive Workflow: It provides an all-in-one solution from raw data import to statistical analysis.[6]
MetaboAnalyst
MetaboAnalyst is a user-friendly, web-based platform for metabolomics data analysis and interpretation.[9][10][11] While it doesn't directly process raw mass spectrometry data from 15N labeling experiments, it serves as a powerful downstream tool for statistical analysis and visualization of the quantitative data generated by other software like MS-DIAL.
Core Functionalities:
-
Statistical Analysis: Offers a comprehensive suite of statistical tools, including t-tests, ANOVA, PCA, and PLS-DA.[10]
-
Pathway Analysis: Enables the mapping of identified metabolites onto metabolic pathways to understand the biological implications of the observed changes.
-
Data Visualization: Provides a variety of high-quality graphical outputs for data exploration and presentation.
OpenMS
OpenMS is a versatile and open-source software framework for mass spectrometry data analysis.[15] It provides a comprehensive C++ library and a set of tools that can be used to build custom analysis pipelines for a wide range of applications, including stable isotope labeling.
Core Functionalities:
-
Flexibility: Its modular design allows users to create tailored workflows for specific experimental needs.
-
Extensive Toolset: Offers a wide array of tools for signal processing, feature detection, and quantification.
-
Community Support: Being open-source, it benefits from a large and active developer community.
IsoSim
For researchers focused on metabolic flux analysis using 15N labeling, IsoSim is a specialized software toolkit.[12] It is designed to handle isotopically non-stationary metabolic flux analysis, which is crucial for understanding dynamic metabolic processes.
Core Functionalities:
-
Flux Estimation: It can estimate metabolic fluxes from the isotopomer distribution data obtained from 15N labeling experiments.[12]
-
Simulation Capabilities: Allows for the simulation of labeling experiments to aid in experimental design.[12]
-
Applicability: Can be applied to any metabolic network and experimental dataset.[12]
Experimental Protocols and Workflows
General 15N Metabolic Labeling Protocol (Mammalian Cells)
This protocol provides a general framework for 15N labeling of mammalian cells for quantitative proteomics analysis.
1. Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in a "light" medium containing the natural abundance of nitrogen sources, while the other is cultured in a "heavy" medium where the primary nitrogen source (e.g., an essential amino acid like Arginine and Lysine) is replaced with its 15N-labeled counterpart.
-
Ensure complete labeling by growing the cells in the "heavy" medium for a sufficient number of cell divisions (typically at least five).[16]
2. Sample Preparation:
-
Harvest both "light" and "heavy" cell populations.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells and extract the proteins.
3. Protein Digestion:
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the proteins into peptides using an enzyme such as trypsin.
4. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using a high-resolution mass spectrometer (MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the 15N label.
5. Data Analysis:
-
Process the raw data using one of the software packages described above to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the protein in the two samples.[16]
Data Analysis Workflow for 15N Proteomics Data using Protein Prospector
The following diagram illustrates a typical workflow for analyzing 15N-labeled proteomics data using Protein Prospector.
General Workflow for 15N Metabolomics Data Analysis
This diagram outlines a general workflow for analyzing 15N-labeled metabolomics data, often involving a combination of software for processing and statistical analysis.
Conclusion: Selecting the Right Tool for the Job
The optimal software for 15N labeling data analysis depends heavily on the specific research question, the type of "omics" data being generated, and the user's bioinformatic expertise.
-
For proteomics researchers seeking a user-friendly yet powerful tool with specific features for 15N data, Protein Prospector is an excellent choice.
-
Laboratories already proficient with MaxQuant for other quantitative proteomics applications can adapt their workflows for 15N data.
-
For those requiring detailed control over enrichment calculations and error correction in proteomics, Census offers specialized algorithms.
-
In the realm of metabolomics and lipidomics , MS-DIAL provides a robust, open-source solution with essential isotope tracking features.
-
MetaboAnalyst is an indispensable tool for the statistical analysis and biological interpretation of metabolomics data, regardless of the initial processing software.
-
For bioinformaticians and researchers who need to build custom analysis pipelines, the flexibility of OpenMS is a significant advantage.
-
Finally, for those delving into the complexities of metabolic flux analysis , IsoSim is a dedicated and powerful tool.
Ultimately, a thorough understanding of the capabilities and limitations of each software package, combined with a clear definition of the experimental goals, will guide researchers to the most appropriate and effective data analysis solution for their 15N labeling studies.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. MS-DIAL tutorial | mtbinfo.github.io [systemsomicslab.github.io]
- 7. MS-DIAL: Data Independent MS/MS Deconvolution for Comprehensive Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS-DIAL: data-independent MS/MS deconvolution for comprehensive metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labplan.ie [labplan.ie]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 14. evvail.com [evvail.com]
- 15. OpenMS: OpenMS Developer Guide [abibuilder.cs.uni-tuebingen.de]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Navigating Inter-Lab Variability in 15N Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison to Enhance Reproducibility in Quantitative Proteomics
Metabolic labeling with stable isotopes, such as 15N, is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different cell populations. This in vivo labeling approach, where "heavy" and "light" samples are combined early in the experimental workflow, is designed to minimize variability introduced during sample processing.[1][2][3][4] However, significant inter-laboratory variability persists, impacting the reproducibility and reliability of these powerful studies.[5][6][7] This guide provides a comprehensive overview of the sources of this variability, presents quantitative data to compare methodologies, and offers detailed experimental protocols to foster greater consistency across laboratories.
Sources of Inter-Lab Variability
Several factors throughout the 15N metabolic labeling workflow can contribute to discrepancies between studies. Understanding these sources is the first step toward mitigating their impact.
-
Incomplete Isotope Incorporation: Achieving complete labeling of the proteome with 15N is critical for accurate quantification. However, labeling efficiency can vary, typically ranging from 93% to 99%.[1][8][9][10] This incomplete incorporation is a major source of error and can be influenced by several factors:
-
Purity of the 15N Source: The isotopic purity of the 15N-labeled amino acids or nitrogen source is fundamental.[1][8][9]
-
Labeling Duration: Sufficient time is required for the cells to divide and incorporate the heavy isotope fully.[1][8][9] For slowly dividing cells, this can be particularly challenging.[11]
-
Cell Division Rate: The rate of cell proliferation directly impacts the speed and completeness of labeling.[11]
-
-
Amino Acid Metabolism: The metabolic conversion of one amino acid to another can introduce quantification errors. A notable example is the conversion of arginine to proline, which can complicate the analysis of proteins containing proline residues.[12][13]
-
Sample Mixing and Preparation: While metabolic labeling allows for early sample mixing, errors can still occur. Inaccurate determination of protein concentration before mixing the "light" and "heavy" cell lysates can lead to systematic bias in the final quantification.[12][13][14] Furthermore, every step in sample preparation, from cell lysis to protein digestion, is a potential source of variability.[2][7]
-
Mass Spectrometry Analysis: The method of data acquisition by the mass spectrometer can significantly influence reproducibility.
-
Data-Dependent Acquisition (DDA): This common method can have a stochastic nature, leading to missing identifications of peptides across different runs and labs.[6][15]
-
Data-Independent Acquisition (DIA): DIA is emerging as a more reproducible alternative to DDA as it systematically fragments all ions within a selected mass range.[6][15][16]
-
-
Data Analysis and Bioinformatics: The choice of software and the parameters used for data processing, peptide identification, and statistical analysis can lead to different results from the same raw data.[17][18][19][20][21] This represents a significant and often overlooked source of inter-lab variability.
Quantitative Comparison of Methodologies
The following tables summarize quantitative data from various studies to highlight the impact of different experimental choices on the reproducibility of 15N metabolic labeling experiments.
Table 1: Reported 15N Labeling Efficiencies
| Organism/Cell Line | Labeling Duration | Reported Efficiency | Key Factors |
| Arabidopsis thaliana | 14 days | 93-99% | Purity of 15N salt, labeling time, nitrogen availability[1][8][9][10] |
| Rat | Multiple Generations | Up to 94% | Diet composition and feeding strategy[22][23] |
| Human Embryonic Kidney (HEK293) Cells | Not Specified | 30-52% (selective labeling) | Metabolic scrambling of amino acids[24] |
Table 2: Impact of Data Acquisition and Analysis on Reproducibility
| Comparison Metric | Method 1 | Method 2 | Improvement with Method 2 | Reference |
| Peptide Identification Overlap (Technical Replicates) | Typical DDA | - | Often only 35-60% | [7] |
| Protein Identification Overlap | Database Search | Dual-Search Strategy | 59% vs. 74% | [15] |
| Quantification Accuracy (Dynamic Range) | Various Software | - | Limit of ~100-fold for most | [18][21] |
Experimental Protocols
Adherence to standardized protocols is crucial for improving inter-lab reproducibility. The following represents a generalized, best-practice protocol for a 15N metabolic labeling experiment in cell culture.
1. Cell Culture and Labeling
-
Media Preparation: Prepare two versions of the cell culture medium: a "light" medium with natural abundance amino acids and a "heavy" medium where specific essential amino acids (commonly lysine (B10760008) and arginine for SILAC) are replaced with their 15N-labeled counterparts.
-
Cell Adaptation: Culture the two cell populations separately. For the "heavy" population, ensure at least five to six cell doublings in the heavy medium to achieve near-complete incorporation of the labeled amino acids.[11]
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment, genetic perturbation) to the respective cell populations.
2. Sample Harvesting and Mixing
-
Cell Lysis: Harvest and lyse the "light" and "heavy" cell populations separately using a standard lysis buffer.
-
Protein Quantification: Accurately determine the protein concentration of each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
3. Protein Digestion
-
Reduction and Alkylation: Reduce the disulfide bonds in the mixed protein sample (e.g., with DTT) and alkylate the free cysteines (e.g., with iodoacetamide).
-
Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
4. Peptide Cleanup and Mass Spectrometry
-
Desalting: Clean up the peptide mixture using a C18 solid-phase extraction method to remove salts and detergents.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Employ a high-resolution mass spectrometer for accurate mass measurements.
5. Data Analysis
-
Peptide Identification and Quantification: Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
-
Data Normalization and Statistical Analysis: Normalize the data to account for any minor mixing inaccuracies and perform statistical tests to identify proteins with significant changes in abundance.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and the factors that influence them.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Reproducibility of quantitative proteomic analyses of complex biological mixtures by multidimensional protein identification technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproducible quantitative proteotype data matrices for systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data - MetwareBio [metwarebio.com]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. escholarship.org [escholarship.org]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Improving Proteomics Data Reproducibility with a Dual-Search Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. evosep.com [evosep.com]
- 17. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Navigating the Limitations of 15N Labeling in Slow-Growing Organisms and Exploring Alternatives
For researchers in proteomics and drug development, accurately quantifying protein dynamics is paramount. Stable isotope labeling is a cornerstone of quantitative mass spectrometry, with 15N metabolic labeling being a widely adopted method. However, its application in slow-growing organisms presents significant challenges that can impact experimental outcomes. This guide provides an objective comparison of 15N labeling with a prominent alternative, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offering supporting data, detailed experimental protocols, and visual workflows to aid in selecting the optimal labeling strategy for your research needs.
The Hurdle of Slow Growth in 15N Labeling
The core principle of metabolic labeling hinges on the organism's growth and protein synthesis rates. In slow-growing organisms, such as certain yeast strains, bacteria in nutrient-limited conditions, or complex multicellular systems, the incorporation of the 15N isotope into the proteome is often slow and incomplete. This leads to several critical limitations:
-
Low Labeling Efficiency: Achieving a high and uniform enrichment of 15N across the entire proteome is challenging. Incomplete labeling can lead to a significant number of unlabeled or partially labeled peptides, complicating data analysis and reducing the accuracy of quantification. For instance, studies in Arabidopsis have shown that labeling efficiency can vary between 93-99%, and lower enrichment levels significantly decrease the identification rate of heavy-labeled peptides.[1]
-
Extended Labeling Times: To compensate for slow growth, researchers must often resort to prolonged incubation periods with the 15N-labeled medium. This not only increases the cost of experiments but can also introduce physiological artifacts, altering the very cellular processes under investigation.
-
Inaccurate Quantification: The presence of a substantial pool of unlabeled proteins can lead to an underestimation of protein abundance changes, as the mass spectrometer detects both light and heavy isotopic forms of the same peptide. This "ratio compression" can mask subtle but biologically significant changes in protein expression.
Comparative Analysis: 15N Labeling vs. SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers a compelling alternative to 15N labeling, particularly for organisms amenable to auxotrophic strain development or those that can be cultured in defined media.
| Feature | 15N Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Principle | Universal labeling of all nitrogen-containing molecules by providing a single 15N-labeled nitrogen source (e.g., 15NH4Cl). | Specific labeling of proteins by incorporating stable isotope-labeled essential amino acids (typically Arginine and Lysine).[2] |
| Labeling Efficiency in Slow-Growing Organisms | Often low and variable, requiring extended labeling times to achieve sufficient enrichment.[1] This can be a significant drawback as incomplete labeling complicates quantification. | Generally high and uniform for auxotrophic strains, as the labeled amino acids are the sole source. Complete labeling is typically achieved after five cell doublings, even for proteins with low turnover.[3][4] |
| Cost | Can be cost-effective for simple media, but the price of 15N-labeled media for complex organisms can be high. | The cost of labeled amino acids can be a factor, but efficient protocols and bulk purchasing can mitigate this.[3] |
| Data Analysis Complexity | More complex due to variable mass shifts for each peptide depending on its nitrogen content. Incomplete labeling further complicates the analysis.[1] | Simpler and more straightforward as the mass difference between light and heavy peptides is constant and known beforehand.[3] |
| Applicability | Broadly applicable to a wide range of organisms, including those for which auxotrophic strains are not available.[5] | Primarily used for cell cultures and organisms where auxotrophic strains can be generated or that can be grown on defined media.[6] |
| Key Limitation in Slow-Growing Organisms | Incomplete and non-uniform labeling leading to inaccurate quantification. | The "arginine conversion problem" in some organisms like yeast, where labeled arginine can be metabolized into other amino acids, can affect accuracy.[6] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for 15N labeling in bacteria and SILAC in yeast are presented below.
Protocol 1: 15N Metabolic Labeling of Bacteria
This protocol is adapted for labeling bacteria in a minimal medium.
Materials:
-
Bacterial strain of interest
-
M9 minimal medium components (Na2HPO4, KH2PO4, NaCl)
-
15NH4Cl (as the sole nitrogen source)
-
Carbon source (e.g., glucose)
-
Trace elements solution
-
MgSO4 and CaCl2 solutions
-
Appropriate antibiotics
Procedure:
-
Prepare 10x M9 Salts Solution: Dissolve 60 g Na2HPO4, 30 g KH2PO4, and 5 g NaCl in 1 L of distilled water. Autoclave to sterilize.
-
Prepare 15N-labeled M9 Medium:
-
In a sterile flask, combine 100 mL of 10x M9 salts with 870 mL of sterile distilled water.
-
Add 1 g of 15NH4Cl.
-
Add 20 mL of sterile 20% glucose solution (or other carbon source).
-
Add 2 mL of sterile 1 M MgSO4 and 100 µL of sterile 1 M CaCl2.
-
Add 1 mL of a sterile trace elements solution.
-
Add the appropriate antibiotic.
-
-
Bacterial Culture and Labeling:
-
Inoculate a small volume of standard M9 medium with a single colony and grow overnight.
-
The next day, pellet the cells and wash them with 15N-labeled M9 medium to remove any residual 14N.
-
Inoculate the main 15N-labeled M9 medium with the washed cells.
-
Grow the culture under optimal conditions (temperature, shaking) for a duration sufficient to achieve high labeling efficiency. For slow-growing organisms, this may require several days of cultivation.
-
Monitor cell growth (e.g., by measuring OD600).
-
-
Harvesting:
-
Once the desired cell density is reached, harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer to remove any remaining medium.
-
The labeled cell pellet is now ready for protein extraction and downstream proteomic analysis.
-
Protocol 2: SILAC Labeling of Saccharomyces cerevisiae
This protocol is designed for auxotrophic yeast strains (e.g., requiring lysine (B10760008) and arginine).
Materials:
-
S. cerevisiae auxotrophic strain (e.g., lys1Δ, arg4Δ)
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate
-
Glucose
-
"Light" L-Lysine and L-Arginine
-
"Heavy" 13C6-L-Lysine and 13C6,15N4-L-Arginine
-
Complete Supplement Mixture (CSM) lacking Lysine and Arginine
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Prepare synthetic complete (SC) medium using YNB, glucose, and CSM-Lys-Arg. Add "light" L-Lysine and L-Arginine to the final concentrations required for your strain.
-
Heavy Medium: Prepare SC medium as above, but instead of "light" amino acids, add "heavy" 13C6-L-Lysine and 13C6,15N4-L-Arginine.
-
-
Yeast Culture and Labeling:
-
Inoculate two separate cultures of the auxotrophic yeast strain, one in the "light" medium and one in the "heavy" medium.
-
Grow the cultures for at least five to six generations to ensure complete incorporation of the labeled amino acids. For slow-growing strains, this will require an extended cultivation period.
-
Monitor cell growth by measuring OD600.
-
-
Experimental Treatment and Harvesting:
-
Once the cultures have reached the desired density and labeling is complete, apply the experimental treatment to one of the cultures (e.g., drug treatment to the "heavy" culture, while the "light" culture serves as a control).
-
Harvest equal numbers of cells from both the "light" and "heavy" cultures by centrifugation.
-
-
Sample Pooling and Processing:
-
Combine the "light" and "heavy" cell pellets.
-
Proceed with cell lysis, protein extraction, and digestion (typically with trypsin, which cleaves after lysine and arginine, ensuring that most peptides will be labeled).
-
The mixed peptide sample is now ready for mass spectrometry analysis.[7]
-
Visualizing the Workflow: Challenges in Slow-Growing Organisms
The following diagram illustrates the general workflow for stable isotope labeling in proteomics, highlighting the critical step where slow growth poses a significant challenge for 15N labeling.
Advanced Strategies for Studying Protein Dynamics
For a deeper understanding of protein turnover, especially in slow-growing organisms, dynamic SILAC (dSILAC) or pulse-chase SILAC (pSILAC) methodologies are invaluable.[8][9][10] These approaches involve switching between "light" and "heavy" media at specific time points, allowing for the measurement of protein synthesis and degradation rates.
Conclusion and Recommendations
The choice between 15N labeling and SILAC for studying slow-growing organisms is not one-size-fits-all and depends heavily on the specific organism and experimental goals.
-
For organisms where auxotrophic strains are available or can be readily generated (e.g., S. cerevisiae), SILAC is generally the superior method. It offers higher labeling efficiency, more straightforward data analysis, and greater quantitative accuracy, which are critical when dealing with slow protein turnover.
-
15N labeling remains a viable, and sometimes the only, option for non-model organisms or those that cannot be genetically manipulated. In such cases, careful optimization of the labeling protocol is crucial to maximize enrichment and ensure the reliability of the quantitative data. This may involve extended labeling times and rigorous quality control to assess labeling efficiency.
-
For in-depth studies of protein dynamics, dynamic or pulse-chase SILAC approaches are highly recommended. These methods provide a temporal dimension to proteomic analysis, allowing for the direct measurement of protein synthesis and degradation rates, which is particularly insightful for understanding the cellular processes in slow-growing organisms.
By carefully considering the limitations and advantages of each method, researchers can design more robust and informative experiments, ultimately leading to a deeper understanding of the proteome in these challenging yet biologically fascinating organisms.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein turnover methods in single-celled organisms: dynamic SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of 15N-Labeled Versus Unlabeled Deoxyadenosine: A Comparative Guide
Introduction
In biomedical research and drug development, stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate and quantifying the concentration of molecules within biological systems.[1][2] The underlying assumption for their use is that the isotopic labeling does not significantly alter the biological activity of the molecule compared to its unlabeled counterpart. This guide provides a comprehensive comparison of 15N-labeled and unlabeled deoxyadenosine (B7792050), addressing their expected biological equivalence and outlining the experimental framework for its assessment.
Deoxyadenosine is a fundamental building block of DNA and plays a crucial role in various cellular processes.[3] Its 15N-labeled version, where one or more nitrogen atoms are replaced with the stable isotope ¹⁵N, is frequently used in mass spectrometry-based studies to distinguish it from the naturally abundant ¹⁴N-containing molecules.[4][5] This allows for precise tracking and quantification of deoxyadenosine metabolism and incorporation into DNA.[1][2]
Physicochemical Properties
The primary difference between 15N-labeled and unlabeled deoxyadenosine lies in their molecular weight. The incorporation of ¹⁵N isotopes results in a predictable mass shift, which is the basis for their differentiation in mass spectrometry. Other physicochemical properties are expected to remain largely unchanged.
| Property | Unlabeled Deoxyadenosine | 15N-Labeled Deoxyadenosine | Expected Biological Impact |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃(¹⁵N)ₓN₅-ₓO₃ | Negligible |
| Molar Mass | ~251.24 g/mol | Increased by the number of ¹⁵N atoms | Negligible |
| Structure | Identical | Identical | None |
| Reactivity | Standard | Standard | None |
Assessing Biological Equivalence: Experimental Framework
To formally assess the biological equivalence, a series of in vitro and in vivo experiments would be conducted. The following sections detail the methodologies for these key experiments.
Experimental Protocols
1. Cellular Uptake and DNA Incorporation Assay
This experiment aims to compare the efficiency of cellular uptake and subsequent incorporation into DNA of both labeled and unlabeled deoxyadenosine.
-
Cell Culture: A suitable cell line (e.g., human lymphocytes or a cancer cell line) is cultured under standard conditions.
-
Treatment: Cells are incubated with equimolar concentrations of either unlabeled deoxyadenosine or 15N-labeled deoxyadenosine for various time points.
-
DNA Extraction: Genomic DNA is extracted from the cells at each time point using a commercial DNA extraction kit.
-
DNA Hydrolysis: The extracted DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.
-
Quantification by LC-MS/MS: The levels of unlabeled and 15N-labeled deoxyadenosine incorporated into the DNA are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratios of both isotopic forms.
-
Data Analysis: The rate and extent of incorporation are compared between the two forms of deoxyadenosine.
2. Cell Viability and Proliferation Assay
This assay evaluates whether the 15N-labeling of deoxyadenosine affects its potential cytotoxicity or its impact on cell growth. Deoxyadenosine can be toxic to certain cells, particularly lymphocytes, and it is important to confirm that the labeled version does not have an altered toxicity profile.[6]
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of both unlabeled and 15N-labeled deoxyadenosine.
-
Viability Assessment: After a set incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a standard method such as the MTT or PrestoBlue assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Proliferation Assessment: Cell proliferation can be measured using a BrdU (bromodeoxyuridine) incorporation assay, which quantifies DNA synthesis.
-
Data Analysis: Dose-response curves are generated, and the IC50 values (concentration causing 50% inhibition of viability or proliferation) are calculated and compared for the labeled and unlabeled deoxyadenosine.
3. In Vivo Pharmacokinetic Study
A pharmacokinetic study in an animal model (e.g., mice or rats) is essential to compare the absorption, distribution, metabolism, and excretion (ADME) of 15N-labeled and unlabeled deoxyadenosine.
-
Animal Dosing: Two groups of animals are administered either unlabeled or 15N-labeled deoxyadenosine at the same dose and route of administration (e.g., intravenous or oral).
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of the respective deoxyadenosine forms (and any major metabolites) are quantified by LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated for both groups.
-
Statistical Analysis: The pharmacokinetic parameters for the 15N-labeled and unlabeled deoxyadenosine are statistically compared to determine if there are any significant differences.
Data Presentation: Expected Outcomes
Based on the principles of stable isotope labeling, it is anticipated that 15N-labeled deoxyadenosine will be biologically equivalent to its unlabeled counterpart. The expected quantitative outcomes of the described experiments are summarized below.
Table 1: Cellular Uptake and DNA Incorporation
| Parameter | Unlabeled Deoxyadenosine | 15N-Labeled Deoxyadenosine |
| Rate of Incorporation (pmol/µg DNA/hr) | X | Expected to be X ± statistical noise |
| Maximum Incorporation (pmol/µg DNA) | Y | Expected to be Y ± statistical noise |
Table 2: Cell Viability (IC50 Values)
| Cell Line | Unlabeled Deoxyadenosine (µM) | 15N-Labeled Deoxyadenosine (µM) |
| Lymphocyte Cell Line | Z | Expected to be Z ± statistical noise |
| Cancer Cell Line | W | Expected to be W ± statistical noise |
Table 3: Pharmacokinetic Parameters in Mice (Intravenous Administration)
| Parameter | Unlabeled Deoxyadenosine | 15N-Labeled Deoxyadenosine |
| Cmax (ng/mL) | A | Expected to be A ± statistical noise |
| AUC (ng*hr/mL) | B | Expected to be B ± statistical noise |
| t1/2 (hr) | C | Expected to be C ± statistical noise |
Visualizations
Metabolic Pathway of Deoxyadenosine
The metabolic fate of deoxyadenosine involves several key pathways, including phosphorylation to form deoxyadenosine monophosphate (dAMP) and subsequent incorporation into DNA, or degradation through deamination.
Caption: Metabolic pathways of deoxyadenosine.
Experimental Workflow for Assessing Biological Equivalence
The overall workflow for comparing the biological equivalence of 15N-labeled and unlabeled deoxyadenosine involves a series of in vitro and in vivo experiments.
Caption: Workflow for bioequivalence assessment.
Logical Comparison of Key Findings
This diagram illustrates the logical flow for concluding biological equivalence based on the experimental outcomes.
Caption: Logic for determining biological equivalence.
Conclusion
The replacement of ¹⁴N with ¹⁵N in deoxyadenosine is not expected to alter its biological properties, as stable isotopes do not change the molecule's structure or chemical reactivity. Therefore, 15N-labeled deoxyadenosine is presumed to be biologically equivalent to its unlabeled counterpart. The experimental framework provided in this guide offers a robust methodology for formally verifying this equivalence. For researchers and drug development professionals, this presumed equivalence allows for the confident use of 15N-labeled deoxyadenosine as a tracer in metabolic and pharmacokinetic studies, providing accurate and reliable data without the confounding effects of altered biological activity.
References
- 1. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 2. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 3. Nucleoside transport and associated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical Synthesis vs. Enzymatic Methods for 15N Labeled DNA
For researchers in drug development and molecular biology, the precise incorporation of stable isotopes like 15N into DNA is crucial for a range of applications, most notably for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The two primary routes to achieving 15N labeling are traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid scientists in selecting the optimal method for their research needs.
At a Glance: Key Differences
| Feature | Chemical Synthesis (Phosphoramidite Method) | Enzymatic Synthesis (e.g., PCR-based) |
| Principle | Stepwise addition of chemically activated nucleotides (phosphoramidites) on a solid support. | Use of DNA polymerases to incorporate 15N-labeled dNTPs using a DNA template. |
| Yield | Generally lower, especially for longer oligonucleotides. A 99.5% coupling efficiency results in a ~36.7% yield for a 200-base sequence.[1] | Higher yields are often achievable, with some methods reporting product-to-template ratios of 800:1.[2] |
| Purity | High purity for the desired sequence is achievable, though purification is required to remove failed sequences.[2] | Can produce highly pure, single-length products (>99%).[2] |
| Oligonucleotide Length | Typically limited to shorter sequences (up to ~200 nucleotides) due to decreasing yield with each coupling step.[3][4] | Capable of producing much longer DNA strands, with some techniques generating contiguous oligos of 700 bases or more.[5] |
| Labeling Pattern | Offers high flexibility for site-specific labeling at any desired nucleotide position.[2] | Primarily suited for uniform labeling of the entire strand or specific types of bases. |
| Speed | Slower, with each base addition cycle taking several minutes.[5][6] | Faster, with some enzymatic techniques incorporating a new base in seconds.[5] |
| Cost-Effectiveness | Can be more expensive due to the cost of labeled phosphoramidites and chemical reagents. The precursor for the label may need to have a higher specific activity.[7] | Can be more economical, especially for uniform labeling, as 15N-labeled dNTPs can be produced cost-effectively from microorganisms grown on 15N-enriched media.[2][8][9] |
| Waste Generation | Generates hazardous organic waste.[1][5] | Produces primarily aqueous, non-hazardous waste.[5][10] |
| Modifications | Readily allows for the incorporation of various chemical modifications, tags, and linkers.[3][5] | More limited in the types of non-natural modifications that can be incorporated. |
Visualizing the Workflows
The fundamental differences in the two approaches can be visualized in their respective workflows.
Caption: High-Level Workflows for 15N DNA Synthesis.
Experimental Protocols
Chemical Synthesis of a Site-Specifically 15N-Labeled Oligonucleotide
This protocol outlines the general steps for automated solid-phase DNA synthesis using phosphoramidite (B1245037) chemistry to incorporate a 15N-labeled nucleoside.
-
Preparation of 15N-Labeled Phosphoramidite:
-
Synthesize or procure the desired 15N-labeled nucleoside (e.g., 6-15NH2-2'-deoxyadenosine).[11]
-
Chemically convert the labeled nucleoside into a phosphoramidite by reacting it with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
-
Automated DNA Synthesis:
-
The synthesis is performed on an automated DNA synthesizer using a solid support (e.g., controlled pore glass) with the first nucleoside attached.
-
Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The 15N-labeled phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is assembled.
-
-
Cleavage and Deprotection:
-
The completed oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification and Analysis:
-
The crude product is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences.
-
The purity and concentration of the final product are assessed by UV-Vis spectrophotometry (A260/A280 ratio) and mass spectrometry to confirm the incorporation of the 15N label.[12]
-
Enzymatic Synthesis of Uniformly 15N-Labeled DNA
This protocol describes a common method for producing uniformly 15N-labeled DNA using polymerase chain reaction (PCR).
-
Preparation of 15N-Labeled dNTPs:
-
Grow a suitable microorganism (e.g., E. coli) in a minimal medium where the sole nitrogen source is 15N-labeled ammonium chloride (15NH4Cl).[13][14][15][16]
-
Harvest the cells and extract the total nucleic acids.
-
Hydrolyze the nucleic acids to deoxynucleoside monophosphates (dNMPs).
-
Enzymatically phosphorylate the dNMPs to the corresponding deoxynucleoside triphosphates (15N-dNTPs).[8][17]
-
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
Perform thermal cycling to amplify the target DNA sequence. The polymerase will incorporate the 15N-dNTPs into the newly synthesized DNA strands.
-
-
Purification:
-
Separate the amplified 15N-labeled DNA product from the template, primers, and unincorporated 15N-dNTPs. This is commonly achieved through agarose (B213101) gel electrophoresis followed by gel extraction, or via chromatography methods.[18]
-
-
Analysis and Quantification:
Comparative Logic: Choosing the Right Method
The decision between chemical and enzymatic synthesis hinges on the specific experimental requirements.
Caption: Decision Framework for 15N DNA Labeling Method.
Conclusion
Both chemical and enzymatic methods are powerful tools for generating 15N-labeled DNA.
Chemical synthesis remains the gold standard for creating short oligonucleotides with specific, targeted 15N labels or other chemical modifications.[2][3] Its flexibility in incorporating labels at precise locations is unmatched.
Enzymatic synthesis , on the other hand, has emerged as a superior alternative for producing long, uniformly 15N-labeled DNA strands.[5][6] This method is generally faster, more cost-effective for uniform labeling, produces less hazardous waste, and can achieve higher yields of long products.[1][2][5]
For researchers focused on NMR studies of large DNA-protein complexes, which often require uniformly labeled, long DNA fragments, enzymatic methods present a compelling and efficient solution.[8][19] Conversely, for studies investigating the local environment of a single base or requiring specific non-natural modifications, the precision of chemical synthesis is indispensable. The choice, therefore, depends on a careful consideration of the desired labeling pattern, the length of the DNA required, and the available resources.
References
- 1. Enzymatic DNA Synthesis: Going to Great Lengths | The Scientist [the-scientist.com]
- 2. Uniform 13C/15N-labeling of DNA by tandem repeat amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 4. Mini review: Enzyme-based DNA synthesis and selective retrieval for data storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ansabio.com [ansabio.com]
- 6. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 7. Comparison of Chemical and Enzymatic DNA Sequencing Methods [tud.ttu.ee]
- 8. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 11. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do I determine the concentration, yield and purity of a DNA sample? [promega.jp]
- 13. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 14. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meselson–Stahl experiment - Wikipedia [en.wikipedia.org]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking DNA's Journey in Vivo: A Comparative Guide to 15N-Deoxyadenosine and Other Labeling Techniques
For researchers, scientists, and drug development professionals, accurately tracking the fate of DNA in living organisms is paramount for understanding cellular dynamics, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of 15N-deoxyadenosine, a stable isotope-based method, with established alternatives—Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU)—for in vivo DNA labeling and tracking.
While direct validation studies for 15N-deoxyadenosine are emerging, the broader application of stable isotope labeling of DNA precursors offers significant advantages, particularly in minimizing toxicity and preserving sample integrity. This guide synthesizes available data to offer a clear comparison of these powerful techniques.
Performance Comparison at a Glance
The choice of a DNA labeling agent hinges on a balance of efficiency, sensitivity, and biological inertness. The following table summarizes the key performance characteristics of 15N-labeled nucleosides, BrdU, and EdU.
| Feature | 15N-Labeled Nucleosides (e.g., 15N-deoxyadenosine) | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Principle of Detection | Mass Shift by Mass Spectrometry | Antibody-based | Click Chemistry-based |
| Toxicity | Generally considered non-toxic and non-perturbing. | Can be toxic, mutagenic, and affect cell cycle progression[1][2]. | Less toxic than BrdU, but can be an antimetabolite and cause cellular arrest in some cases[1]. |
| Sample Preparation | Enzymatic digestion of DNA followed by mass spectrometry. Does not require harsh denaturation. | Requires harsh DNA denaturation (acid or heat) for antibody access, which can degrade the sample[3]. | Mild click-chemistry reaction that preserves cellular and chromatin ultrastructure[3]. |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA. | Fluorescence Microscopy, Flow Cytometry, High-Content Screening. |
| Sensitivity | High sensitivity achievable with modern mass spectrometers[4][5]. | Dependent on antibody quality and detection system. | High sensitivity and superior signal-to-noise ratio[1]. |
| Multiplexing | Can be combined with other stable isotopes (e.g., 13C, 2H) for multi-labeling experiments. | Can be combined with other thymidine (B127349) analogs (e.g., CldU, IdU) and fluorescent antibodies. | Can be combined with BrdU and other fluorescent probes for multi-parameter analysis. |
| Temporal Resolution | Provides precise temporal resolution of DNA synthesis. | Provides precise temporal resolution. | Provides precise temporal resolution. |
Delving into the Methodologies
A detailed understanding of the experimental protocols is crucial for selecting the appropriate method and ensuring reproducible results.
Stable Isotope Labeling with 15N-Deoxyadenosine
This method relies on the metabolic incorporation of a heavy isotope-labeled nucleoside into newly synthesized DNA. The subsequent detection of the mass shift by mass spectrometry allows for the quantification of DNA replication.
Experimental Protocol:
-
In Vivo Administration: 15N-deoxyadenosine is introduced into the biological system. The route of administration (e.g., intraperitoneal injection, dietary supplementation) and dosage will depend on the model organism and experimental design.
-
Tissue/Cell Collection: At desired time points, tissues or cells are harvested.
-
Genomic DNA Isolation: Genomic DNA is extracted from the collected samples using standard protocols.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxyribonucleosides.
-
LC-MS/MS Analysis: The resulting deoxyribonucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is configured to detect and quantify the natural (14N) and heavy (15N) isotopes of deoxyadenosine.
-
Data Analysis: The ratio of 15N-deoxyadenosine to 14N-deoxyadenosine is used to calculate the fraction of newly synthesized DNA.
Workflow for 15N-Deoxyadenosine Labeling and Analysis
Caption: Workflow of 15N-deoxyadenosine labeling for in vivo DNA tracking.
Bromodeoxyuridine (BrdU) Labeling
BrdU, a synthetic analog of thymidine, is incorporated into DNA during the S-phase of the cell cycle. Detection is achieved using specific antibodies.
Experimental Protocol:
-
In Vivo Administration: BrdU is administered to the animal, typically via intraperitoneal injection or in drinking water.
-
Tissue Processing: Tissues are collected, fixed (e.g., with formalin), and embedded in paraffin.
-
Sectioning and Deparaffinization: Tissue sections are prepared and deparaffinized.
-
DNA Denaturation: This critical step involves treating the sections with acid (e.g., HCl) or heat to denature the DNA and expose the incorporated BrdU.
-
Immunostaining: Sections are incubated with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Microscopy: The labeled cells are visualized and quantified using fluorescence or light microscopy.
BrdU Labeling and Detection Pathway
Caption: The experimental workflow for BrdU-based DNA labeling and detection.
Ethynyldeoxyuridine (EdU) Labeling
EdU is another thymidine analog that contains a terminal alkyne group. This allows for detection via a bio-orthogonal "click" reaction with a fluorescent azide (B81097).
Experimental Protocol:
-
In Vivo Administration: EdU is administered to the animal through injection or in drinking water.
-
Tissue Processing: Tissues are collected, fixed, and sectioned.
-
Click Reaction: The tissue sections are incubated with a reaction cocktail containing a fluorescent azide and a copper(I) catalyst. The azide selectively "clicks" onto the alkyne group of the incorporated EdU.
-
Washing and Counterstaining: The sections are washed to remove excess reagents and can be counterstained to visualize cell nuclei (e.g., with DAPI).
-
Fluorescence Microscopy: The EdU-labeled cells are visualized and quantified using fluorescence microscopy.
EdU Labeling and "Click" Chemistry Detection
Caption: The experimental workflow for EdU-based DNA labeling and detection.
Conclusion: Choosing the Right Tool for the Job
The validation of 15N-deoxyadenosine and other stable isotope-labeled nucleosides represents a significant advancement in the field of in vivo DNA tracking. The primary advantage of this approach lies in its non-invasive and non-toxic nature, making it ideal for longitudinal studies where preserving the biological integrity of the system is crucial. The high sensitivity and quantitative power of mass spectrometry further enhance its appeal for detailed kinetic studies of DNA synthesis and cell turnover.
BrdU remains a widely used and well-established technique, with a vast body of literature supporting its application. However, the requirement for harsh DNA denaturation and its potential toxicity are significant drawbacks that researchers must consider[2].
EdU offers a more gentle and rapid alternative to BrdU, with its click chemistry-based detection preserving cellular morphology and allowing for straightforward multiplexing. While generally less toxic than BrdU, potential effects on cell cycle and metabolism should be evaluated for specific experimental contexts[1][3].
Ultimately, the selection of the optimal DNA labeling method will depend on the specific research question, the model system, and the available instrumentation. For studies demanding the highest level of biological fidelity and quantitative precision, stable isotope labeling with compounds like 15N-deoxyadenosine presents a compelling and powerful approach for elucidating the intricate dynamics of DNA in vivo.
References
- 1. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Deoxyadenosine Monohydrate-15N5: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and compliance is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-Deoxyadenosine monohydrate-15N5.
Given the conflicting safety information available, with some sources classifying this compound as "toxic if swallowed," it is imperative to handle this compound as an acutely toxic solid chemical.[1][2] This approach ensures the highest level of safety for laboratory personnel and the environment. Disposal must be conducted in accordance with local, state, and federal regulations.[3]
Key Chemical and Safety Data
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2'-Deoxy-adenosine, hydrate (B1144303) (1:1) | [4] |
| Hazard Classification | Recommended to treat as Acutely Toxic Solid (Oral) | [1][2] |
| Primary Route of Exposure | Ingestion, Inhalation of dust | [5] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, appropriate gloves | [3][5] |
| Handling Area | Designated area, certified chemical fume hood | [1][5] |
| Waste Classification | Hazardous Waste | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the safe disposal of this compound and contaminated materials.
1.0 Personal Protective Equipment (PPE) and Handling
1.1 Standard PPE: Always wear a lab coat, safety goggles, and nitrile gloves when handling the compound.[5] 1.2 Handling: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[1][5] Use a tare method for weighing to minimize open handling.[2] 1.3 Glove Disposal: Change gloves immediately if they become contaminated. Dispose of used gloves as hazardous waste.[5]
2.0 Waste Collection and Segregation
2.1 Waste Container: Collect all solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[4][5] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[4][6] 2.2 Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[3][6] The label must include the full chemical name, "Hazardous Waste," and the primary hazard (e.g., "Toxic").[4][6] 2.3 Contaminated Materials: Dispose of any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated bench protectors, in the same hazardous waste container.[1][5] 2.4 Segregation: Do not mix this waste stream with other incompatible waste types.[4]
3.0 Decontamination Procedures
3.1 Work Surfaces: After handling is complete, decontaminate all work surfaces (e.g., fume hood sash, benchtop) and equipment.[2][5] Use a suitable solvent or a soap and water solution to wipe down surfaces with disposable towels.[7] 3.2 Glassware: Decontaminate any glassware used by triple rinsing with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[8] 3.3 Decontamination Waste: All materials used for decontamination, such as towels and wipes, must be disposed of as hazardous waste.[7]
4.0 Storage and Disposal
4.1 Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA that is at or near the point of waste generation.[3][4] 4.2 Accumulation Limits: Be aware of the accumulation limits for acutely toxic ("P-listed") waste, which is typically one quart for liquids or one kilogram for solids.[9] 4.3 Waste Pickup: Once the container is full or has reached the accumulation time limit (typically 90 days), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[5] Do not dispose of this chemical down the drain or in regular trash.[3][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for 2'-Deoxyadenosine monohydrate-15N5
This document provides crucial safety and logistical information for the handling and disposal of 2'-Deoxyadenosine monohydrate-15N5, a stable isotope-labeled nucleoside. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize risk.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields to protect against splashes and airborne particles. |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for added protection during handling of the powdered form. |
| Body Protection | Laboratory Coat | A full-length lab coat to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust. |
Operational Plan: Handling and Preparation of Solutions
Working with Powdered this compound:
-
Preparation: Before handling the powdered compound, ensure that the designated workspace (preferably a chemical fume hood or a balance enclosure) is clean and free of clutter.
-
Weighing: Use an analytical balance within a containment enclosure to accurately weigh the desired amount of the powder. This minimizes the risk of inhalation and contamination of the surrounding area.
-
Static Control: Employ an anti-static gun or ionizing bar to reduce static electricity, which can cause the fine powder to disperse.
-
Tool Selection: Use dedicated, clean spatulas and weighing papers for handling the compound.
Preparation of Stock Solutions:
2'-Deoxyadenosine monohydrate is soluble in water and DMSO. The following protocol outlines the preparation of a stock solution.
-
Solvent Selection: Choose a solvent appropriate for your experimental needs. For cell culture, sterile, nuclease-free water or DMSO is commonly used.
-
Calculation:
-
The molecular weight of this compound is approximately 274.22 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.7422 mg of the compound in 1 mL of solvent.
-
Adjust calculations based on the actual amount weighed.
-
-
Dissolution:
-
Carefully add the weighed powder to a sterile, conical tube or vial.
-
Add the calculated volume of solvent to the tube.
-
Vortex gently until the solid is completely dissolved. Gentle warming may be required for dissolution in water.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure laboratory safety. As a stable isotope-labeled compound, it is not radioactive, and therefore does not require disposal as radioactive waste. However, it should be treated as chemical waste.
Solid Waste:
-
Contaminated PPE: All used gloves, disposable lab coats, and bench paper should be collected in a designated, clearly labeled chemical waste bag.
-
Weighing Papers and Tubes: Any materials that have come into direct contact with the powdered compound should be disposed of in the same chemical waste bag.
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing the compound in a clearly labeled, sealed container designated for non-halogenated organic waste.
-
Organic Solutions: If using an organic solvent like DMSO, collect the waste in a separate, clearly labeled container for halogenated or non-halogenated organic waste, depending on the solvent.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the approximate concentration.
-
Disposal Request: Once the waste container is full, follow your institution's guidelines for chemical waste pickup and disposal.
Emergency Procedures
Spills:
-
Evacuate: If a significant amount of powder is spilled, evacuate the immediate area to prevent inhalation.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don the appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: For a powder spill, gently cover it with damp paper towels to prevent it from becoming airborne. For a liquid spill, absorb it with an inert absorbent material.
-
Cleanup: Carefully wipe the area with a detergent solution, working from the outside of the spill inward.
-
Disposal: Collect all contaminated materials in a sealed chemical waste bag for proper disposal.
-
Decontamination: Thoroughly decontaminate the area with a suitable laboratory disinfectant.
Personal Exposure:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
